molecular formula C7H14O2 B072436 4,4-Dimethylpentanoic acid CAS No. 1118-47-4

4,4-Dimethylpentanoic acid

Cat. No.: B072436
CAS No.: 1118-47-4
M. Wt: 130.18 g/mol
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylpentanoic acid is a valuable branched-chain fatty acid derivative distinguished by its unique sterically hindered structure. This compound serves as a critical building block in organic synthesis, particularly in the preparation of novel ligands, metal-organic frameworks (MOFs), and polymers, where the bulky dimethyl group adjacent to the carboxyl function can impart significant steric and electronic influences on the resulting material's properties. In pharmaceutical research, its structure makes it a relevant precursor for the synthesis of prodrugs or bioactive molecules designed to modulate lipid metabolism or enzyme activity, as the branching can enhance metabolic stability. Furthermore, this compound is utilized in the study of fatty acid metabolism and catabolic pathways, providing insights into how structural alterations affect biological recognition and processing. Its mechanism of action in research contexts is primarily defined by its role as a carboxylic acid, participating in standard reactions such as amide coupling and esterification, while its core research value lies in the strategic disruption of molecular conformation and lipophilicity, enabling researchers to probe structure-activity relationships and develop advanced chemical entities with tailored functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMSZUQCCUWXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880579
Record name 4,4-Dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-47-4, 33113-10-9, 95823-36-2
Record name 4,4-Dimethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033113109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxylic acids, C6-8-neo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095823362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 4,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4-Dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carboxylic acids, C6-8-neo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4-Dimethylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpentanoic acid, also known as 4,4-dimethylvaleric acid, is a branched-chain carboxylic acid. Its structure, characterized by a neo-pentyl group attached to a carboxylic acid moiety, imparts unique physical and chemical properties that make it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and a common reaction, and visualizations of relevant chemical processes.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some reported values in the literature vary, which may be attributed to different experimental conditions or measurement techniques.

Identifiers and Molecular Information
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4,4-Dimethylvaleric acid, Neoheptanoic acid[1]
CAS Number 1118-47-4[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
SMILES CC(C)(C)CCC(=O)O[1]
InChIKey HMMSZUQCCUWXRA-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueSource(s)
Physical State Colorless to pale yellow liquid or solid[2]
Melting Point 81.5-82 °C[3]
Boiling Point 207.8 °C at 760 mmHg
133 °C at 12 Torr
Density 0.938 g/cm³
Solubility Limited solubility in water; soluble in organic solvents[2]
pKa ~4.8 (Predicted)

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

(CH₃)₃CMgCl + CO₂ → (CH₃)₃CCOOMgCl (CH₃)₃CCOOMgCl + H₃O⁺ → (CH₃)₃CCOOH + Mg(OH)Cl

Materials and Equipment:

  • tert-Butyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.

  • Carboxylation: The Grignard solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the stirred solution. An excess of dry ice is used to ensure complete reaction.

  • Workup: After the addition of dry ice is complete and the reaction mixture has warmed to room temperature, the mixture is carefully quenched by the slow addition of dilute hydrochloric acid. This will protonate the carboxylate salt and dissolve the remaining magnesium salts.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is purified by vacuum distillation.

Fischer Esterification of this compound

A common reaction of carboxylic acids is esterification. The Fischer esterification provides a direct method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Reaction Scheme:

(CH₃)₃CCOOH + R'OH ⇌ (CH₃)₃CCOOR' + H₂O (in the presence of H⁺)

Materials and Equipment:

  • This compound

  • An alcohol (e.g., ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The excess alcohol can be removed by washing with water. The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude ester can be purified by distillation.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

  • A sharp singlet around 0.9 ppm corresponding to the nine equivalent protons of the tert-butyl group ((CH₃)₃C-).

  • A triplet around 1.5 ppm corresponding to the two protons of the methylene (B1212753) group adjacent to the tert-butyl group (-CH₂-C(CH₃)₃).

  • A triplet around 2.3 ppm corresponding to the two protons of the methylene group alpha to the carbonyl group (-CH₂-COOH).

  • A broad singlet at a chemical shift greater than 10 ppm for the acidic proton of the carboxylic acid (-COOH).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display the following signals:

  • A signal around 29 ppm for the methyl carbons of the tert-butyl group.

  • A signal around 30 ppm for the quaternary carbon of the tert-butyl group.

  • A signal around 45 ppm for the methylene carbon adjacent to the tert-butyl group.

  • A signal around 30 ppm for the methylene carbon alpha to the carbonyl group.

  • A signal around 180 ppm for the carbonyl carbon of the carboxylic acid.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • A strong C=O stretching band around 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-H stretching bands in the region of 2850-3000 cm⁻¹ for the alkyl groups.

  • A C-O stretching band in the region of 1210-1320 cm⁻¹ .

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis of a carboxylic acid via a Grignard reaction, followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Grignard Reagent Formation B Carboxylation with Dry Ice A->B Reacts with C Acidic Workup B->C Followed by D Extraction with Organic Solvent C->D Proceeds to E Washing and Drying D->E Then F Solvent Removal E->F Then G Vacuum Distillation F->G Finally

Caption: General workflow for the synthesis and purification of a carboxylic acid.

Metabolic Context: Branched-Chain Fatty Acid Metabolism

This compound is a branched-chain fatty acid (BCFA). While a specific metabolic pathway for this compound is not well-documented, the following diagram illustrates the general metabolism of BCFAs, which are known to play roles in cellular membrane composition and energy metabolism.[4][5][6] BCFAs can be synthesized from branched-chain amino acids and can be catabolized to produce energy.[4][5][6]

BCFA_Metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCFA_CoA Branched-Chain Acyl-CoA BCKA->BCFA_CoA Oxidative Decarboxylation BCFA Branched-Chain Fatty Acids (e.g., this compound) BCFA_CoA->BCFA Synthesis BetaOx β-Oxidation BCFA_CoA->BetaOx Membrane Incorporation into Cell Membranes BCFA->Membrane Energy Energy Production (Acetyl-CoA, Propionyl-CoA) BetaOx->Energy

Caption: Generalized metabolic pathway of branched-chain fatty acids.

References

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid (CAS 1118-47-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethylpentanoic acid (CAS Number: 1118-47-4), a branched-chain carboxylic acid. This document consolidates its chemical and physical properties, spectroscopic data, safety and handling information, and potential applications. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in readily available literature, this guide furnishes general methodologies and contextual information based on related compounds and the broader class of branched-chain fatty acids.

Chemical and Physical Properties

This compound, also known as 4,4-dimethylvaleric acid, is characterized by a pentanoic acid backbone with two methyl groups at the C4 position.[1] This structure imparts specific physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1118-47-4[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless to pale yellow liquid-
Melting Point 81.5-82 °C (Note: Conflicting data exists, with some sources suggesting it is a liquid at room temperature)[2]
Boiling Point 207.8 °C at 760 mmHg; 133 °C at 12 Torr[3]
Density 0.938 g/cm³-
Refractive Index 1.432-
Vapor Pressure 0.0889 mmHg at 25 °C-
Solubility Limited solubility in water; Soluble in organic solvents-
Synonyms 4,4-Dimethylvaleric acid, Neoheptanoic acid[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is often proprietary to specific databases, the following provides an overview of expected spectral features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups at the C4 position, a triplet for the methylene (B1212753) group at the C2 position adjacent to the carboxylic acid, a triplet for the methylene group at the C3 position, and a broad singlet for the acidic proton of the carboxylic acid.

  • ¹³C NMR: Key signals would correspond to the carbonyl carbon of the carboxylic acid, the quaternary carbon at C4, the two equivalent methyl carbons at C4, and the two methylene carbons at C2 and C3.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1710 cm⁻¹.

  • C-H stretching and bending vibrations for the alkyl groups.

2.3. Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (130.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the alkyl chain.

Synthesis and Purification

3.1. Potential Synthetic Routes

One plausible approach involves the oxidation of a corresponding primary alcohol or aldehyde. Another potential route could be the carboxylation of a Grignard reagent derived from a suitable haloalkane.

Diagram 1: Potential Synthesis Workflow

G cluster_start Starting Materials cluster_inter Intermediate Steps cluster_end Final Product start1 4,4-dimethyl-1-pentene inter1 Oxidation start1->inter1 start2 tert-Amyl alcohol inter2 Halogenation start2->inter2 end_product This compound inter1->end_product inter3 Grignard Formation inter2->inter3 inter4 Carboxylation inter3->inter4 inter4->end_product

Caption: Potential synthetic pathways to this compound.

3.2. Purification

Purification of the final product would likely involve the following steps:

3.2.1. Extraction If the reaction is performed in an aqueous medium, the product can be extracted into an organic solvent. The carboxylic acid can be converted to its salt with a base to be extracted into an aqueous layer, which is then acidified and re-extracted into an organic solvent to remove non-acidic impurities.

3.2.2. Distillation Given its boiling point, fractional distillation under reduced pressure is a suitable method for purifying this compound from non-volatile impurities or solvents with significantly different boiling points.[4][5]

Diagram 2: General Purification Workflow

G start Crude Product extraction Solvent Extraction start->extraction washing Washing with Brine extraction->washing drying Drying over Anhydrous MgSO₄ washing->drying filtration Filtration drying->filtration distillation Fractional Distillation (Reduced Pressure) filtration->distillation final_product Pure this compound distillation->final_product

Caption: A general workflow for the purification of carboxylic acids.

Biological Activity and Potential Applications

As a methyl-branched fatty acid, this compound falls into a class of compounds with diverse biological activities. While specific studies on this particular molecule are limited, the broader class of branched-chain fatty acids (BCFAs) has been investigated for various effects.

4.1. Context from Branched-Chain Fatty Acids Research

  • Lipid Metabolism: BCFAs are known to be involved in lipid metabolism and can influence the fluidity of cell membranes.[6][7]

  • Anti-inflammatory Properties: Some BCFAs have demonstrated anti-inflammatory effects.[8][9][10][11]

  • Anticancer Potential: Certain fatty acids, including some branched-chain variants, have been investigated for their potential to inhibit the growth of cancer cells.[12][13][14][15][16] These effects are often linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

4.2. Potential Signaling Pathways of Interest

Based on the known activities of other fatty acids, potential signaling pathways that could be influenced by this compound include:

  • AMPK (AMP-activated protein kinase) pathway: This is a central regulator of cellular energy homeostasis and lipid metabolism.

  • NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway: A key regulator of the inflammatory response.

  • PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.

Diagram 3: Potential Biological Signaling Interactions

G cluster_pathways Potential Target Pathways cluster_effects Cellular Effects compound This compound ampk AMPK Pathway compound->ampk nfkb NF-κB Pathway compound->nfkb pi3k PI3K/Akt/mTOR Pathway compound->pi3k metabolism Lipid Metabolism ampk->metabolism inflammation Inflammation nfkb->inflammation cancer Cancer Cell Proliferation pi3k->cancer

Caption: Potential signaling pathways modulated by this compound.

Safety and Handling

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a branched-chain fatty acid with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and specific biological activities require further investigation, its structural class suggests potential roles in modulating lipid metabolism, inflammation, and cell proliferation. This guide provides a foundational understanding for researchers and professionals working with this compound and highlights areas where further research is warranted.

References

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, formula, and key chemical properties of 4,4-Dimethylpentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the essential data, experimental protocols, and structural information for this compound.

Chemical Structure and Formula

This compound is a branched-chain carboxylic acid. Its structure consists of a pentanoic acid backbone with two methyl groups attached to the fourth carbon atom.

IUPAC Name: this compound[1] Synonyms: 4,4-Dimethylvaleric acid, Neopentylacetic acid[1] CAS Number: 1118-47-4[1] Molecular Formula: C₇H₁₄O₂[1]

Below is a diagram illustrating the molecular structure of this compound.

4_4_Dimethylpentanoic_acid C1 C O1 O C1->O1 O2 OH C1->O2 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 C C3->C4 C5 CH₃ C4->C5 C6 CH₃ C4->C6 C7 CH₃ C4->C7

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight130.18 g/mol [1]
AppearanceColorless to pale yellow liquid
Melting Point81.5-82 °C
Boiling Point133 °C at 12 Torr
Density0.938 g/cm³
SolubilitySoluble in organic solvents, limited solubility in water

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is through the carbonation of a Grignard reagent prepared from 1-bromo-3,3-dimethylbutane (B154914).[2]

Workflow for the Synthesis of this compound

Synthesis_Workflow A 1-Bromo-3,3-dimethylbutane C Formation of Grignard Reagent (3,3-Dimethylbutylmagnesium bromide) A->C B Magnesium turnings in dry ether B->C D Carbonation with dry CO₂ (dry ice) C->D E Formation of Magnesium Carboxylate Salt D->E F Acidification with aqueous HCl E->F G This compound F->G H Purification (Extraction and Distillation) G->H

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • 1-bromo-3,3-dimethylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation: The reaction mixture is cooled in an ice bath. Crushed dry ice is slowly added in small portions to the vigorously stirred Grignard solution. A white precipitate will form. The addition is continued until the exothermic reaction ceases.

  • Acidification and Extraction: The reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is added slowly to dissolve the magnesium salts and to protonate the carboxylate. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 50-100 mg of purified this compound in 0.6-0.7 mL of CDCl₃ in an NMR tube with TMS.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher field NMR spectrometer

    • Pulse Program: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

FT-IR Spectroscopy Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the neat liquid directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer

    • Mode: Transmittance or Absorbance

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: A background spectrum of the clean KBr plates or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Expected Spectral Features:

  • O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the carboxylic acid hydroxyl group.

  • C-H stretch: Sharp peaks around 2960-2870 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C=O stretch: A strong, sharp absorption band around 1710 cm⁻¹ characteristic of the carbonyl group in a carboxylic acid.

  • C-O stretch: A medium intensity band in the 1300-1200 cm⁻¹ region.

Physical Property Determination
  • Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rate of 10-20 °C/min initially to get an approximate melting point. The procedure is then repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/min as the approximate melting point is approached. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

  • Apparatus: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.

  • Procedure: The purified this compound is placed in the distillation flask with a few boiling chips. The apparatus is assembled and evacuated to the desired pressure (e.g., 12 Torr). The flask is heated gently. The temperature at which the liquid boils and the distillate is collected at a steady rate is recorded as the boiling point at that specific pressure.

References

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,4-Dimethylpentanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates its chemical identity, physicochemical properties, and key synthetic methodologies.

Chemical Identity and Nomenclature

This compound , a branched-chain carboxylic acid, is distinguished by a five-carbon pentanoic acid backbone with two methyl groups attached to the fourth carbon atom. This structure imparts specific chemical characteristics and reactivity.

The standard nomenclature and identifiers for this compound are as follows:

  • IUPAC Name : this compound[1][2]

  • Synonyms : 4,4-Dimethylvaleric acid, NSC 65454, Pentanoic acid, 4,4-dimethyl-[3]

  • CAS Number : 1118-47-4[1][2][3]

  • Molecular Formula : C₇H₁₄O₂[1][3]

  • Molecular Weight : 130.18 g/mol [1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Physical State Colorless to pale yellow liquid[3]
Odor Distinctive odor[3]
Boiling Point 190.22 °C (EPA T.E.S.T. estimate)Chemchart
Melting Point 24.61 °C (EPI Suite estimate)Chemchart
Density 0.94 g/cm³ (EPA T.E.S.T. estimate)Chemchart
Solubility in Water 4561.2 mg/L (EPA T.E.S.T. estimate)Chemchart
pKa 4.80 ± 0.10 (Predicted)
LogP 1.8973

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its carboxylic acid functionality allows for a variety of chemical transformations, including esterification and amidation.[3]

General Synthesis Pathway

A common synthetic route to this compound involves the use of a Grignard reagent followed by carboxylation. This multi-step process is a fundamental method for the formation of carboxylic acids.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product tert_butyl_chloride tert-Butyl chloride grignard tert-Butylmagnesium chloride (Grignard Reagent) tert_butyl_chloride->grignard + Mg in dry ether magnesium Magnesium (Mg) product This compound grignard->product 1. + Allyl bromide 2. + CO2 3. H3O+ allyl_bromide Allyl bromide co2 Carbon Dioxide (CO2) h3o_plus Acidic Workup (H3O+)

References

A Comprehensive Spectroscopic Analysis of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4,4-dimethylpentanoic acid, a methyl-branched fatty acid.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₇H₁₄O₂[1] Molecular Weight: 130.18 g/mol [1] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

While a publicly available experimental spectrum with detailed assignments was not found in the reviewed literature, the expected proton NMR spectrum of this compound can be predicted based on its structure and established chemical shift principles. The spectrum is expected to show four distinct signals.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-C(CH₃)₃~0.9Singlet9H-
-CH₂-C(CH₃)₃~1.5Triplet2H~8
-CH₂-COOH~2.2Triplet2H~8
-COOH10-13Broad Singlet1H-

Note: These are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule. PubChem provides access to a 13C NMR spectrum for this compound.[1] The expected chemical shifts are detailed below.

Assignment Chemical Shift (δ, ppm)
-C (CH₃)₃~30
-C(C H₃)₃~29
-C H₂-C(CH₃)₃~45
-C H₂-COOH~30
-C OOH~179

Note: These values are based on typical chemical shifts for similar functional groups and the available spectral data.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a proton frequency of 400 MHz.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width of about 220 ppm is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the 13C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. A vapor phase IR spectrum for this compound is available through PubChem.[1]

Frequency (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (carboxylic acid dimer)Strong, very broad
2960-2870C-H stretch (alkane)Strong
1700-1725C=O stretch (carboxylic acid dimer)Strong
~1470C-H bend (CH₂)Medium
~1370C-H bend (CH₃)Medium
~1210-1320C-O stretchMedium
~920O-H bend (out-of-plane)Broad, medium
Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: For a solid sample like this compound, the thin film method is commonly employed. A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data
m/z (Predicted) Ion
131.10666[M+H]⁺
129.09210[M-H]⁻
113.09664[M+H-H₂O]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation) - A prominent peak is expected from the stable tert-butyl fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For analysis by GC-MS, carboxylic acids are often derivatized to increase their volatility. A common method is esterification to form the corresponding methyl or trimethylsilyl (B98337) (TMS) ester. For example, the sample can be treated with a solution of diazomethane (B1218177) in ether or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC separates the components of the sample, and the MS provides mass spectra for each component as it elutes.

Data Acquisition:

  • Gas Chromatography: A small volume (typically 1 µL) of the derivatized sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to elute the compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the derivatized this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separated components. The mass spectrum for the peak corresponding to the derivatized this compound is analyzed to determine the molecular ion and the fragmentation pattern.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis cluster_output Results Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Derivatization (e.g., Esterification) Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Process_NMR Fourier Transform & Referencing NMR_Acq->Process_NMR Process_IR Background Subtraction & Fourier Transform IR_Acq->Process_IR Process_MS Chromatogram Analysis & Spectral Interpretation MS_Acq->Process_MS NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) Process_NMR->NMR_Data IR_Data IR Spectrum (Functional Group ID) Process_IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) Process_MS->MS_Data Final_Analysis Structural Elucidation & Characterization NMR_Data->Final_Analysis IR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4,4-dimethylpentanoic acid. The document details the predicted spectral data, offers a thorough interpretation of the spectra, outlines experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and key NMR correlations.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and fully assigned public NMR data for this compound, the following spectral parameters have been generated using reputable online NMR prediction tools. These values provide a reliable basis for the structural elucidation and analysis of the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A 10.0 - 12.0Broad Singlet1H-COOH
B 2.35Triplet (t)2H-CH₂-COOH (H-2)
C 1.55Triplet (t)2H-C(CH₃)₃-CH₂- (H-3)
D 0.95Singlet (s)9H-C(CH₃)₃ (H-5)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the structure.

SignalChemical Shift (δ, ppm)Carbon TypeAssignment
1 179.5Quaternary (C=O)-COOH (C-1)
2 44.0Methylene (B1212753) (-CH₂-)-C(CH₃)₃-CH₂- (C-3)
3 32.0Quaternary (-C-)-C(CH₃)₃ (C-4)
4 30.0Methylene (-CH₂-)-CH₂-COOH (C-2)
5 29.5Methyl (-CH₃)-C(CH₃)₃ (C-5)

Spectral Analysis and Interpretation

The predicted ¹H and ¹³C NMR spectra are consistent with the molecular structure of this compound. The analysis of chemical shifts, signal multiplicities, and integration values allows for the unambiguous assignment of each signal to the corresponding nuclei.

¹H NMR Spectrum Analysis

The downfield signal A , appearing as a broad singlet between 10.0 and 12.0 ppm, is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange. The integration of this signal corresponds to a single proton.

Signal B , a triplet at approximately 2.35 ppm, is assigned to the methylene protons at the C-2 position (alpha to the carbonyl group). The deshielding effect of the adjacent carbonyl group explains its downfield shift. The triplet multiplicity arises from the coupling with the two neighboring protons on C-3.

Signal C , another triplet at around 1.55 ppm, is attributed to the methylene protons at the C-3 position. These protons are coupled to the two protons on C-2, resulting in a triplet.

The most upfield and intense signal, D , is a singlet at approximately 0.95 ppm with an integration value of nine protons. This signal is characteristic of the three equivalent methyl groups of the tert-butyl moiety. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectrum Analysis

The signal at the lowest field, 1 (around 179.5 ppm), is assigned to the carbonyl carbon of the carboxylic acid group (C-1). This significant downfield shift is a hallmark of carbonyl carbons.

Signal 2 at approximately 44.0 ppm corresponds to the methylene carbon at the C-3 position.

The quaternary carbon of the tert-butyl group (C-4) gives rise to signal 3 at around 32.0 ppm.

Signal 4 at approximately 30.0 ppm is assigned to the methylene carbon at the C-2 position, which is alpha to the carbonyl group.

Finally, the signal at approximately 29.5 ppm, 5 , represents the three equivalent methyl carbons of the tert-butyl group (C-5).

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used, which may improve the observation of the acidic proton.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (typically at 0 ppm).

NMR Data Acquisition

The following are general parameters for a standard NMR spectrometer.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16 to 64 scans are typically sufficient.

    • Spectral Width : A spectral width of -2 to 14 ppm is appropriate.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is generally used.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Spectral Width : A spectral width of 0 to 200 ppm is suitable.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key NMR correlations for this compound.

molecular_structure cluster_acid cluster_chain cluster_tbutyl C1 C1 O1 O C1->O1 = O2 OH C1->O2 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5_1 C5 C4->C5_1 C5_2 C5 C4->C5_2 C5_3 C5 C4->C5_3 nmr_correlations cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals HA A: ~11.0 ppm (1H, br s, -COOH) C1 1: ~179.5 ppm (C-1, C=O) HA->C1 ¹J(CH) implied HB B: ~2.35 ppm (2H, t, H-2) HB->C1 ²J(CCH) C2 4: ~30.0 ppm (C-2, -CH₂-) HB->C2 ¹J(CH) C3 2: ~44.0 ppm (C-3, -CH₂-) HB->C3 ²J(CCH) HC C: ~1.55 ppm (2H, t, H-3) HC->C2 ²J(CCH) HC->C3 ¹J(CH) C4 3: ~32.0 ppm (C-4, -C-) HC->C4 ²J(CCH) HD D: ~0.95 ppm (9H, s, H-5) HD->C4 ²J(CCH) C5 5: ~29.5 ppm (C-5, -CH₃) HD->C5 ¹J(CH)

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4,4-dimethylpentanoic acid. Due to the unavailability of a public domain mass spectrum for this compound, this guide utilizes the mass spectrum of its close structural isomer, 2,2-dimethylpentanoic acid, obtained from the NIST WebBook, to predict and rationalize the fragmentation pathways. The fragmentation behavior of these two isomers is anticipated to be highly similar due to the presence of the same key structural features, namely a carboxylic acid group and a gem-dimethyl group on the pentyl chain.

Predicted Electron Ionization Mass Spectrum and Fragmentation Data

The mass spectrum of a branched carboxylic acid like this compound is characterized by a series of cleavage events initiated by the removal of an electron, typically from a non-bonding orbital of the carboxyl oxygen. The resulting molecular ion is often of low abundance or not observed at all due to its instability. The fragmentation is dominated by cleavages that lead to the formation of stable carbocations.

Based on the analysis of the mass spectrum of 2,2-dimethylpentanoic acid, the following table summarizes the expected principal fragments, their mass-to-charge ratios (m/z), and their relative intensities for this compound.

m/zProposed Fragment IonStructurePredicted Relative Intensity (%)Fragmentation Pathway
130[C7H14O2]+•Molecular Ion< 1Electron Ionization
115[C6H11O2]+Loss of •CH3~ 5α-cleavage
87[C4H7O2]+Loss of •C3H7~ 10Cleavage of C-C bond γ to COOH
74[C3H6O2]+•McLafferty Rearrangement~ 80γ-hydrogen rearrangement and β-cleavage
57[C4H9]+tert-Butyl cation100Cleavage of C-C bond β to COOH
45[COOH]+Carboxyl group~ 20α-cleavage
41[C3H5]+Allyl cation~ 40Further fragmentation

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

  • Molecular Ion ([M]+•, m/z 130): The molecular ion is formed by the ejection of an electron from the carboxylic acid. Due to the presence of the bulky tert-butyl group and the acidic proton, this ion is generally unstable and may not be readily observed.

  • Loss of a Methyl Radical ([M-15]+, m/z 115): α-cleavage, the breaking of a bond adjacent to the functional group, can result in the loss of a methyl radical from the gem-dimethyl group, leading to a fragment at m/z 115.

  • Formation of the tert-Butyl Cation (m/z 57): The most prominent peak in the spectrum is expected to be at m/z 57. This corresponds to the highly stable tert-butyl cation ([C4H9]+). This fragment is formed by the cleavage of the C-C bond beta to the carboxyl group. The stability of the tertiary carbocation is a major driving force for this fragmentation.

  • McLafferty Rearrangement (m/z 74): A characteristic fragmentation for carboxylic acids with a γ-hydrogen is the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-C-C bond. This results in the formation of a neutral alkene (isobutylene in this case) and a resonance-stabilized radical cation with m/z 74. This is predicted to be a major fragment.

  • Other Significant Fragments:

    • m/z 87: This fragment likely arises from the cleavage of the C-C bond gamma to the carboxyl group, resulting in the loss of a propyl radical.

    • m/z 45: This peak corresponds to the carboxyl group ([COOH]+) formed by α-cleavage.

    • m/z 41: This is a common fragment in the mass spectra of aliphatic compounds and corresponds to the stable allyl cation ([C3H5]+), arising from further fragmentation of larger alkyl fragments.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound.

fragmentation_pathway cluster_frags Fragments M [C7H14O2]+• m/z 130 (Molecular Ion) frag115 [M-CH3]+ m/z 115 M->frag115 - •CH3 frag87 [M-C3H7]+ m/z 87 M->frag87 - •C3H7 frag74 [C3H6O2]+• m/z 74 (McLafferty) M->frag74 McLafferty Rearrangement frag57 [C4H9]+ m/z 57 (tert-Butyl cation) M->frag57 - CH2CH2COOH frag45 [COOH]+ m/z 45 M->frag45 - •C6H13 frag41 [C3H5]+ m/z 41 frag87->frag41 Further fragmentation

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (if available, otherwise a suitable standard) in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of 1 mg/mL.

  • Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards of lower concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Sample Derivatization (Optional but Recommended): For improved chromatographic performance and volatility, derivatization of the carboxylic acid to its methyl or trimethylsilyl (B98337) (TMS) ester is recommended. A common method is methylation using diazomethane (B1218177) (with appropriate safety precautions) or esterification with a reagent like BF3/methanol.

4.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for high sensitivity) or split (e.g., 20:1) for higher concentrations.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 35 - 350.

  • Scan Speed: Normal.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4.4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound (or its derivative).

  • Identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) if available, or interpret the fragmentation pattern based on known fragmentation rules for carboxylic acids and branched alkanes.

This comprehensive guide provides the necessary information for researchers and professionals to understand and predict the mass spectrometric behavior of this compound, enabling its identification and characterization in various analytical applications.

4,4-Dimethylpentanoic Acid: A Structural Examination and Classification as a Branched-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the classification of 4,4-Dimethylpentanoic acid, confirming its status as a branched-chain fatty acid (BCFA) through structural analysis. This document provides a foundational understanding for its inclusion in lipidomics research and consideration in drug development pathways where fatty acid metabolism is relevant.

Defining Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of fatty acids, typically saturated, that are characterized by the presence of one or more methyl groups as branches on the main carbon skeleton.[1][2][3] This structural feature distinguishes them from their linear counterparts. BCFAs are commonly found in bacteria but are also present in various foods such as dairy products and fermented foods, and in human tissues like the vernix caseosa of infants.[1][2][4] The position and number of these methyl branches influence the physical properties of the fatty acid, such as its melting point and fluidity, which are critical for its biological functions, including maintaining membrane fluidity in bacteria.[3]

Structural Analysis of this compound

This compound, also known as 4,4-dimethylvaleric acid, is a carboxylic acid with the chemical formula C7H14O2.[5][6] Its structure consists of a five-carbon pentanoic acid backbone. The key feature of this molecule is the presence of two methyl groups (CH3) attached to the fourth carbon atom (C4) of this main chain.[7]

The IUPAC name, this compound, precisely describes this structure:

  • Pentanoic acid: Indicates a five-carbon carboxylic acid.

  • 4,4-Dimethyl: Specifies that two methyl groups are attached to the fourth carbon atom of the main chain.

Classification as a Branched-Chain Fatty Acid

Based on the established definition, this compound is unequivocally classified as a branched-chain fatty acid. The two methyl groups at the C4 position represent a clear branching from the linear carbon backbone. This classification is supported by chemical databases such as PubChem, which categorize 4,4-dimethylvaleric acid as a methyl-branched fatty acid and place it within the broader group of branched fatty acids.[6]

The presence of this dimethyl branching gives it distinct chemical and physical properties compared to a straight-chain seven-carbon fatty acid (heptanoic acid).

Visualization of Chemical Structure

To visually represent the molecular architecture of this compound and its defining features, the following diagram is provided.

Caption: Chemical structure of this compound.

References

A Technical Guide to 4,4-Dimethylpentanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4,4-dimethylpentanoic acid, a valuable building block in organic synthesis and pharmaceutical research. This document outlines commercial suppliers, presents a detailed representative synthesis protocol, and visualizes its application in a typical research workflow.

Introduction

This compound, also known as 4,4-dimethylvaleric acid, is a methyl-branched fatty acid with the chemical formula C7H14O2.[1] Its unique structural features make it a significant intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[2] This guide serves as a resource for researchers looking to source and utilize this compound in their laboratory work.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key suppliers and their available product specifications. Pricing is often available upon request and can vary based on purity and quantity.

SupplierCatalog Number(s)PurityAvailable QuantitiesCAS Number
Sigma-Aldrich AldrichCPRData not collectedInquire1118-47-4
ChemScene CS-0440906≥97%Inquire1118-47-4
ChemBridge -Inquire200 µmol, 250 mg, 1 g, 5 g, 10 g1118-47-4
Arctom Scientific AACR-AS02618, AC732036InquireFlexible sizes, reagent and larger sizes available1118-47-4
SynQuest Laboratories 2121-1-36InquireInquire1118-47-4
ChemicalBook -InquireMultiple suppliers listed1118-47-4

Note: Purity and available quantities are subject to change. It is recommended to consult the supplier's website for the most current information.

Experimental Protocols: Synthesis of this compound

While specific proprietary synthesis methods may vary between suppliers, a plausible and detailed experimental protocol for the laboratory-scale synthesis of this compound can be devised based on the well-established carboxylation of a Grignard reagent.[3][4] This method involves the reaction of an appropriate Grignard reagent with carbon dioxide, followed by an acidic workup.[3][5]

Objective: To synthesize this compound from 1-bromo-3,3-dimethylbutane (B154914).

Materials:

  • 1-bromo-3,3-dimethylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide (B78521) (e.g., 3 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

Methodology:

Part 1: Formation of the Grignard Reagent

  • Ensure all glassware is rigorously dried to prevent the quenching of the Grignard reagent.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Dissolve 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting solution is the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.

Part 2: Carboxylation of the Grignard Reagent

  • In a separate beaker, place an excess of crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.[5] The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.[3]

  • Allow the excess dry ice to sublime.

Part 3: Acidic Workup and Purification

  • Once the mixture has reached room temperature, slowly add aqueous hydrochloric acid to protonate the carboxylate salt, forming this compound.[3][5]

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with aqueous sodium hydroxide to convert the carboxylic acid to its water-soluble sodium salt, separating it from non-acidic byproducts.[5]

  • Acidify the aqueous layer with hydrochloric acid to regenerate the carboxylic acid.

  • Extract the purified this compound with an organic solvent.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Application in Research: A Workflow for Drug Discovery

This compound is a valuable starting material in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates a typical workflow where this compound is used as a building block in the early stages of drug discovery.[6]

G A This compound (Starting Material) B Chemical Modification (e.g., Amide Coupling, Esterification) A->B Functionalization C Synthesis of Novel Compound Library B->C Diversification D High-Throughput Screening (Biological Assays) C->D Screening E Hit Identification D->E Data Analysis F Lead Optimization (Structure-Activity Relationship) E->F Iterative Design G Preclinical Candidate F->G Selection

Caption: A logical workflow for the use of this compound in drug discovery.

Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways. Its primary role in research appears to be as a synthetic intermediate rather than a direct modulator of cellular signaling. However, derivatives of pentanoic acids have been studied for their potential to inhibit enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in cancer-related signaling pathways.[2] Further research may elucidate direct biological activities of this compound or its derivatives.

The following diagram illustrates a generalized synthetic pathway for the creation of a more complex molecule from this compound, a common application in research.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_derivatization Derivatization A 1-bromo-3,3-dimethylbutane D Grignard Reaction A->D B Magnesium B->D C Carbon Dioxide C->D E This compound D->E G Amide Coupling E->G F Amine F->G H Novel Amide Derivative G->H

Caption: A representative synthetic pathway starting from this compound.

References

Navigating the Molecular Landscape: A Technical Guide to the Molecular Weight and Exact Mass of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical analysis and drug development, a precise understanding of a compound's fundamental properties is paramount. This technical guide offers a detailed exploration of the molecular weight and exact mass of 4,4-Dimethylpentanoic acid, a molecule of interest in various research and development sectors. This document provides researchers, scientists, and drug development professionals with essential data, experimental context, and conceptual clarifications to support their work.

Core Molecular Data of this compound

A foundational aspect of chemical characterization is the determination of a molecule's mass. For this compound, with the chemical formula C₇H₁₄O₂, two key mass-related parameters are crucial: molecular weight and exact mass.[1][2][3][4][5] While often used interchangeably in general chemistry, in the precise realm of analytical sciences, they hold distinct meanings.

Molecular weight (or molar mass) is an average weight calculated from the atomic weights of the constituent elements, which are themselves averages of the natural isotopic abundances of those elements.[4] In contrast, exact mass is the mass of a molecule calculated using the masses of the most abundant isotope of each element.[1] This distinction is critical in high-resolution mass spectrometry, which can differentiate between molecules with the same nominal mass but different elemental compositions.

The quantitative data for this compound is summarized in the table below.

ParameterValueUnitSource
Chemical Formula C₇H₁₄O₂-[1][2][3][4][5]
Molecular Weight ~130.18 g/mol [1][2][3][4][5][6]
Exact Mass 130.09938Da[3]

Conceptual Distinction: Molecular Weight vs. Exact Mass

To visually represent the relationship and distinction between molecular weight and exact mass, the following diagram illustrates the concepts. Molecular weight is derived from the weighted average of isotopic masses, reflecting natural abundance, while exact mass is a precise calculation based on the most abundant isotopes.

G Conceptual Diagram: Molecular Weight vs. Exact Mass cluster_concepts Fundamental Concepts cluster_derivation Basis of Calculation cluster_application Primary Application Molecular_Weight Molecular Weight (Average Mass) Stoichiometry Stoichiometric Calculations Molecular_Weight->Stoichiometry Exact_Mass Exact Mass (Monoisotopic Mass) HRMS High-Resolution Mass Spectrometry (HRMS) Exact_Mass->HRMS Isotopic_Abundance Natural Isotopic Abundances (e.g., ¹²C, ¹³C) Isotopic_Abundance->Molecular_Weight determines Most_Abundant_Isotope Most Abundant Isotope Mass (e.g., ¹²C, ¹H, ¹⁶O) Most_Abundant_Isotope->Exact_Mass determines

Diagram illustrating the distinction between Molecular Weight and Exact Mass.

Experimental Determination of Exact Mass

The precise determination of the exact mass of a small organic molecule like this compound is typically achieved using high-resolution mass spectrometry (HRMS). The following outlines a generalized experimental protocol for such an analysis.

Objective

To determine the accurate monoisotopic mass of this compound using High-Resolution Mass Spectrometry.

Materials and Instrumentation
  • Sample: this compound

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Experimental Workflow

The general workflow for the determination of the exact mass of this compound via mass spectrometry is depicted below.

G Experimental Workflow for Exact Mass Determination Sample_Prep 1. Sample Preparation (Dissolution & Dilution) Ionization 2. Ionization (e.g., Electrospray Ionization) Sample_Prep->Ionization Mass_Analysis 3. Mass Analysis (High-Resolution Mass Analyzer) Ionization->Mass_Analysis Detection 4. Detection (Ion Detector) Mass_Analysis->Detection Data_Analysis 5. Data Analysis (Mass Spectrum Generation) Detection->Data_Analysis

A simplified workflow for determining the exact mass of a small molecule.
Detailed Protocol

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to achieve a final concentration suitable for the mass spectrometer's sensitivity (typically in the low µg/mL to ng/mL range).

  • Instrument Setup and Calibration:

    • Calibrate the high-resolution mass spectrometer according to the manufacturer's guidelines using a standard calibration solution with known masses across a relevant m/z range. This step is crucial for ensuring high mass accuracy.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates for ESI) to optimal conditions for the analyte.

  • Sample Infusion and Data Acquisition:

    • Introduce the prepared sample solution into the mass spectrometer, either via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the appropriate mode (positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated). For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Ensure data is collected in high-resolution mode to enable accurate mass measurement.

  • Data Analysis:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the molecular ion of this compound (e.g., [C₇H₁₄O₂ - H]⁻ in negative mode or [C₇H₁₄O₂ + H]⁺ in positive mode).

    • Determine the experimental m/z value of this peak with high precision (typically to four or more decimal places).

    • Calculate the neutral exact mass from the experimental m/z value and compare it to the theoretical exact mass calculated from the elemental formula. The difference, expressed in parts-per-million (ppm), indicates the accuracy of the measurement.

Conclusion

A clear and accurate understanding of both the molecular weight and the exact mass of this compound is fundamental for its application in research and development. While molecular weight is essential for stoichiometric calculations, the exact mass, determined with high-resolution mass spectrometry, provides a higher level of confidence in compound identification and structural elucidation. The methodologies and data presented in this guide serve as a critical resource for scientists and professionals working with this and other small molecules.

References

Solubility of 4,4-Dimethylpentanoic acid in organic solvents and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4,4-Dimethylpentanoic Acid in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to its nature as a branched-chain carboxylic acid, understanding its solubility in both aqueous and organic media is crucial for its application in organic synthesis, formulation development, and as an intermediate in the production of various chemicals.[1] This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For carboxylic acids like this compound, solubility is governed by the interplay between the polar carboxylic acid group and the nonpolar alkyl chain. The carboxyl group can engage in hydrogen bonding with polar solvents, including water, while the hydrocarbon portion interacts with nonpolar solvents through van der Waals forces.[2][3]

Generally, carboxylic acids with shorter carbon chains (one to four carbons) are miscible with water.[2] As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[2][3] Conversely, the solubility in organic solvents tends to increase with the size of the alkyl group. Branched-chain acids, such as this compound, may exhibit different physical properties, including solubility, compared to their straight-chain isomers.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)MethodSolubility (mg/L)Source
WaterNot SpecifiedEstimation4561.2EPA T.E.S.T.
WaterNot SpecifiedEstimation8499EPI Suite

Note: These values are estimations and should be confirmed by experimental determination for critical applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

3.2. Procedure

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually present to ensure a saturated solution is formed.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer changing).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered sample with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID, or acid-base titration).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Agitation) prep->equil sep Phase Separation (Sedimentation & Centrifugation) equil->sep sample Sample Collection & Filtration sep->sample dilute Dilution of Filtered Sample sample->dilute analyze Quantitative Analysis (e.g., HPLC, GC) dilute->analyze result Solubility Calculation analyze->result

Caption: Experimental workflow for the shake-flask solubility determination method.

References

The Advent of Neoheptanoic Acid: A Technical Chronicle of its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational research that led to the discovery and synthesis of neoheptanoic acid, scientifically known as 3,3-dimethylpentanoic acid. We delve into the pioneering synthetic methodologies, present key quantitative data from early studies, and provide detailed experimental protocols that paved the way for the utilization of this unique tertiary carboxylic acid.

Introduction: The Quest for Branched Carboxylic Acids

The mid-20th century marked a period of significant advancement in organic synthesis, driven by the demand for novel molecules with unique properties. Among these, branched-chain carboxylic acids garnered considerable interest due to their steric hindrance and potential applications as precursors for various industrial products. Neoheptanoic acid, with its characteristic quaternary carbon atom adjacent to the carboxyl group, emerged from this era of chemical exploration. Its discovery was not a singular event but rather the culmination of developing new and powerful synthetic reactions capable of constructing such sterically demanding structures.

The Landmark Discovery: The Koch-Haaf Carbonylation

The most pivotal development in the synthesis of neoheptanoic acid and other tertiary carboxylic acids was the advent of the Koch-Haaf reaction . This powerful carbonylation method, first reported by H. Koch in 1955 and further elaborated in collaboration with W. Haaf in 1958, provided a direct and efficient route to these previously challenging molecular architectures.[1]

The reaction involves the treatment of an alkene or an alcohol with carbon monoxide in the presence of a strong acid catalyst.[2][3] The key to the synthesis of neoheptanoic acid through this method is the generation of a stable tertiary carbocation, which then undergoes carboxylation.

The Underpinning Signaling Pathway: The Koch-Haaf Reaction Mechanism

The reaction proceeds through a fascinating series of steps involving carbocation intermediates. The general mechanism is outlined below:

Koch_Haaf_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Formation Alkene Alkene (e.g., 2-methyl-2-pentene (B165383) or 2,2-dimethyl-1-pentene) Carbocation Tertiary Carbocation Alkene->Carbocation Protonation & Rearrangement Alcohol Tertiary Alcohol Alcohol->Carbocation Protonation & Dehydration CO Carbon Monoxide (CO) (from Formic Acid) Acid Strong Acid (e.g., H₂SO₄) Acylium Acylium Cation Carbocation->Acylium + CO Hydrolysis Hydrolysis Acylium->Hydrolysis + H₂O Product Neoheptanoic Acid (3,3-Dimethylpentanoic Acid) Hydrolysis->Product - H⁺

Caption: The reaction pathway of the Koch-Haaf synthesis of neoheptanoic acid.

Early Experimental Protocols for Neoheptanoic Acid Synthesis

The original work by Koch and Haaf provided the first detailed procedures for the synthesis of neoheptanoic acid. These protocols laid the groundwork for future refinements.

Experimental Protocol: Synthesis of 3,3-Dimethylpentanoic Acid (Neoheptanoic Acid) via the Koch-Haaf Reaction (adapted from early literature)

  • Reactants:

    • An appropriate C6 alkene (e.g., 2-methyl-2-pentene or a mixture that can isomerize to the requisite tertiary carbocation).

    • Formic acid (as the source of carbon monoxide).

    • Concentrated sulfuric acid (as the catalyst).

  • Procedure:

    • A mixture of the alkene and formic acid is slowly added to concentrated sulfuric acid at a controlled temperature, typically between 20-50°C.

    • The reaction mixture is stirred vigorously to ensure efficient mixing and reaction.

    • After the addition is complete, the mixture is stirred for an additional period to ensure complete conversion.

    • The reaction mixture is then poured onto crushed ice to quench the reaction and precipitate the crude carboxylic acid.

    • The crude acid is then separated, for instance by extraction with a suitable solvent.

    • The organic layer is washed, dried, and the solvent is removed.

    • The final product is purified by distillation.

Yields reported in early studies for the synthesis of tertiary carboxylic acids using this method were often high, with some exceeding 80%.[2]

Alternative Early Synthetic Routes

While the Koch-Haaf reaction became the hallmark method, other classical organic reactions could, in principle, be employed to synthesize tertiary carboxylic acids, including neoheptanoic acid, though often with more steps or greater difficulty.

The Grignard Reaction

The carboxylation of a Grignard reagent, formed from a tertiary alkyl halide, was a known method for producing carboxylic acids.

Experimental Workflow: Grignard Synthesis of a Tertiary Carboxylic Acid

Grignard_Workflow cluster_reagents Reagents cluster_steps Reaction Steps cluster_product Final Product AlkylHalide Tertiary Alkyl Halide GrignardFormation Grignard Reagent Formation AlkylHalide->GrignardFormation Mg Magnesium (Mg) Mg->GrignardFormation CO2 Carbon Dioxide (CO₂) Carboxylation Carboxylation CO2->Carboxylation Acid Aqueous Acid (H₃O⁺) Protonation Protonation Acid->Protonation GrignardFormation->Carboxylation Carboxylation->Protonation Product Tertiary Carboxylic Acid Protonation->Product

Caption: A generalized workflow for the synthesis of tertiary carboxylic acids using the Grignard reaction.

However, the preparation of the necessary tertiary Grignard reagent for neoheptanoic acid synthesis could be challenging due to competing elimination reactions.

The Reformatsky Reaction

The Reformatsky reaction, discovered in 1887, involves the reaction of an alpha-halo ester with a ketone or aldehyde in the presence of zinc metal to form a beta-hydroxy ester.[2] While not a direct route to neoheptanoic acid, subsequent chemical transformations of the product could potentially lead to a branched carboxylic acid structure.

Early Characterization and Physical Properties

Table 1: Physical Properties of Neoheptanoic Acid (3,3-Dimethylpentanoic Acid) from Early and Modern Data

PropertyReported Value (Early Literature Proxy)Modern Reported Value
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight ~130.18 g/mol 130.18 g/mol [4]
Boiling Point Not available in searched early literatureNot available in modern databases
Density Not available in searched early literatureNot available in modern databases
CAS Number Not applicable in early literature3177-74-0[4]

Note: Specific boiling point and density values from the original 1950s publications by Koch and Haaf were not found in the conducted search. The table reflects the available data.

Conclusion

The discovery and early research into neoheptanoic acid were intrinsically linked to the development of powerful new synthetic methodologies in organic chemistry. The Koch-Haaf reaction stands out as the seminal breakthrough that enabled the efficient synthesis of this and other tertiary carboxylic acids. While alternative methods existed, the elegance and high yields of the Koch-Haaf carbonylation cemented its importance. The foundational work of chemists like H. Koch and W. Haaf not only introduced a novel compound but also provided the scientific community with a robust tool for constructing sterically hindered molecules, a capability that continues to be vital in modern drug development and materials science.

References

The Metabolic Fate of 4,4-Dimethyl Valeric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl valeric acid, a methyl-branched fatty acid, presents a unique metabolic challenge to biological systems. Its gem-dimethyl substitution at the C-4 position sterically hinders the canonical β-oxidation pathway, necessitating alternative catabolic routes. This technical guide provides an in-depth exploration of the proposed metabolic pathway of 4,4-dimethyl valeric acid, focusing on the enzymatic reactions and intermediates involved. Drawing parallels with the metabolism of other branched-chain fatty acids, this document outlines a plausible degradation pathway involving α-oxidation. Detailed, generalized experimental protocols for studying such metabolic pathways are provided, alongside a proposed logical workflow for investigating the metabolism of this compound. This guide aims to serve as a foundational resource for researchers in metabolic studies, drug discovery, and environmental science.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of various biological systems, found in bacteria, plants, and animals. Their metabolism is of significant interest due to their roles in membrane fluidity, cellular signaling, and as biomarkers for certain diseases. 4,4-Dimethyl valeric acid is a short-chain fatty acid characterized by a gem-dimethyl group at the fourth carbon. This structural feature renders it resistant to the standard β-oxidation spiral, the primary pathway for straight-chain fatty acid degradation. Understanding the metabolic pathway of 4,4-dimethyl valeric acid is crucial for elucidating the broader principles of BCFAs metabolism and for assessing its environmental fate and potential toxicological implications.

Proposed Metabolic Pathway of 4,4-Dimethyl Valeric Acid

The presence of two methyl groups on the β-carbon (C4 relative to the carboxyl group) of 4,4-dimethyl valeric acid prevents the formation of a double bond between the α and β carbons, a critical step in β-oxidation. Therefore, an alternative pathway, α-oxidation, is the most probable route for its initial degradation. This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The proposed metabolic pathway for the degradation of 4,4-dimethyl valeric acid to trimethylacetic acid is as follows:

  • Activation: 4,4-Dimethyl valeric acid is first activated to its coenzyme A (CoA) ester, 4,4-dimethylvaleryl-CoA, by an acyl-CoA synthetase.

  • Hydroxylation: The α-carbon of 4,4-dimethylvaleryl-CoA is hydroxylated to form 2-hydroxy-4,4-dimethylvaleryl-CoA. This step is likely catalyzed by a hydroxylase, analogous to phytanoyl-CoA dioxygenase in the α-oxidation of phytanic acid.

  • Cleavage: The C1-C2 bond of 2-hydroxy-4,4-dimethylvaleryl-CoA is cleaved, yielding formyl-CoA and 3,3-dimethylbutanal. This reaction is catalyzed by a lyase, similar to 2-hydroxyphytanoyl-CoA lyase.

  • Oxidation: 3,3-Dimethylbutanal is then oxidized to trimethylacetic acid (also known as pivalic acid) by an aldehyde dehydrogenase.

This pathway effectively bypasses the β-oxidation block and results in the formation of a stable end product, trimethylacetic acid, which is known to be refractory to further microbial degradation.

Metabolic_Pathway_of_4_4_Dimethyl_Valeric_Acid cluster_pathway Proposed α-Oxidation Pathway 4_4_DMVA 4,4-Dimethyl Valeric Acid 4_4_DMV_CoA 4,4-Dimethylvaleryl-CoA 4_4_DMVA->4_4_DMV_CoA Acyl-CoA Synthetase 2_OH_4_4_DMV_CoA 2-Hydroxy-4,4-dimethylvaleryl-CoA 4_4_DMV_CoA->2_OH_4_4_DMV_CoA Hydroxylase 3_3_DMB 3,3-Dimethylbutanal 2_OH_4_4_DMV_CoA->3_3_DMB Lyase Formyl_CoA Formyl-CoA 2_OH_4_4_DMV_CoA->Formyl_CoA TMA Trimethylacetic Acid 3_3_DMB->TMA Aldehyde Dehydrogenase

Proposed α-oxidation pathway of 4,4-dimethyl valeric acid.

Quantitative Data

Enzyme (Analogous)Substrate (Analogous)Km (µM)Vmax (nmol/min/mg protein)Source
Acyl-CoA SynthetaseIsobutyrate15050Fictional Data
Phytanoyl-CoA DioxygenasePhytanoyl-CoA105Fictional Data
2-Hydroxyphytanoyl-CoA Lyase2-Hydroxyphytanoyl-CoA2515Fictional Data
Aldehyde DehydrogenasePropionaldehyde50100Fictional Data

Note: The data in this table are illustrative examples and not actual experimental values for the enzymes metabolizing 4,4-dimethyl valeric acid.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments required to elucidate and characterize the metabolic pathway of 4,4-dimethyl valeric acid.

Microbial Degradation Assay

Objective: To determine if a microbial culture can degrade 4,4-dimethyl valeric acid and to identify the metabolic products.

Materials:

  • Microbial culture (e.g., a gram-negative bacterium isolated from a relevant environment)

  • Minimal salts medium (MSM)

  • 4,4-Dimethyl valeric acid (as the sole carbon source)

  • Incubator shaker

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers or liquid-liquid extraction solvents (e.g., diethyl ether)

Procedure:

  • Prepare MSM and autoclave.

  • Add a sterile solution of 4,4-dimethyl valeric acid to the MSM to a final concentration of 100 mg/L.

  • Inoculate the medium with the microbial culture.

  • Incubate the culture in an incubator shaker at an appropriate temperature (e.g., 30°C) and agitation (e.g., 150 rpm).

  • Collect samples at regular time intervals (e.g., 0, 24, 48, 72 hours).

  • Extract the metabolites from the culture supernatant using either SPME or liquid-liquid extraction.

  • Analyze the extracted samples by GC-MS to identify and quantify the remaining 4,4-dimethyl valeric acid and any metabolic products, such as trimethylacetic acid.

Enzyme Assays

Objective: To measure the activity of the enzymes involved in the proposed metabolic pathway.

4.2.1. Acyl-CoA Synthetase Activity Assay

Principle: The activity can be measured by monitoring the formation of the CoA ester product using high-performance liquid chromatography (HPLC).

Materials:

  • Cell-free extract or purified enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 4,4-Dimethyl valeric acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the buffer, ATP, MgCl₂, and CoA.

  • Add the cell-free extract or purified enzyme.

  • Initiate the reaction by adding 4,4-dimethyl valeric acid.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction at various time points by adding an acid (e.g., perchloric acid).

  • Analyze the reaction mixture by HPLC to quantify the formation of 4,4-dimethylvaleryl-CoA.

4.2.2. Aldehyde Dehydrogenase Activity Assay

Principle: The activity can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Cell-free extract or purified enzyme

  • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • 3,3-Dimethylbutanal

  • NAD⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer and NAD⁺.

  • Add the cell-free extract or purified enzyme.

  • Initiate the reaction by adding 3,3-dimethylbutanal.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the comprehensive investigation of the metabolic role of 4,4-dimethyl valeric acid.

Experimental_Workflow cluster_workflow Investigative Workflow Start Hypothesis: 4,4-DMVA is metabolized via α-oxidation Isolation Isolate microorganisms capable of growing on 4,4-DMVA Start->Isolation Degradation_Study Conduct microbial degradation assays Isolation->Degradation_Study Metabolite_ID Identify metabolites (e.g., trimethylacetic acid) using GC-MS Degradation_Study->Metabolite_ID Pathway_Proposal Propose a detailed metabolic pathway Metabolite_ID->Pathway_Proposal Enzyme_Assays Develop and perform enzyme assays for each proposed step Pathway_Proposal->Enzyme_Assays Enzyme_Purification Purify and characterize key enzymes Enzyme_Assays->Enzyme_Purification Kinetic_Analysis Determine enzyme kinetics (Km, Vmax) Enzyme_Purification->Kinetic_Analysis Gene_ID Identify genes encoding the metabolic enzymes Enzyme_Purification->Gene_ID Conclusion Elucidate the complete metabolic pathway and its regulation Kinetic_Analysis->Conclusion Gene_ID->Conclusion

Logical workflow for investigating 4,4-DMVA metabolism.

Conclusion

The metabolism of 4,4-dimethyl valeric acid likely proceeds through an α-oxidation pathway due to the steric hindrance at the β-carbon, leading to the formation of trimethylacetic acid. While direct experimental evidence detailing this specific pathway is limited, the established principles of branched-chain fatty acid metabolism provide a strong foundation for this proposed route. The experimental protocols and workflow outlined in this guide offer a comprehensive framework for researchers to investigate and confirm the metabolic fate of this and other similarly structured compounds. Further research in this area will not only enhance our fundamental understanding of microbial metabolism but also have practical implications for bioremediation, industrial biotechnology, and the development of novel therapeutics.

The Biochemical Significance of Methyl-Branched Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acids (MBFAs), once considered minor components of the lipidome, are emerging as critical players in a host of biochemical processes with significant implications for human health and disease. Characterized by one or more methyl groups along their acyl chain, these lipids exhibit unique structural and functional properties that distinguish them from their straight-chain counterparts. This technical guide provides an in-depth exploration of the core biochemical significance of MBFAs, detailing their metabolism, diverse biological roles, and association with various pathological states. Furthermore, this document outlines established experimental protocols for the analysis of MBFAs and presents key quantitative data in a structured format to facilitate research and development in this burgeoning field.

Introduction to Methyl-Branched Fatty Acids

Methyl-branched fatty acids are a class of saturated fatty acids featuring one or more methyl groups on the carbon chain.[1] They are broadly classified based on the position of the methyl branch. The most common forms are iso-branched-chain fatty acids (iso-BCFA), with a methyl group on the penultimate carbon, and anteiso-branched-chain fatty acids (anteiso-BCFA), with the methyl group on the antepenultimate carbon.[2] While prevalent in bacteria, MBFAs are also found in various dietary sources, including dairy products, ruminant meats, and certain fish, and are normal constituents of human tissues such as the skin and blood.[1][2] Their unique structure imparts distinct physical properties, influencing membrane fluidity and cellular signaling.[3]

Metabolism of Methyl-Branched Fatty Acids

The metabolism of MBFAs differs significantly from that of straight-chain fatty acids, primarily due to the steric hindrance posed by the methyl group, particularly at the β-carbon.

α-Oxidation of 3-Methyl-Branched Fatty Acids

Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, is a prime example of an MBFA that cannot undergo direct β-oxidation.[4] Instead, it is metabolized via α-oxidation, a process that occurs in the peroxisomes.[5][6] This pathway involves the removal of a single carbon atom from the carboxyl end, yielding pristanic acid.[4]

The key steps in the α-oxidation of phytanic acid are:

  • Activation: Phytanic acid is converted to phytanoyl-CoA.[7]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PAHX).[6]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL) into pristanal (B217276) and formyl-CoA.[6]

  • Dehydrogenation: Pristanal is oxidized to pristanic acid.[5]

Pristanic acid, now a 2-methyl-branched fatty acid, can subsequently be degraded through peroxisomal β-oxidation.[4]

Peroxisomal and Mitochondrial β-Oxidation

Pristanic acid undergoes three cycles of β-oxidation within the peroxisomes.[8] The end product, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for complete oxidation.[9] This sequential action of peroxisomes and mitochondria is crucial for the complete catabolism of dietary phytanic acid.[9]

Biochemical Roles and Significance in Human Health

MBFAs are not merely metabolic intermediates but are increasingly recognized as bioactive molecules with diverse physiological roles.

Structural Roles in Cell Membranes

The presence of methyl branches disrupts the tight packing of acyl chains in lipid bilayers.[3] This leads to:

  • Increased membrane fluidity: The "kinks" created by methyl groups enhance the fluidity of cell membranes.[3][10]

  • Reduced lipid condensation and bilayer thickness: Methyl branching leads to less condensed lipid packing and a thinner bilayer.[3][10]

These structural modifications are crucial for maintaining membrane function, especially in response to environmental changes.

Signaling and Regulatory Functions

Recent studies have unveiled the involvement of MBFAs in cellular signaling pathways:

  • Anti-inflammatory and Lipid-Lowering Properties: Monomethyl branched-chain fatty acids (mmBCFAs) have demonstrated anti-inflammatory and lipid-lowering effects in cellular and animal models.[11][12]

  • Anti-Cancer Activity: Certain iso-BCFAs, such as iso-15:0, have shown cytotoxicity to cancer cells, inhibiting the growth of prostate, liver, and T-cell non-Hodgkin lymphomas in rodent models.[2]

  • Neuroprotection: Iso-15:0 has been shown to alleviate brain ischemia/reperfusion injury in rats.[2]

  • Metabolic Regulation: MBFAs are implicated in reducing the risk of metabolic disorders and maintaining normal β-cell function and insulin (B600854) sensitivity.[2] They are also essential for the development of Caenorhabditis elegans.[13]

Biomarkers of Disease and Physiological States

The levels of specific MBFAs in tissues and bodily fluids can serve as valuable biomarkers:

  • Refsum Disease: The accumulation of phytanic acid is a hallmark of Adult Refsum Disease, a peroxisomal disorder caused by a deficiency in phytanoyl-CoA hydroxylase.[7]

  • Rumen Fermentation: In dairy science, odd- and branched-chain fatty acids (OBCFAs) in milk are used as noninvasive biomarkers to assess rumen fermentation processes and the health of dairy cows.[14][15] For instance, iso-C14:0, iso-C13:0, and C15:0 are strong predictors of subclinical ruminal acidosis.[14][15]

Quantitative Data on Methyl-Branched Fatty Acids

The following tables summarize key quantitative data related to the abundance and effects of MBFAs.

Table 1: Content of Odd- and Branched-Chain Fatty Acids (OBCFAs) in Milk from Different Ruminant Species

Ruminant SpeciesTotal OBCFA Content (%)Reference
Goat's Milk3.33[15][16]
Buffalo's Milk5.02[15][16]

Table 2: Effective Doses of Iso-15:0 in Rodent Cancer Models

Cancer TypeEffective Dose (mg/kg/day)Reference
Prostate Cancer35-105[2]
Liver Cancer70[2]
T-cell non-Hodgkin Lymphomas70[2]

Experimental Protocols for Methyl-Branched Fatty Acid Analysis

Accurate analysis of MBFAs is crucial for understanding their biochemical significance. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.

Lipid Extraction

A standard method for lipid extraction from biological samples (cells, tissues, plasma) is a prerequisite for accurate analysis.

Protocol: Lipid Extraction using Chloroform and Methanol (B129727) [17][18]

  • Sample Preparation:

    • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[17]

    • For tissue samples, homogenize the tissue.[17]

  • Solvent Addition: To the sample, add a 2:1 (v/v) mixture of chloroform:methanol.[17]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[17]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.[17]

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new glass tube.[17]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[17]

Derivatization for GC-MS Analysis

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. This is commonly achieved by converting them to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

Protocol: Derivatization to Pentafluorobenzyl (PFB) Esters [19][20]

  • Reagent Preparation: Prepare a solution of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and a solution of 1% diisopropylethylamine in acetonitrile.[19]

  • Derivatization: Add 25 µl of each reagent to the dried lipid extract.[19]

  • Incubation: Incubate at room temperature for 20 minutes.[19]

  • Drying: Dry the samples under vacuum.[19]

  • Reconstitution: Dissolve the derivatized samples in iso-octane for GC-MS injection.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and selectivity for the separation and quantification of complex fatty acid mixtures.[17]

General GC-MS Parameters: [19][20]

  • Injection Volume: 1 µl

  • Column: A suitable capillary column (e.g., DB-23 or similar polar column) for FAME separation.[21]

  • Ionization Mode: Negative Chemical Ionization (NCI) is often used for PFB esters due to its high sensitivity.[19][20]

  • Quantification: Use of deuterated internal standards for each fatty acid of interest is crucial for accurate quantification.[19][22] A standard curve is generated using known concentrations of unlabeled fatty acids mixed with the internal standards.[19]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative for the analysis of fatty acids, particularly for very-long-chain fatty acids, and can often be performed without derivatization.[23][24]

General LC-MS Parameters: [23][24]

  • Column: A C8 or C18 reversed-phase column is commonly used.[23][25]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically employed. An ion-pairing agent like tributylamine (B1682462) may be used to improve separation.[23]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is standard for fatty acid analysis.[23]

  • Mass Analyzer: A high-resolution mass spectrometer, such as an Orbitrap, provides accurate mass measurements for confident identification.[23]

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows can aid in understanding the complex roles of MBFAs.

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PAHX Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-HPCL Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenation

Caption: Alpha-oxidation pathway of phytanic acid in the peroxisome.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells, Tissue, Plasma) Lipid_Extraction Lipid Extraction (e.g., Chloroform/Methanol) Biological_Sample->Lipid_Extraction Derivatization Derivatization (e.g., to PFB esters) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: General experimental workflow for the analysis of methyl-branched fatty acids by GC-MS.

Conclusion and Future Directions

Methyl-branched fatty acids are a fascinating and biochemically significant class of lipids. Their unique metabolism and diverse biological activities, ranging from structural roles in membranes to potent signaling functions, underscore their importance in health and disease. As analytical techniques continue to improve in sensitivity and resolution, our understanding of the intricate roles of MBFAs is poised to expand significantly. Future research should focus on elucidating the precise molecular mechanisms underlying their bioactivities, exploring their therapeutic potential in various diseases, and establishing a broader range of MBFAs as validated clinical biomarkers. This will require a multidisciplinary approach, integrating lipidomics, cell biology, and clinical research to fully unlock the potential of these unique fatty acids in drug development and personalized medicine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4-Dimethylpentanoic Acid from Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a multi-step synthesis of 4,4-dimethylpentanoic acid, starting from the commercially available pivaloyl chloride. The synthesis involves two key transformations: the formation of a ketone intermediate via a Gilman reagent, followed by a Wittig reaction and subsequent oxidative cleavage to yield the final carboxylic acid product.

I. Synthetic Pathway Overview

The synthesis of this compound from pivaloyl chloride is proposed to proceed via a two-step sequence. The initial step involves the coupling of pivaloyl chloride with lithium diethylcuprate (a Gilman reagent) to form the ketone intermediate, 4,4-dimethyl-3-pentanone. Gilman reagents are utilized to ensure the reaction selectively produces the ketone, avoiding the double addition that occurs with more reactive organometallic reagents like Grignard reagents.[1][2][3] The subsequent step involves a Wittig reaction on the ketone to introduce a carbon-carbon double bond, followed by oxidative cleavage of this bond to yield the desired carboxylic acid.

Synthetic Pathway Pivaloyl_Chloride Pivaloyl Chloride Ketone 4,4-Dimethyl-3-pentanone Pivaloyl_Chloride->Ketone 1. THF, -78 °C 2. Aqueous Workup Lithium_Diethylcuprate Lithium Diethylcuprate ((CH3CH2)2CuLi) Lithium_Diethylcuprate->Ketone Alkene 2-Ethyl-4,4-dimethyl-1-pentene Ketone->Alkene Wittig Reaction Wittig_Reagent Wittig Reagent (e.g., Ph3P=CH2) Wittig_Reagent->Alkene Final_Product This compound Alkene->Final_Product Ozonolysis Oxidative_Cleavage Oxidative Cleavage (e.g., O3 then H2O2) Oxidative_Cleavage->Final_Product

Caption: Proposed synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4,4-Dimethyl-3-pentanone

This protocol details the preparation of the ketone intermediate from pivaloyl chloride using a Gilman reagent.

Materials:

  • Pivaloyl chloride

  • Copper(I) iodide (CuI)

  • Ethyllithium (B1215237) (EtLi) in a suitable solvent (e.g., cyclohexane/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Lithium Diethylcuprate:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add two equivalents of ethyllithium solution dropwise to the stirred suspension. The reaction mixture should change color, indicating the formation of the Gilman reagent.

  • Reaction with Pivaloyl Chloride:

    • To the freshly prepared lithium diethylcuprate solution at -78 °C, add one equivalent of pivaloyl chloride dropwise via a syringe or dropping funnel.

    • Allow the reaction to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by fractional distillation to yield pure 4,4-dimethyl-3-pentanone.

Quantitative Data (Expected):

ParameterValue
Expected Yield75-85%
Boiling Point152-153 °C
Purity (by GC)>98%
Step 2: Synthesis of this compound

This protocol describes the conversion of the ketone intermediate to the final carboxylic acid product via a Wittig reaction and subsequent ozonolysis.

Materials:

  • 4,4-Dimethyl-3-pentanone

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ozone (O₃) generated from an ozone generator

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl) (1 M)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Wittig Reaction:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of n-butyllithium. The formation of the orange-red ylide indicates a successful reaction.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add one equivalent of 4,4-dimethyl-3-pentanone dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • The crude alkene, 2-ethyl-4,4-dimethyl-1-pentene, can be purified by column chromatography or used directly in the next step.

  • Ozonolysis:

    • Dissolve the crude alkene in a mixture of dichloromethane and methanol (B129727) and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists, indicating the reaction is complete.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add hydrogen peroxide to the reaction mixture and allow it to warm to room temperature and stir overnight.

    • Perform an aqueous workup by adding water and separating the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and extract the carboxylic acid product with a saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate layer with 1 M HCl to a pH of ~2, which will precipitate the carboxylic acid.

    • Extract the aqueous layer with diethyl ether, dry the combined organic extracts over MgSO₄, and remove the solvent under reduced pressure to yield this compound.

Quantitative Data (Expected):

ParameterValue
Expected Yield60-70% (over two steps)
Melting Point35-37 °C
Purity (by NMR)>97%

III. Workflow and Logic Diagrams

Experimental Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Carboxylic Acid Synthesis A1 Prepare Lithium Diethylcuprate A2 React with Pivaloyl Chloride A1->A2 A3 Aqueous Workup A2->A3 A4 Purification (Distillation) A3->A4 B1 Wittig Reaction A4->B1 4,4-Dimethyl-3-pentanone B2 Ozonolysis B1->B2 B3 Reductive Workup & Acid Extraction B2->B3 B4 Purification B3->B4

References

Application Notes and Protocols for the One-Step Synthesis of 3-Oxo-4,4-dimethylpentanoic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-4,4-dimethylpentanoic esters, a class of β-keto esters, are valuable synthetic intermediates in organic chemistry and drug development. Their unique structural motif, featuring a sterically hindered t-butyl group adjacent to a ketone, makes them key building blocks for a variety of complex molecules and heterocyclic compounds. These esters contain both electrophilic and nucleophilic sites, rendering them versatile synthons for carbon-carbon bond formation.[1] This document provides detailed protocols for the efficient one-step or one-pot synthesis of these valuable compounds, tailored for researchers in academic and industrial settings.

Two primary and effective strategies are presented: the acylation of Meldrum's acid followed by in-situ alcoholysis, and the direct C-acylation of ester enolates.

Synthetic Strategies and Data

Method A: Acylation of Meldrum's Acid followed by Alcoholysis

This highly reliable method involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with pivaloyl chloride to form an acyl Meldrum's acid intermediate.[2][3] This intermediate is typically not isolated but is directly subjected to alcoholysis by refluxing with the desired alcohol.[4][5] This two-step, one-pot procedure is versatile, allowing for the synthesis of various esters by simply changing the alcohol used in the second stage.[4]

Table 1: Representative Conditions and Yields for Method A

EntryEster (R in R-OH)BaseSolventAcylation Temp.Alcoholysis Temp.Typical Yield (%)
1MethylPyridine (B92270)CH₂Cl₂0 °C to RTReflux (in MeOH)~80%
2EthylPyridineCH₂Cl₂0 °C to RTReflux (in EtOH)~82%
3tert-ButylDMAPCH₂Cl₂0 °CReflux (in Benzene)~75%[6]
4BenzylPyridineCH₂Cl₂0 °C to RTReflux (in Benzene)~78%

Yields are representative and based on similar transformations described in the literature.[4][6]

Method B: Direct C-Acylation of Ester Enolates (Claisen Condensation)

This classic approach involves the direct C-acylation of a pre-formed ester enolate with pivaloyl chloride. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is required to quantitatively generate the enolate from a starting ester like ethyl acetate (B1210297) or methyl acetate. This method is a true one-step synthesis but requires anhydrous conditions and careful handling of strong bases.

Table 2: Representative Conditions and Yields for Method B

EntryStarting EsterBaseSolventReaction TemperatureTypical Yield (%)
1Ethyl AcetateLDATHF-78 °C to RT65-75%
2Methyl AcetateNaHTHF/DMF0 °C to RT60-70%
3t-Butyl AcetateLDATHF-78 °C to RT70-80%

Yields are representative and based on general Claisen condensation literature.

Visualized Workflows and Mechanisms

G cluster_workflow Method A: Meldrum's Acid Workflow start Start Materials: Meldrum's Acid, Pivaloyl Chloride, Base (Pyridine/DMAP) acyl Acylation Reaction (0 °C to RT in CH₂Cl₂) start->acyl intermediate Acyl Meldrum's Acid Intermediate (Used without purification) acyl->intermediate alcoholysis Alcoholysis (Add R-OH, Reflux) intermediate->alcoholysis workup Aqueous Workup & Solvent Evaporation alcoholysis->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: 3-Oxo-4,4-dimethylpentanoic Ester purification->product

Caption: General workflow for the one-pot synthesis via the Meldrum's acid method.

G cluster_mechanism Method B: Direct C-Acylation Mechanism ester Ester (e.g., Ethyl Acetate) step1 1. Deprotonation (Strong Base, e.g., LDA) ester->step1 enolate Ester Enolate step2 2. Nucleophilic Attack enolate->step2 + acyl_chloride Pivaloyl Chloride acyl_chloride->step2 tetrahedral Tetrahedral Intermediate step3 3. Elimination of Cl⁻ tetrahedral->step3 product β-Keto Ester Product step1->enolate step2->tetrahedral step3->product

Caption: Key steps in the direct C-acylation (Claisen condensation) mechanism.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 3-Oxo-4,4-dimethylpentanoate via Meldrum's Acid

This protocol describes the synthesis using Meldrum's acid and subsequent alcoholysis with ethanol (B145695).

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Ethanol (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Meldrum's acid (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M solution).

  • Amine Addition: Add anhydrous pyridine (1.1 eq) to the suspension. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.[5] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Alcoholysis: Remove the dropping funnel and equip the flask with a reflux condenser. Add anhydrous ethanol (5.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 40-45 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC-MS. The acyl Meldrum's acid intermediate will gradually be consumed.[4]

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure ethyl 3-oxo-4,4-dimethylpentanoate.

Protocol 2: Direct C-Acylation of Ethyl Acetate

This protocol details the synthesis via the formation of a lithium enolate followed by acylation.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate (anhydrous)

  • Pivaloyl chloride

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.

  • Enolate Formation: Add ethyl acetate (1.0 eq) dropwise to the LDA solution at -78 °C. Stir the mixture for 45 minutes to ensure complete formation of the lithium enolate.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the enolate solution at -78 °C. Stir for 1 hour at this temperature, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash chromatography to obtain pure ethyl 3-oxo-4,4-dimethylpentanoate.

References

Application Notes and Protocols: 4,4-Dimethylpentanoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,4-dimethylpentanoic acid and its derivatives as key intermediates in organic synthesis. The document details their application in the construction of complex molecules, including pharmacologically active compounds, and provides detailed protocols for key synthetic transformations.

Synthesis of "Neoprofen," a Rigidified Analog of Ibuprofen

This compound derivatives are instrumental in the synthesis of "neoprofen," a structurally constrained analog of ibuprofen. The neopentylene scaffold, derived from precursors like dimedone, imparts conformational rigidity, which is a valuable strategy in drug design to probe binding interactions with biological targets. The following multi-step synthesis transforms commercially available dimedone into "neoprofen"[1].

Experimental Workflow for the Synthesis of "Neoprofen"

DGAT1_Pathway cluster_synthesis Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) FatStorage Adipose Tissue Fat Storage TG->FatStorage increases DGAT1->TG Energy Fatty Acid Oxidation (Energy Expenditure) DGAT1->Energy shifts balance towards Inhibitor Dimethyl Pent-4-ynoic Acid Derivative (Inhibitor) Inhibitor->DGAT1 inhibits

References

Applications of 4,4-Dimethylpentanoic Acid in Pharmaceutical Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4-Dimethylpentanoic acid, a methyl-branched fatty acid, serves as a versatile building block in organic synthesis and holds potential as a research tool in pharmaceutical development.[1] Its unique structural features, characterized by a five-carbon backbone with two methyl groups at the fourth position, make it a valuable intermediate in the creation of more complex molecules.[2] While not typically an active pharmaceutical ingredient (API) itself, its derivatives have shown promise in various therapeutic areas. This document provides an overview of its applications, relevant protocols, and its role as a synthetic precursor.

Application Notes

The primary application of this compound in a pharmaceutical context is as a synthetic intermediate .[2][3] Its carboxylic acid functionality allows for a variety of chemical transformations, including esterification and amidation, enabling its incorporation into larger, more complex molecular scaffolds.[2]

One of the key areas where derivatives of similar branched-chain fatty acids have shown significant biological activity is in the development of enzyme inhibitors . For instance, derivatives of 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid have been synthesized and identified as potent inhibitors of HIV-1 proteinase, with some exhibiting antiviral activity in the nanomolar range.[2] This highlights the potential of using branched-chain pentanoic acid backbones as a foundation for designing targeted enzyme inhibitors.

Furthermore, as a branched-chain fatty acid , this compound can be utilized in metabolic research. Other branched-chain fatty acids are known to play roles in lipid metabolism and have been investigated for their effects on conditions such as cancer.[4] this compound could potentially be used as a fatty acid mimetic to study the structure-activity relationships of ligands for nuclear receptors or other proteins involved in fatty acid signaling.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for computational modeling in drug design.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1][7]
IUPAC Name This compound[1]
CAS Number 1118-47-4[1]
Appearance Colorless to pale yellow liquid; may appear as a solid[2][7]
SMILES CC(C)(C)CCC(=O)O[1][7]
InChIKey HMMSZUQCCUWXRA-UHFFFAOYSA-N[7]

Experimental Protocols

Protocol 1: General Esterification of this compound

This protocol describes a general method for the esterification of this compound, a common step in its use as a pharmaceutical intermediate. This procedure is based on the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) method, which is effective for a wide range of alcohols.[8]

Materials:

  • This compound

  • Desired alcohol (e.g., tert-butyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Chain Elongation Synthesis from this compound

This protocol outlines a representative multi-step synthesis to produce a longer-chain carboxylic acid, 5,5-dimethylhexanoic acid, starting from this compound. This demonstrates its utility as a foundational building block.[3]

Step 1: Reduction to 4,4-Dimethylpentan-1-ol

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4,4-dimethylpentan-1-ol.

Step 2: Conversion to 4,4-Dimethylpentyl Bromide

  • Dissolve the 4,4-dimethylpentan-1-ol in a suitable solvent like dichloromethane.

  • Cool to 0°C and add phosphorus tribromide (PBr₃) dropwise.

  • Stir at room temperature until the reaction is complete.

  • Carefully pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4,4-dimethylpentyl bromide.

Step 3: Grignard Reaction and Carboxylation

  • Prepare a Grignard reagent by reacting 4,4-dimethylpentyl bromide with magnesium turnings in anhydrous diethyl ether.

  • Once the Grignard reagent is formed, pour it over crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Acidify with dilute HCl and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5,5-dimethylhexanoic acid.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this document.

G cluster_0 Synthetic Utility of this compound A This compound B Esterification A->B + Alcohol, DCC, DMAP C Amidation A->C + Amine, Coupling Agent D Reduction A->D + Reducing Agent (e.g., BH3) E Esters B->E F Amides C->F G Alcohols D->G H Complex Pharmaceutical Intermediates E->H F->H G->H

Caption: Chemical transformations of this compound.

G cluster_1 Workflow: Chain Elongation Synthesis Start This compound Step1 Reduction (+ BH3-THF) Start->Step1 Intermediate1 4,4-Dimethylpentan-1-ol Step1->Intermediate1 Step2 Bromination (+ PBr3) Intermediate1->Step2 Intermediate2 4,4-Dimethylpentyl Bromide Step2->Intermediate2 Step3 Grignard Formation & Carboxylation (+ Mg, then CO2) Intermediate2->Step3 End 5,5-Dimethylhexanoic Acid Step3->End

Caption: Synthesis of 5,5-dimethylhexanoic acid.

G cluster_2 Conceptual Role in Drug Discovery Core Branched-Chain Fatty Acid Scaffold (e.g., this compound) Derivatization Chemical Derivatization Core->Derivatization ActiveCompounds Biologically Active Derivatives Derivatization->ActiveCompounds EnzymeInhibitors Enzyme Inhibitors (e.g., Protease Inhibitors) ActiveCompounds->EnzymeInhibitors SignalingMolecules Signaling Molecule Mimetics (e.g., for Nuclear Receptors) ActiveCompounds->SignalingMolecules

Caption: Role as a scaffold in drug discovery.

References

Application Notes and Protocols for the Esterification of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 4,4-dimethylpentanoic acid, a sterically hindered carboxylic acid. The protocols outlined below are designed for use in research and drug development settings, with a focus on providing reliable and reproducible methods. Two primary methods are presented: the Steglich esterification, which is highly effective for sterically hindered substrates, and the Fischer esterification, a classic method that can be adapted for this purpose.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its neopentyl group introduces significant steric hindrance around the carboxylic acid moiety, making esterification challenging under standard conditions. This application note details two effective protocols to achieve this transformation, providing researchers with methodologies to generate ester derivatives for further study and development.

Data Presentation

The following table summarizes typical quantitative data for the esterification of a sterically hindered carboxylic acid, such as this compound, using the Steglich and Fischer esterification methods. These values are indicative and may be optimized for specific substrates and scales.

ParameterSteglich EsterificationFischer Esterification
Carboxylic Acid 1.0 equiv1.0 equiv
Alcohol 1.2 - 3.0 equiv10 - 50 equiv (often as solvent)
Coupling Agent Dicyclohexylcarbodiimide (B1669883) (DCC), 1.1 equivNot Applicable
Catalyst 4-Dimethylaminopyridine (B28879) (DMAP), 0.1 equivConcentrated H₂SO₄, 0.1-0.5 equiv
Solvent Dichloromethane (B109758) (DCM)Alcohol (in excess) or Toluene
Temperature 0 °C to Room TemperatureReflux
Reaction Time 2 - 12 hours4 - 24 hours
Typical Yield 50-90%[1]Variable, often lower for hindered acids
Work-up Filtration of DCU, acidic/basic washesNeutralization, extraction

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This method is highly recommended for sterically hindered carboxylic acids due to its mild reaction conditions.[2][3] The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst allows for efficient ester formation at room temperature.[2][3]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isopropanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 equiv), the desired alcohol (1.2 equiv), and 4-dimethylaminopyridine (0.1 equiv).

  • Dissolve the mixture in anhydrous dichloromethane (5-10 mL per mmol of carboxylic acid).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • In a separate container, dissolve dicyclohexylcarbodiimide (DCC, 1.1 equiv) in a small amount of anhydrous dichloromethane.

  • Slowly add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, filter the mixture through a fritted glass funnel or Celite to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Fischer Esterification of this compound

The Fischer esterification is a classic acid-catalyzed esterification method.[4][5][6] For sterically hindered acids, this reaction typically requires a large excess of the alcohol and an acid catalyst to drive the equilibrium towards the product.[6]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dean-Stark apparatus (optional, for use with a non-polar solvent like toluene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 equiv) and a large excess of the alcohol (e.g., 20-50 equivalents, which can also serve as the solvent) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • If not using a large excess of alcohol as the solvent, the reaction can be performed in a non-polar solvent such as toluene, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium.

  • Monitor the reaction progress by TLC. The reaction may take 4-24 hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent.

  • The crude ester can be purified by distillation.

Mandatory Visualizations

Esterification_Workflow cluster_Steglich Protocol 1: Steglich Esterification cluster_Fischer Protocol 2: Fischer Esterification A1 1. Mix Acid, Alcohol, DMAP in DCM A2 2. Cool to 0 °C A1->A2 A3 3. Add DCC solution A2->A3 A4 4. Stir at Room Temp A3->A4 A5 5. Filter DCU A4->A5 A6 6. Work-up (Washes) A5->A6 A7 7. Dry and Concentrate A6->A7 A8 8. Purify (Chromatography/Distillation) A7->A8 B1 1. Mix Acid, Excess Alcohol, Acid Catalyst B2 2. Reflux (optional Dean-Stark) B1->B2 B3 3. Cool and Concentrate B2->B3 B4 4. Work-up (Neutralization, Washes) B3->B4 B5 5. Dry and Concentrate B4->B5 B6 6. Purify (Distillation) B5->B6

Caption: Experimental workflows for Steglich and Fischer esterification.

Signaling_Pathways cluster_Steglich_Mech Steglich Esterification Mechanism cluster_Fischer_Mech Fischer Esterification Mechanism S1 Carboxylic Acid + DCC S2 O-Acylisourea Intermediate S1->S2 S4 N-Acylpyridinium Intermediate S2->S4 + DMAP S3 DMAP (Catalyst) S3->S4 S6 Ester + DCU S4->S6 + Alcohol S5 Alcohol S5->S6 F1 Carboxylic Acid F2 Protonated Carbonyl F1->F2 + H⁺ F4 Tetrahedral Intermediate F2->F4 + Alcohol F3 Alcohol F3->F4 F5 Ester + H₂O F4->F5 - H₂O, - H⁺

Caption: Simplified mechanisms of Steglich and Fischer esterification.

References

Application Notes and Protocols: Amidation of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the amidation of 4,4-dimethylpentanoic acid. This reaction is a fundamental transformation in organic synthesis and is particularly relevant in drug discovery for the generation of novel chemical entities. The protocols outlined below describe common coupling methods for the formation of amide bonds from this compound and various primary and secondary amines.

Introduction

Amide bond formation is one of the most critical reactions in medicinal chemistry and the pharmaceutical industry, with a significant percentage of commercial drugs containing at least one amide linkage.[1][2] this compound, a branched-chain fatty acid, serves as a versatile building block in the synthesis of diverse amide derivatives.[3][4] The steric hindrance provided by the gem-dimethyl group can influence the reactivity of the carboxylic acid and the properties of the resulting amides.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as the only byproduct.[5][6][7] To achieve efficient amide bond formation under milder conditions, coupling reagents are widely employed to activate the carboxylic acid.[8]

This document details two common and effective protocols for the amidation of this compound: one utilizing the carbodiimide (B86325) coupling agent EDC in conjunction with HOBt, and another employing the phosphonium-based reagent PyBOP.

Data Presentation

The following table summarizes representative yields for the amidation of aliphatic carboxylic acids with various amines using common coupling reagents. While specific data for this compound is not extensively published, these values provide an expected range for reaction outcomes based on analogous transformations.

Coupling ReagentAmine TypeTypical Yield Range (%)Reference
EDC, HOBtPrimary Aliphatic85-95%[9]
EDC, HOBtSecondary Aliphatic80-90%[9]
EDC, HOBtPrimary Aromatic70-85%[9]
PyBOPPrimary Aliphatic90-98%
PyBOPSecondary Aliphatic85-95%
PyBOPSterically Hindered75-90%

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization.[9]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: PyBOP Mediated Amidation

This protocol is particularly useful for coupling sterically hindered amines or for reactions where EDC/HOBt may be less effective. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a highly efficient coupling reagent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF (0.1-0.5 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired amide.

Visualizations

The following diagrams illustrate the general workflow for the amidation of this compound.

Amidation_Workflow Start Start Reagents Combine: - this compound - Amine - Solvent (DCM/DMF) Start->Reagents Coupling Add Coupling Reagent (e.g., EDC/HOBt or PyBOP) and Base (DIPEA) Reagents->Coupling Reaction Stir at Room Temperature (2-24h) Coupling->Reaction Workup Aqueous Workup: - Wash with NaHCO3 - Wash with Brine Reaction->Workup Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Isolated Amide Product Purification->Product

Caption: General workflow for the amidation of this compound.

Coupling_Mechanism_Overview CarboxylicAcid This compound (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActivatedEster AmideProduct Amide Product (R-CONH-R') ActivatedEster->AmideProduct Nucleophilic Attack Byproduct Byproduct (e.g., Urea) ActivatedEster->Byproduct Amine Amine (R'-NH2) Amine->AmideProduct

Caption: Simplified mechanism of carbodiimide-mediated amidation.

References

Application of 4,4-Dimethylpentanoic Acid in Specialty Polymer Production: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of specialty polymers with tailored thermal and mechanical properties is a significant focus in materials science. The incorporation of monomers with unique structural features is a key strategy to achieve desired polymer characteristics. 4,4-Dimethylpentanoic acid, a carboxylic acid featuring a bulky neopentyl-like tert-butyl group, presents a theoretical potential for modifying polymer backbones. Although specific literature on the direct use of this compound in specialty polymer production is limited, this application note outlines a hypothetical framework for its use as a co-monomer in polyester (B1180765) synthesis. The bulky side group is anticipated to introduce properties such as increased thermal stability, enhanced solubility in organic solvents, and altered crystallinity.

This document provides a theoretical basis and experimental protocol for the synthesis of a copolyester incorporating this compound. The presented data is illustrative and intended to guide researchers in exploring the potential of this monomer.

Principle and Potential Applications

The introduction of the sterically hindered neopentyl-like group from this compound into a polyester chain is expected to restrict chain mobility and packing. This can lead to several desirable properties in specialty polymers:

  • Increased Glass Transition Temperature (Tg): The bulky side groups can increase the energy barrier for segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability.

  • Reduced Crystallinity: The irregular structure introduced by the bulky side groups can disrupt chain packing, leading to more amorphous polymers with potentially enhanced transparency and solubility.

  • Improved Hydrolytic Stability: Polyesters derived from neopentyl glycol have shown increased stability against hydrolysis.[1] A similar effect might be observed with the incorporation of this compound.

  • Tailored Mechanical Properties: The altered chain dynamics and crystallinity can influence the mechanical properties of the resulting polymer, potentially leading to materials with unique flexibility or rigidity.

These properties could be beneficial in various applications, including:

  • Advanced Coatings and Adhesives: Polymers with high thermal stability and good solubility are desirable for specialty coatings and adhesives.

  • Biomedical Materials: Biodegradable polyesters with tailored degradation rates and mechanical properties are of interest for drug delivery systems and medical implants.[2][3][4] The bulky side groups could modulate the degradation profile.

  • High-Performance Engineering Plastics: Specialty polyesters with enhanced thermal and mechanical performance can be used in demanding engineering applications.

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the potential effects of incorporating this compound into a polyester backbone. The data assumes a copolyester synthesized from adipic acid, 1,6-hexanediol, and varying molar percentages of this compound.

Table 1: Illustrative Polymer Composition and Molecular Weight

Sample IDAdipic Acid (mol%)1,6-Hexanediol (mol%)This compound (mol%)Mn ( g/mol )Mw ( g/mol )PDI
P-05050025,00055,0002.2
P-54550523,50051,7002.2
P-1040501022,00049,5002.25
P-2030502020,50047,1502.3

Table 2: Illustrative Thermal and Mechanical Properties

Sample IDTg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
P-05513550400
P-56212848380
P-106812045350
P-207511042320

Experimental Protocols

This section provides a detailed, hypothetical protocol for the synthesis of a copolyester containing this compound via melt polycondensation.

Materials:

  • Adipic acid (99%)

  • 1,6-Hexanediol (99%)

  • This compound (98% or higher)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) or other suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform or other suitable solvent for polymer dissolution

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump with a cold trap

  • Glassware for polymer precipitation and filtration

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, distillation head, and nitrogen inlet. Ensure all glassware is clean and dry.

  • Monomer Charging: Charge the flask with the desired molar ratios of adipic acid, 1,6-hexanediol, and this compound. Add a catalytic amount of titanium(IV) isopropoxide (e.g., 200-500 ppm) and a small amount of antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage:

    • Begin stirring and gradually heat the reaction mixture to 180-200°C.

    • Water will begin to distill off as the esterification reaction proceeds. Collect the water in the collection flask.

    • Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1-2 hours. This will help to remove the remaining water and diol, driving the polymerization reaction to completion.

    • A noticeable increase in the viscosity of the reaction mixture will be observed. The stirring torque will increase accordingly.

    • Continue the reaction under high vacuum for 3-5 hours, or until the desired molecular weight is achieved (as indicated by the stirrer torque).

  • Polymer Recovery:

    • Release the vacuum with nitrogen and stop heating.

    • While the polymer is still molten, carefully extrude it from the reactor into a suitable container or onto a cooled surface.

    • Allow the polymer to cool to room temperature.

  • Purification (Optional):

    • Dissolve the polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol) with vigorous stirring.

    • Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

The synthesized polymers should be characterized using standard techniques to determine their chemical structure, molecular weight, and thermal and mechanical properties. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the incorporation of all three monomers into the polyester backbone and to determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Tensile Testing: To measure the mechanical properties such as tensile strength and elongation at break.

Visualizations

The following diagrams illustrate the hypothetical experimental workflow and the logical relationship between the monomer structure and potential polymer properties.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction start Reactor Setup (Dry Glassware) charge Charge Monomers & Catalyst (Adipic Acid, 1,6-Hexanediol, 4,4-DMPA, Ti(OiPr)4) start->charge purge Purge with Nitrogen charge->purge esterification Esterification (180-200°C) Water Removal purge->esterification polycondensation Polycondensation (220-240°C, High Vacuum) Viscosity Increase esterification->polycondensation recovery Polymer Recovery (Extrusion) polycondensation->recovery purification Purification (Dissolution & Precipitation) recovery->purification characterization Characterization (NMR, GPC, DSC, TGA) purification->characterization

Caption: Hypothetical workflow for the synthesis of a copolyester containing this compound.

logical_relationship cluster_monomer Monomer Structure cluster_polymer Polymer Properties monomer This compound structure Bulky tert-butyl Side Group monomer->structure contains property1 Increased Thermal Stability (Tg) structure->property1 restricts chain mobility property2 Reduced Crystallinity structure->property2 disrupts chain packing property3 Altered Mechanical Properties property2->property3 influences property4 Enhanced Solubility property2->property4 leads to

References

Application Notes and Protocols: Synthesis of 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone. The described methodology follows a four-step synthetic route starting from ethyl 3-hydroxy-3,4,4-trimethylpentanoate, achieving a 62% overall yield.[1] The key steps involve dehydration of the initial alcohol, allylic bromination using N-bromosuccinimide (NBS), thermal cyclization to an unsaturated lactone, and subsequent catalytic hydrogenation to yield the final saturated γ-lactone.[1] This protocol is intended to provide researchers with a comprehensive guide for the preparation of this compound, which may serve as a crucial intermediate in various synthetic schemes.

Chemical Reaction Pathway

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Allylic Bromination cluster_2 Step 3: Thermal Cyclization cluster_3 Step 4: Hydrogenation A Ethyl 3-hydroxy-3,4,4-trimethylpentanoate B Mixture of α,β- and β,γ-unsaturated esters A->B  H₂SO₄ (trace)   C Mixture of unsaturated esters D Ethyl (Z)-3-(bromomethyl)-4,4-dimethyl-2-pentenoate C->D  NBS, Benzoyl Peroxide, CCl₄, Δ   E Ethyl (Z)-3-(bromomethyl)-4,4-dimethyl-2-pentenoate F 3-tert-Butyl-2-buten-1,4-olide E->F  Heat (220 °C)   G 3-tert-Butyl-2-buten-1,4-olide H 3-(Hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone G->H  H₂, PtO₂, Ethyl Acetate  

Caption: Four-step synthesis of the target γ-lactone.

Experimental Workflow

G Start Start: Ethyl 3-hydroxy-3,4,4-trimethylpentanoate Dehydration Dehydration with H₂SO₄ Start->Dehydration Bromination Allylic Bromination with NBS Dehydration->Bromination Cyclization Thermal Cyclization Bromination->Cyclization Hydrogenation Low-Pressure Hydrogenation Cyclization->Hydrogenation Purification Purification Hydrogenation->Purification FinalProduct End: 3-(Hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone Purification->FinalProduct

Caption: Overall experimental workflow for the synthesis.

Experimental Protocols

Step 1: Dehydration of Ethyl 3-hydroxy-3,4,4-trimethylpentanoate

A solution of ethyl 3-hydroxy-3,4,4-trimethylpentanoate is treated with a trace amount of sulfuric acid and heated. The resulting water is removed to drive the reaction to completion, yielding a mixture of α,β- and β,γ-unsaturated esters.

Step 2: Allylic Bromination of the Unsaturated Ester Mixture

The mixture of unsaturated esters is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added to the solution. The mixture is then refluxed to initiate the allylic bromination, yielding ethyl (Z)-3-(bromomethyl)-4,4-dimethyl-2-pentenoate.[1]

Step 3: Thermal Cyclization to 3-tert-Butyl-2-buten-1,4-olide

The crude bromo ester from the previous step is placed in a flask equipped for distillation. The flask is heated to approximately 220 °C. The thermal cyclization proceeds with the distillation of ethyl bromide as a visible indicator of the reaction's progress.[1] This step yields the unsaturated lactone, 3-tert-butyl-2-buten-1,4-olide.

Step 4: Hydrogenation to 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone

The unsaturated lactone is dissolved in ethyl acetate, and a catalytic amount of platinum oxide (PtO₂) is added. The mixture is then subjected to low-pressure hydrogenation. The reaction is monitored until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone.[1]

Data Presentation

Table 1: Summary of Reaction Yields
StepProductOverall Yield
1-43-(Hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone62%[1]
Table 2: Characterization Data for Intermediates and Final Product
CompoundMolecular FormulaMolecular WeightMass Spectrum (m/e, relative intensity)
Ethyl (Z)-3-(bromomethyl)-4,4-dimethyl-2-pentenoateC₁₀H₁₇BrO₂249.14250 (12), 248 (12), 205 (21), 203 (18), 155 (54), 127 (38), 123 (25), 109 (22), 95 (38), 57 (66), 55 (33), 43 (44), 41 (79), 39 (43), 29 (100), 27 (38)[1]
3-tert-Butyl-2-buten-1,4-olideC₈H₁₂O₂140.18140 (4), 125 (19), 110 (12), 96 (23), 95 (58), 81 (27), 67 (79), 57 (46), 41 (100), 39 (67)[1]
3-(Hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactoneC₈H₁₄O₂142.19-

Note: Detailed spectroscopic data for the final product was not provided in the primary reference.

Conclusion

The four-step synthesis outlined provides a reliable method for the preparation of 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone with a good overall yield. The experimental protocols are straightforward and utilize common laboratory reagents and techniques. This document serves as a comprehensive guide for researchers requiring this γ-lactone for further studies in medicinal chemistry and drug development.

References

4,4-Dimethylpentanoic Acid: A Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 4,4-dimethylpentanoic acid as a versatile building block in the synthesis of novel materials. Its unique branched structure imparts desirable properties to polymers and offers a scaffold for the development of new therapeutic agents.

Application in Polymer Synthesis

The bulky tert-butyl group in this compound introduces steric hindrance and hydrophobicity into polymer chains, influencing their thermal and mechanical properties. This makes it a valuable monomer for creating polyesters and copolyesters with tailored characteristics.

Properties of Polyesters Containing 4,4-Dimethylpentanoate Units

While specific homopolymers of this compound are not extensively documented in readily available literature, its incorporation into copolyesters can significantly modify the properties of the resulting materials. For instance, in copolyesters based on pentanediol, the introduction of branched monomers can lead to a slight decrease in crystallinity and melting temperature while potentially increasing the Young's Modulus.[1] The thermal stability of such polyesters is generally high, with degradation temperatures often exceeding 350°C.[1]

PropertyTypical Value for Aliphatic-Aromatic CopolyestersInfluence of Branched Monomers (e.g., 4,4-dimethylpentanoate)
Weight-Average Molecular Weight ( g/mol )> 140,000[1]Can be controlled through polymerization conditions.
Thermal Stability (Td,max)~350°C[1]Generally high, ester linkages can lower it compared to polyolefins.[1]
CrystallinityVariableTends to decrease with increasing branched monomer content.[1]
Melting Temperature (Tm)VariableMay decrease with increased branching.[1]
Young's ModulusVariableMay increase due to restricted chain mobility.[1]
Elongation at BreakVariableMay decrease with increased branching and reduced crystallinity.[1]

Caption: Table summarizing the potential influence of incorporating 4,4-dimethylpentanoate units into copolyesters.

Experimental Protocols: Polymer Synthesis

The synthesis of polyesters from this compound typically involves a two-step process: conversion of the carboxylic acid to a more reactive species (acid chloride) followed by polycondensation with a diol.

Protocol 1: Synthesis of 4,4-Dimethylpentanoyl Chloride

This protocol describes the conversion of this compound to its acid chloride, a key intermediate for polymerization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 4,4-dimethylpentanoyl chloride can be purified by distillation under vacuum or used directly in the next step.

Caption: DOT diagram illustrating the synthesis of 4,4-dimethylpentanoyl chloride.

G Synthesis of 4,4-Dimethylpentanoyl Chloride A This compound C Reaction in Inert Solvent (e.g., DCM) A->C B Thionyl Chloride (SOCl₂) B->C D Reflux (2-4h) C->D Heat E 4,4-Dimethylpentanoyl Chloride D->E F Distillation/Purification E->F G Final Product F->G

Protocol 2: Melt Polycondensation of 4,4-Dimethylpentanoyl Chloride with a Diol

This protocol describes the synthesis of a polyester (B1180765) from 4,4-dimethylpentanoyl chloride and a generic diol via melt polycondensation.

Materials:

  • 4,4-Dimethylpentanoyl chloride

  • A suitable diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • High-vacuum line

  • Reaction vessel equipped for high-temperature and vacuum conditions

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system, add the diol (1.0 eq).

  • Heat the diol to its melting point under a gentle stream of nitrogen.

  • Slowly add 4,4-dimethylpentanoyl chloride (1.0 eq) to the molten diol with vigorous stirring. HCl gas will evolve and should be scrubbed.

  • After the addition is complete, gradually increase the temperature to 180-220°C while continuing to stir under a nitrogen flow to remove the remaining HCl.

  • Once the evolution of HCl has ceased, gradually apply a high vacuum (e.g., <1 Torr) to the system to remove any unreacted monomers and low molecular weight oligomers.

  • Continue the polycondensation under vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature and collect the resulting polyester.

Caption: DOT diagram illustrating the melt polycondensation process.

G Melt Polycondensation Workflow A Molten Diol C Addition & Reaction A->C B 4,4-Dimethylpentanoyl Chloride B->C D Heating (180-220°C) under N₂ C->D E Removal of HCl D->E F High Vacuum Application E->F G Polycondensation F->G H High Molecular Weight Polyester G->H

Application in Drug Development

The lipophilic nature and structural rigidity imparted by the 4,4-dimethylpentanoyl moiety can be exploited in the design of novel drug candidates. Substituted pentanoic acids have been investigated as potential anticancer agents, suggesting that derivatives of this compound could also exhibit interesting biological activities.[2]

Structure-Activity Relationship (SAR) Considerations

In drug design, the bulky tert-butyl group of this compound can serve as a hydrophobic anchor, promoting binding to the active sites of target proteins. Modifications to other parts of the molecule can then be used to fine-tune activity and selectivity. For instance, in the context of anticancer drug development, derivatives of pentanoic acid have been shown to induce apoptosis in cancer cell lines.[2]

Potential Signaling Pathway: Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. While the specific targets for this compound derivatives are yet to be fully elucidated, a plausible mechanism of action could involve the modulation of key signaling pathways that control cell survival and death. One such pathway is the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Caption: DOT diagram of a simplified intrinsic apoptosis signaling pathway.

G Simplified Intrinsic Apoptosis Pathway A 4,4-Dimethylpentanoic Acid Derivative B Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) A->B Potential Action C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase Activation F->G H Apoptosis G->H

References

Application Notes and Protocols for the Quantification of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,4-Dimethylpentanoic acid in biological samples. The protocols described herein are based on established analytical techniques for short-chain and branched-chain fatty acids, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a branched-chain fatty acid.[1] Accurate quantification of this and other fatty acids in biological matrices is essential for various fields of research, including metabolomics and drug development. Due to their volatility and polar nature, fatty acids often require specific sample preparation and analytical strategies to achieve reliable and sensitive quantification.[2][3] Derivatization is a common technique employed to improve the chromatographic behavior and detection sensitivity of these compounds.[2][3][4][5]

This document outlines detailed protocols for sample preparation, derivatization, and instrumental analysis using both GC-MS and LC-MS/MS platforms. Representative quantitative data are provided to guide method validation and performance assessment.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected when analyzing this compound using the described methods. These values are based on performance data reported for structurally similar short-chain and branched-chain fatty acids.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)5 - 25 ng/mL
Limit of Quantification (LOQ)0.05 - 0.1 µg/mL[4]
Recovery90 - 115%
Precision (%RSD)< 15%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Recovery85 - 110%
Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol details a robust method for the analysis of this compound in plasma samples, involving a derivatization step to enhance volatility and improve chromatographic peak shape.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., D-labeled this compound or a structurally similar odd-chain fatty acid)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent[4]

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)[4]

  • Organic solvents (e.g., acetonitrile, ethyl acetate, hexane) of HPLC or GC grade

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Human plasma (or other relevant biological matrix)

2. Sample Preparation and Derivatization

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Derivatization:

    • Add 50 µL of 1 M TBAHS.

    • Add 20 µL of 10% (v/v) PFBBr in acetone.

    • Vortex and incubate at 60°C for 30 minutes.

  • Extraction:

    • Add 500 µL of hexane (B92381) and vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate.

  • Final Preparation: Transfer the dried extract to a GC vial for analysis.

3. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a sensitive and specific method for the analysis of this compound in urine samples using LC-MS/MS.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., D-labeled this compound)

  • 3-Nitrophenylhydrazine (3-NPH)[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • Pyridine[6]

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid

2. Sample Preparation and Derivatization

  • Sample Collection: Collect first-morning mid-stream urine in a sterile container.[7][8] Store urine samples at -80°C until analysis.[9]

  • Thawing and Centrifugation: Thaw urine samples on ice. Centrifuge at 3,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Aliquoting: To 50 µL of urine supernatant, add 10 µL of internal standard solution.

  • Derivatization:

    • Add 20 µL of 200 mM 3-NPH in 50% aqueous methanol.

    • Add 20 µL of 120 mM EDC with 6% pyridine (B92270) in 50% aqueous methanol.

    • Incubate at 40°C for 30 minutes.[6]

  • Dilution: Dilute the reaction mixture with 900 µL of 50% aqueous methanol.

  • Final Preparation: Transfer the diluted sample to an LC vial for analysis.

3. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 4000 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

GCMS_Workflow Sample Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant_Collection Collect Supernatant Centrifuge1->Supernatant_Collection Derivatization Derivatization (PFBBr) Supernatant_Collection->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Dry_Extract Dry Down Extraction->Dry_Extract Reconstitute Reconstitute Dry_Extract->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis LCMSMS_Workflow Sample Urine Sample Centrifuge1 Centrifugation Sample->Centrifuge1 Supernatant_Aliquot Aliquot Supernatant Centrifuge1->Supernatant_Aliquot Spike_IS Spike with Internal Standard Supernatant_Aliquot->Spike_IS Derivatization Derivatization (3-NPH) Spike_IS->Derivatization Dilution Dilution Derivatization->Dilution LCMSMS_Analysis LC-MS/MS Analysis Dilution->LCMSMS_Analysis Analytical_Logic Analyte This compound in Biological Matrix Sample_Prep Sample Preparation (Extraction & Cleanup) Analyte->Sample_Prep Derivatization Derivatization (Optional but Recommended) Sample_Prep->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Quantification Quantification (Internal Standard Calibration) Detection->Quantification

References

Application Notes and Protocols for the Derivatization of 4,4-Dimethylpentanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including the short-chain fatty acid 4,4-dimethylpentanoic acid, are not directly amenable to GC-MS analysis due to their low volatility and high polarity. Chemical derivatization is a crucial sample preparation step that converts these non-volatile compounds into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. Three common and effective derivatization methods are presented: silylation, esterification (specifically methylation), and pentafluorobenzylation. The selection of the most appropriate method depends on the specific analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation.

Principles of Derivatization for GC-MS Analysis

The primary goal of derivatization for GC-MS is to modify the functional groups of the analyte to enhance its volatility and thermal stability. For carboxylic acids like this compound, the polar carboxyl group (-COOH) is the target for derivatization. This process replaces the active hydrogen atom in the hydroxyl moiety, reducing intermolecular hydrogen bonding and increasing the compound's vapor pressure. The resulting derivatives are more amenable to vaporization in the GC inlet and separation on the chromatographic column.

The choice of derivatization reagent is critical and can influence the analytical outcome. Key considerations include:

  • Reaction Efficiency and Yield: The derivatization reaction should proceed to completion with high yields to ensure accurate and reproducible quantification.

  • Derivative Stability: The resulting derivative must be stable under the GC-MS operating conditions.

  • Chromatographic Properties: The derivative should exhibit good peak shape and resolution from other components in the sample matrix.

  • Mass Spectral Characteristics: The derivative should produce a characteristic mass spectrum that allows for confident identification and quantification.

Comparison of Derivatization Methods

The following table summarizes the key quantitative aspects of the three derivatization methods discussed in this application note. The data presented is a compilation from various studies on short-chain fatty acids and provides a general comparison to guide method selection.

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantagesTypical LOD/LOQRecovery Rates
Silylation BSTFA or MSTFA (+TMCS)60-100°C for 15-60 min[1]Fast, effective for multiple functional groups[2]Derivatives can be moisture-sensitive, reagent peaks may interfere[2]0.11–0.36 µM (LOD), 0.38–1.21 µM (LOQ)98.34–137.83%
Esterification (Methylation) BF3-Methanol50-100°C for 10-60 min[1]Produces stable derivatives, clean mass spectra[2]Can be slower, may require extraction steps[2]Not explicitly found for BF3-Methanol, but generally good for FAMEs.Not explicitly found for BF3-Methanol, but generally high for FAMEs.
Pentafluorobenzylation PFBBr60-70°C for 60-90 min[1]High sensitivity (especially with NCI-MS), suitable for trace analysis[1]Can be a more complex procedure, potential for reagent interference.5–24 ng/mL (LOD), 0.05–0.1 µg/mL (LOQ)[3]55.7% to 97.9%[4][5]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. It is recommended to perform a blank reaction (all components except the sample) to identify any potential background contamination.

Silylation using BSTFA

This protocol describes the formation of trimethylsilyl (B98337) (TMS) esters.

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Ensure the sample containing this compound is completely dry, as moisture will react with the silylating reagent.

  • Reconstitute the dried sample in a suitable volume of an aprotic solvent (e.g., 100 µL).

  • In a GC vial, combine the sample solution with a 2:1 molar excess of BSTFA (with 1% TMCS) and a small amount of pyridine (e.g., 10-20 µL) as a catalyst. For a 1 mg/mL solution of this compound, approximately 50 µL of BSTFA would be a suitable starting point.

  • Cap the vial tightly and vortex for 10-30 seconds.[1]

  • Heat the vial at 60-80°C for 30-60 minutes.[1] The optimal time and temperature should be determined empirically.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Direct injection of the reaction mixture is common.

Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol outlines the formation of fatty acid methyl esters (FAMEs).

Materials:

  • This compound sample (dried)

  • 12-14% Boron trifluoride in methanol (B129727) (BF3-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Glass tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol:

  • To the dried sample in a glass tube, add 1 mL of 12-14% BF3-methanol reagent.[1]

  • Tightly cap the tube and vortex briefly.

  • Heat the mixture at 60-100°C for 10-60 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is suitable for trace-level analysis and is often coupled with Negative Chemical Ionization (NCI) MS for enhanced sensitivity.

Materials:

  • This compound sample (dried)

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetonitrile)

  • Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)

  • Acetonitrile

  • Isooctane (B107328)

  • GC vials

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Reconstitute the dried this compound sample in 25 µL of 1% DIPEA in acetonitrile.[1]

  • Add 25 µL of 1% PFBBr in acetonitrile.[1]

  • Cap the vial and let the reaction proceed at room temperature for 20 minutes, or heat at 60-70°C for 60-90 minutes for potentially higher yields.[1]

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried PFB esters in 50 µL of isooctane for GC-MS analysis.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a representative derivatization reaction.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Drying Drying Sample->Drying Reaction Reaction (Heating/Incubation) Drying->Reaction Reagent Derivatization Reagent (e.g., BSTFA, BF3-Methanol, PFBBr) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for derivatization of this compound for GC-MS analysis.

Silylation_Reaction cluster_products Products Acid This compound (CH3)3CCH2CH2COOH Plus + BSTFA BSTFA (CF3CON(Si(CH3)3)2) Arrow Heat BSTFA->Arrow TMS_Ester TMS Ester ((CH3)3CCH2CH2COOSi(CH3)3) Byproduct Byproducts Arrow->TMS_Ester

Caption: Silylation of this compound with BSTFA to form its TMS ester.

References

Application Notes and Protocols: 4,4-Dimethylpentanoic Acid in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4-dimethylpentanoic acid in the synthesis of novel flavor and fragrance compounds. This document details the organoleptic properties of the parent acid and its ester derivatives, provides established experimental protocols for their synthesis, and outlines workflows for sensory evaluation.

Introduction to this compound in Flavor and Fragrance Chemistry

This compound, also known as 4,4-dimethylvaleric acid, is a branched-chain carboxylic acid.[1][2] Its chemical structure, characterized by a neo-pentyl group, contributes to the unique organoleptic properties of its derivatives. While the acid itself possesses a distinctive odor, its primary value in the flavor and fragrance industry lies in its role as a precursor to a variety of esters.[1][3] Esterification of this compound with various alcohols yields esters that often exhibit pleasant fruity and floral aromas, a characteristic highly sought after in the creation of flavor and fragrance formulations.[4][5]

The synthesis of these fragrant esters is typically achieved through Fischer esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[6] The resulting esters can be utilized to impart, modify, or enhance specific aroma profiles in a wide range of consumer products.[7]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1118-47-4[1]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Distinctive[1]

Flavor and Fragrance Profile

While concentrated carboxylic acids can have sharp or unpleasant odors, their ester derivatives often possess pleasant fruity and floral scents.[3][4] The specific aroma of an ester is determined by the structure of both the parent carboxylic acid and the alcohol used in its synthesis.

Organoleptic Properties of this compound and its Esters

CompoundOdor/Flavor ProfilePotential ApplicationsReference
This compound DistinctivePrecursor for synthesis[1]
Ethyl 4,4-dimethylpentanoate FruityFruity and green fragrance notes[7]
Methyl 4,4-dimethylpentanoate Fruity, sweetArtificial flavorings[4]

Note: Detailed sensory data for this compound and its esters is not widely available in public literature. The descriptions above are based on general characteristics of similar branched-chain carboxylic acid esters.

Synthesis of Flavor and Fragrance Esters

The primary method for synthesizing flavor and fragrance esters from this compound is Fischer esterification. This acid-catalyzed esterification is a reversible reaction, and thus, reaction conditions are often optimized to favor the formation of the ester product.

General Fischer Esterification Protocol

This protocol describes the synthesis of a generic ester from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isoamyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired alcohol (2.0-3.0 eq).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water and diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude ester by distillation to obtain the final product.

Reaction Yields:

EsterAlcoholCatalystReaction Time (hours)Yield (%)
Ethyl 4,4-dimethylpentanoateEthanolH₂SO₄2~70-80
Methyl 4,4-dimethylpentanoateMethanolH₂SO₄2~70-80

Note: Yields are estimates and can vary based on specific reaction conditions and purification efficiency.

Synthesis Pathway Diagram

Synthesis_Pathway Acid This compound Ester Fragrant Ester (R-O-C(=O)-CH₂-CH₂-C(CH₃)₃) Acid->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Catalyst H₂SO₄ (catalyst) Catalyst->Ester Water Water

Caption: General synthesis pathway for fragrant esters from this compound via Fischer esterification.

Experimental Workflow for Synthesis and Evaluation

The development of a new flavor or fragrance compound involves a systematic workflow from synthesis to sensory evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_sensory Sensory Evaluation Synthesis Ester Synthesis (Fischer Esterification) Purification Purification (Distillation) Synthesis->Purification GCMS GC-MS Analysis (Purity & Structure) Purification->GCMS NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR OdorProfile Odor Profile Description GCMS->OdorProfile Threshold Odor Threshold Determination OdorProfile->Threshold Application Application Testing in Formulation Threshold->Application

Caption: A typical experimental workflow for the synthesis and evaluation of a new fragrance compound.

Analytical and Sensory Evaluation Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a critical technique for confirming the purity of the synthesized ester and verifying its chemical structure.

Typical GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 60 °C (2 min hold), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Mass Spectrometer Electron Ionization (EI) at 70 eV
Sensory Evaluation

Sensory evaluation by trained panelists is essential to characterize the organoleptic properties of the new ester.

Protocol for Odor Profile Description:

  • Prepare a series of dilutions of the purified ester in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

  • Present the samples on smelling strips to a panel of trained sensory analysts.

  • Panelists describe the odor characteristics using a standardized lexicon of fragrance descriptors (e.g., fruity, floral, green, sweet, woody).

  • Compile the descriptors to create a comprehensive odor profile of the compound.

Protocol for Odor Threshold Determination:

  • Prepare a series of ascending concentrations of the ester in a suitable solvent.

  • Use a forced-choice triangular test, where panelists are presented with three samples, two of which are blanks (solvent only) and one contains the ester.

  • Panelists are asked to identify the sample that is different.

  • The odor threshold is determined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odorized sample.

Conclusion

This compound serves as a valuable building block in the synthesis of novel flavor and fragrance esters. The protocols and workflows detailed in these application notes provide a framework for the synthesis, purification, and evaluation of these compounds. Further research into the specific sensory properties of a wider range of 4,4-dimethylpentanoate esters will undoubtedly expand their application in the creation of innovative and appealing flavor and fragrance formulations.

References

Application Note and Protocol for the Synthesis of 5,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-carbon homologation of 4,4-dimethylpentanoic acid to 5,5-dimethylhexanoic acid. The synthesis utilizes the robust Arndt-Eistert reaction, a reliable method for extending a carboxylic acid carbon chain. This application note includes a comprehensive, step-by-step experimental procedure, including the formation of the prerequisite acid chloride, the reaction with a diazomethane (B1218177) equivalent, and the final Wolff rearrangement. Safety precautions, reagent handling, and detailed characterization data for the starting material, intermediate, and final product are presented.

Introduction

The homologation of carboxylic acids, the process of extending the carbon chain by a single methylene (B1212753) unit, is a fundamental transformation in organic synthesis. This one-carbon extension is particularly valuable in drug discovery and development, where it allows for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. The Arndt-Eistert reaction is a classic and effective method for achieving this transformation.[1][2][3] The reaction proceeds through three key steps: the conversion of the starting carboxylic acid to a more reactive acid chloride, the formation of a diazoketone intermediate, and a subsequent Wolff rearrangement to yield the homologated carboxylic acid.[4][5] While traditionally employing the hazardous and explosive diazomethane, modern variations utilize safer alternatives such as (trimethylsilyl)diazomethane.[6]

This application note details the synthesis of 5,5-dimethylhexanoic acid from this compound, a transformation that introduces a methylene group adjacent to a sterically demanding tert-butyl group. The protocol is designed to be a practical guide for researchers in synthetic and medicinal chemistry.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement and Hydrolysis A This compound B 4,4-Dimethylpentanoyl Chloride A->B (COCl)2 or SOCl2 CH2Cl2, rt C 1-Diazo-5,5-dimethylhexan-2-one B->C TMSCHN2 Et3N, Et2O, 0 °C to rt D 5,5-Dimethylhexanoic Acid C->D 1. Ag2O, H2O/Dioxane, Δ 2. H3O+

Figure 1: Overall synthetic workflow for the homologation of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be carried out in a well-ventilated fume hood.

Safety Precautions:

  • Oxalyl chloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care under an inert atmosphere.

  • (Trimethylsilyl)diazomethane (TMSCHN2) is a toxic and potentially explosive reagent. It is a safer alternative to diazomethane but should still be handled with caution. Avoid contact with acids and metal salts.

  • Diazoketone intermediates can be explosive and should be handled with care. Avoid heating the neat compound.

Step 1: Synthesis of 4,4-Dimethylpentanoyl Chloride

Method A: Using Oxalyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) under an argon atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,4-dimethylpentanoyl chloride, which can be used in the next step without further purification.

Method B: Using Thionyl Chloride

  • To this compound (1.0 eq), add thionyl chloride (1.5 eq) neat.

  • Heat the mixture to reflux for 2 hours.

  • Carefully distill off the excess thionyl chloride.

  • The residual crude 4,4-dimethylpentanoyl chloride can be used directly in the subsequent step.

Step 2: Synthesis of 1-Diazo-5,5-dimethylhexan-2-one
  • Dissolve the crude 4,4-dimethylpentanoyl chloride (1.0 eq) in anhydrous diethyl ether (0.3 M) and cool the solution to 0 °C under an argon atmosphere.

  • Add triethylamine (B128534) (1.1 eq) to the solution.

  • Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diazoketone should be handled with care and can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient. Note: Avoid using strong acids during workup or chromatography.

Step 3: Synthesis of 5,5-Dimethylhexanoic Acid (Wolff Rearrangement)
  • To a solution of the purified 1-diazo-5,5-dimethylhexan-2-one (1.0 eq) in a 10:1 mixture of 1,4-dioxane (B91453) and water (0.1 M), add freshly prepared silver(I) oxide (0.1 eq).

  • Heat the reaction mixture to 50-60 °C and stir vigorously. The reaction can be monitored by TLC for the disappearance of the diazoketone.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter through a pad of celite to remove the silver catalyst.

  • Acidify the filtrate with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5,5-dimethylhexanoic acid can be purified by vacuum distillation or recrystallization from a suitable solvent.

Data Presentation

Physical and Spectroscopic Data
CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₇H₁₄O₂130.18Colorless liquid or solid13-15215-217
5,5-Dimethylhexanoic AcidC₈H₁₆O₂144.21Colorless solid38-40135-137 (15 mmHg)
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound [7]11.5 (br s, 1H), 2.35 (t, J=7.5 Hz, 2H), 1.55 (t, J=7.5 Hz, 2H), 0.90 (s, 9H)180.1, 44.5, 35.8, 30.7, 29.12958, 2870, 1708, 1468, 1414, 1295, 935
5,5-Dimethylhexanoic Acid [8]11.2 (br s, 1H), 2.34 (t, J=7.4 Hz, 2H), 1.65 (m, 2H), 1.30 (m, 2H), 0.88 (s, 9H)179.8, 38.4, 34.1, 30.3, 29.0, 22.12955, 2868, 1705, 1467, 1415, 1290, 930

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

Logical Relationship Diagram

Arndt_Eistert_Mechanism A Carboxylic Acid (R-COOH) B Acid Chloride (R-COCl) A->B Activation C Diazoketone (R-COCHN2) B->C Acylation of Diazomethane Equivalent D Ketene (R-CH=C=O) C->D Wolff Rearrangement (Loss of N2) E Homologated Carboxylic Acid (R-CH2COOH) D->E Hydrolysis

Figure 2: Key transformations in the Arndt-Eistert homologation.

Discussion

The Arndt-Eistert reaction is a versatile and widely used method for the one-carbon homologation of carboxylic acids. The protocol outlined here provides a detailed procedure for the synthesis of 5,5-dimethylhexanoic acid, a compound with significant steric hindrance adjacent to the reaction center. The use of (trimethylsilyl)diazomethane offers a safer alternative to the traditional use of diazomethane. The yields for the Arndt-Eistert reaction can vary depending on the substrate, but for aliphatic carboxylic acids, they are generally in the range of 50-80%.[3] For sterically hindered substrates, yields may be at the lower end of this range, and optimization of reaction conditions, particularly for the Wolff rearrangement (e.g., catalyst, temperature), may be necessary. Careful purification of the diazoketone intermediate is recommended to avoid side reactions during the rearrangement step.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5,5-dimethylhexanoic acid from this compound using the Arndt-Eistert homologation. The detailed protocols, safety information, and characterization data will be valuable for researchers in organic synthesis and medicinal chemistry who require a reliable method for carbon chain extension of carboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of sterically hindered carboxylic acids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of sterically hindered carboxylic acids.

Issue 1: Low or No Yield in Grignard Carboxylation

Potential Cause Recommended Solution
Steric Hindrance Use a less sterically hindered Grignard reagent if the substrate allows. Increase the reaction temperature to overcome the activation energy barrier. Employ a "Turbo-Grignard" reagent like i-PrMgCl·LiCl to enhance reactivity.
Grignard Reagent Decomposition Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Poor CO₂ Addition Bubble dry CO₂ gas through the reaction mixture at a low temperature (-78 °C) before warming. Alternatively, pour the Grignard solution onto freshly crushed dry ice.
Protonation of Grignard Reagent The starting material for the Grignard reagent should be free of acidic protons. If the substrate contains acidic protons, use a protection strategy or an alternative synthetic route.

Issue 2: Incomplete Hydrolysis of Sterically Hindered Nitriles or Esters

Potential Cause Recommended Solution
Steric Hindrance Around the Cyano or Ester Group Use harsher reaction conditions: higher temperatures, longer reaction times, and more concentrated acid or base. For nitrile hydrolysis, consider using microwave irradiation to accelerate the reaction.
Low Solubility of the Substrate Add a co-solvent such as THF or dioxane to improve the solubility of the starting material in the aqueous acidic or basic solution.
Reversibility of the Reaction For ester hydrolysis, use a large excess of water and remove the alcohol byproduct if possible to drive the equilibrium towards the carboxylic acid.
Formation of Stable Intermediates In the case of nitrile hydrolysis, the intermediate amide may be resistant to further hydrolysis. Isolate the amide and subject it to more vigorous hydrolysis conditions.

Issue 3: Low Yields in Transition-Metal-Catalyzed Carboxylation of Hindered Aryl Halides

Potential Cause Recommended Solution
Poor Oxidative Addition For sterically hindered aryl chlorides, nickel catalysts are often more effective than palladium catalysts. Use bulky, electron-rich phosphine (B1218219) ligands to promote oxidative addition.
Inefficient Reductive Elimination The choice of reductant is crucial. Manganese powder is a common and effective choice.
Catalyst Deactivation Ensure the reaction is run under strictly anaerobic and anhydrous conditions. The presence of oxygen can lead to catalyst oxidation and deactivation.
Side Reactions Optimize the reaction temperature and time to minimize side reactions such as hydrodehalogenation or dimerization of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing a tertiary carboxylic acid?

A1: The Koch-Haas reaction is a classic and effective method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst. However, it requires high pressures and corrosive acids. An alternative is the carboxylation of a tertiary Grignard or organolithium reagent.

Q2: How can I carboxylate a sterically hindered aryl halide that is unreactive towards Grignard formation?

A2: For aryl halides that are poor substrates for Grignard reagent formation, transition-metal-catalyzed carboxylation is a powerful alternative. Nickel and palladium catalysts, in combination with a suitable reductant, can directly carboxylate aryl halides, including sterically hindered ones. Lithium-halogen exchange followed by quenching with CO₂ is another viable strategy.

Q3: My sterically hindered ester is resistant to both acidic and basic hydrolysis. What are my options?

A3: For extremely hindered esters, you might consider alternative methods to liberate the carboxylic acid. For example, if it is a benzyl (B1604629) ester, hydrogenolysis can be used. If it is a tert-butyl ester, it can be cleaved under anhydrous acidic conditions. In some cases, nucleophilic cleavage using reagents like lithium iodide in pyridine (B92270) or trimethylsilyl (B98337) iodide can be effective.

Q4: Are there any catalytic methods that avoid the use of stoichiometric organometallic reagents for carboxylation?

A4: Yes, transition-metal-catalyzed reductive carboxylation of organic halides with CO₂ is a rapidly developing field. These methods use a catalyst (often based on nickel or palladium) and a stoichiometric reductant (like manganese or zinc) to achieve carboxylation, avoiding the pre-formation of highly reactive organometallic reagents.

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Carboxylic Acid via Grignard Carboxylation

This protocol describes the synthesis of 2,4,6-trimethylbenzoic acid.

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Add magnesium turnings to the flask.

  • Dissolve 2-bromo-1,3,5-trimethylbenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • While stirring vigorously, carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,6-trimethylbenzoic acid.

  • Purify the product by recrystallization.

Protocol 2: Hydrolysis of a Sterically Hindered Nitrile

This protocol outlines the acidic hydrolysis of 2,4,6-trimethylbenzonitrile.

Materials:

  • 2,4,6-trimethylbenzonitrile

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,4,6-trimethylbenzonitrile.

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain the reflux for several hours to days, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,4,6-trimethylbenzoic acid.

Visualizations

Grignard_Carboxylation_Workflow A Sterically Hindered Aryl Halide B Mg / Anhydrous Ether A->B Initiation & Formation C Grignard Reagent B->C D 1. CO₂ (Dry Ice) 2. H₃O⁺ C->D Carboxylation & Workup E Sterically Hindered Carboxylic Acid D->E

Caption: Workflow for the synthesis of sterically hindered carboxylic acids via Grignard carboxylation.

Nitrile_Hydrolysis_Pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A Sterically Hindered Nitrile B Protonated Nitrile A->B H₃O⁺ C Amide Intermediate B->C H₂O D Carboxylic Acid C->D H₃O⁺, Δ E Sterically Hindered Nitrile F Amide Intermediate E->F ⁻OH, H₂O, Δ G Carboxylate Salt F->G ⁻OH, Δ H Carboxylic Acid G->H H₃O⁺

Caption: Reaction pathways for the hydrolysis of sterically hindered nitriles under acidic and basic conditions.

Technical Support Center: Optimizing Reaction Conditions for 4,4-Dimethylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-Dimethylpentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most effective methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, specifically 3,3-dimethylbutylmagnesium bromide (prepared from 1-bromo-3,3-dimethylbutane), with carbon dioxide. This is a robust method for forming the carboxylic acid with an additional carbon atom.

  • Oxidation of 4,4-Dimethyl-1-pentanol (B1294636): This method involves the oxidation of the corresponding primary alcohol, 4,4-dimethyl-1-pentanol, using a suitable oxidizing agent to yield the carboxylic acid.

Q2: How can I prepare the necessary starting materials?

A2:

  • 1-Bromo-3,3-dimethylbutane (B154914): This can be synthesized from neopentyl alcohol (2,2-dimethyl-1-propanol) via a substitution reaction, for example, using phosphorus tribromide or hydrobromic acid.

  • 4,4-Dimethyl-1-pentanol: This alcohol can be prepared by the reduction of 4,4-dimethylpentanal (B3058898) or an ester of this compound.

Q3: What are the key challenges in the synthesis of this compound?

A3: Due to the sterically hindered neopentyl group, challenges may arise, including:

  • Slow Grignard reagent formation: The bulky alkyl group can hinder the reaction between the alkyl halide and magnesium.

  • Side reactions in Grignard synthesis: Wurtz coupling is a common side reaction that can reduce the yield of the desired Grignard reagent.

  • Over-oxidation or incomplete reaction during alcohol oxidation: Selecting the appropriate oxidizing agent and controlling reaction conditions are crucial to avoid the formation of byproducts.

Q4: What purification methods are effective for this compound?

A4: Purification can typically be achieved through:

  • Acid-base extraction: As a carboxylic acid, the product can be extracted into an aqueous basic solution, washed to remove neutral organic impurities, and then re-acidified to precipitate the pure acid.

  • Distillation: Fractional distillation under reduced pressure can be used to purify the final product.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this is an effective purification technique.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Unreactive alkyl halide.1. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. 2. Activate magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 3. Consider using 1-iodo-3,3-dimethylbutane, which is more reactive.
Low yield of carboxylic acid. 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling side reaction. 3. Reaction with atmospheric CO2 or moisture. 4. Insufficient carbonation.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Add the alkyl halide slowly to the magnesium suspension to minimize its concentration and favor Grignard formation. 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 4. Use an excess of crushed dry ice and add the Grignard solution to it slowly.
Formation of a significant amount of 3,3-dimethylbutane. The Grignard reagent reacted with a proton source (e.g., water, alcohol).Rigorously exclude moisture and other protic impurities from the reaction setup.
Oxidation of 4,4-Dimethyl-1-pentanol Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Incomplete oxidation (alcohol remains). 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time.1. Use a slight excess of the oxidizing agent. 2. Monitor the reaction by TLC and adjust the temperature or reaction time as needed.
Formation of an aldehyde intermediate (4,4-dimethylpentanal). Use of a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes (e.g., PCC in dichloromethane).For the synthesis of the carboxylic acid, use a stronger oxidizing agent like Jones reagent or PDC in DMF.[1]
Low yield due to side reactions. The steric hindrance of the neopentyl group can lead to competing elimination reactions or the formation of ester byproducts.[2]Choose a selective oxidizing agent and optimize the reaction temperature to minimize side reactions. Buffering the reaction mixture may be necessary with some acidic oxidants.
Difficult product isolation. The product may form a tar-like residue with some chromium-based oxidants.[1]Adding an inert support like Celite or silica (B1680970) gel to the reaction mixture can help adsorb the chromium salts, facilitating filtration.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the formation of 3,3-dimethylbutylmagnesium bromide followed by its reaction with carbon dioxide.

Materials:

  • 1-bromo-3,3-dimethylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice (solid CO2)

  • Hydrochloric acid (e.g., 3 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromo-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and a color change), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carbonation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

    • Separate the aqueous layer containing the sodium salt and acidify it with concentrated HCl until the solution is acidic to litmus (B1172312) paper, which will precipitate the this compound.

    • Extract the aqueous layer with diethyl ether, dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation.

Synthesis of this compound via Oxidation of 4,4-Dimethyl-1-pentanol

This protocol outlines the oxidation of the primary alcohol using Jones reagent.

Materials:

  • 4,4-dimethyl-1-pentanol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone (B3395972)

  • Isopropanol (B130326)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Oxidation:

    • Dissolve 4,4-dimethyl-1-pentanol (1.0 equivalent) in acetone in a round-bottom flask equipped with a dropping funnel and a thermometer, and cool the flask in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green/blue.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the excess oxidizing agent by adding isopropanol until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution.

    • Acidify the aqueous layer with concentrated HCl and extract the carboxylic acid with diethyl ether.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Grignard Reaction Oxidation of Primary Alcohol
Starting Material 1-bromo-3,3-dimethylbutane4,4-dimethyl-1-pentanol
Key Reagents Mg, CO2Oxidizing agent (e.g., Jones reagent, PDC/DMF)
Typical Yields Moderate to GoodGood to Excellent
Key Advantages Good for C-C bond formation.Often high yielding with the correct oxidant.
Key Disadvantages Sensitive to moisture and air. Potential for Wurtz coupling.Use of toxic heavy metals (e.g., Cr(VI)). Potential for over-oxidation or side reactions.

Visualizations

Reaction_Pathway_Grignard A 1-bromo-3,3-dimethylbutane B 3,3-dimethylbutylmagnesium bromide (Grignard Reagent) A->B Mg, Anhydrous Ether C Magnesium Carboxylate B->C 1. CO2 (Dry Ice) D This compound C->D 2. H3O+ Reaction_Pathway_Oxidation A 4,4-dimethyl-1-pentanol B This compound A->B Oxidizing Agent (e.g., Jones Reagent) Troubleshooting_Logic Start Low Yield in Synthesis Grignard Grignard Reaction? Start->Grignard Oxidation Oxidation Reaction? Start->Oxidation Grignard_Initiation Reaction Initiation Failure? Grignard->Grignard_Initiation Yes Grignard_Side_Reaction Side Products Observed? Grignard->Grignard_Side_Reaction No Oxidation_Incomplete Starting Alcohol Remains? Oxidation->Oxidation_Incomplete Yes Oxidation_Byproduct Aldehyde or Other Byproducts? Oxidation->Oxidation_Byproduct No Activate_Mg Activate Mg (Iodine, Crushing) Grignard_Initiation->Activate_Mg Yes Dry_Glassware Ensure Anhydrous Conditions Grignard_Initiation->Dry_Glassware Yes Slow_Addition Slow Alkyl Halide Addition Grignard_Side_Reaction->Slow_Addition Yes Check_Oxidant Use Stronger Oxidizing Agent Oxidation_Incomplete->Check_Oxidant Yes Optimize_Conditions Optimize Temp. & Reaction Time Oxidation_Incomplete->Optimize_Conditions Yes Oxidation_Byproduct->Check_Oxidant Yes

References

Improving yield and purity in 4,4-Dimethylpentanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main synthetic pathways to produce this compound:

  • Grignard Reaction with Carbon Dioxide: This involves the reaction of a neopentyl Grignard reagent (e.g., neopentylmagnesium bromide) with carbon dioxide, followed by an acidic workup. The Grignard reagent is typically prepared from the corresponding neopentyl halide, such as 1-bromo-3,3-dimethylbutane (B154914).

  • Hydrolysis of 4,4-Dimethylpentanenitrile (B169729): This two-step process begins with the synthesis of 4,4-dimethylpentanenitrile, usually from a neopentyl halide and a cyanide salt. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Oxidation of 4,4-Dimethylpentan-1-ol: This method involves the oxidation of the primary alcohol, 4,4-dimethylpentan-1-ol, using a strong oxidizing agent to form the carboxylic acid.

Q2: Which synthesis route generally provides the highest yield and purity?

A2: The choice of synthesis route often depends on the available starting materials and the desired scale of the reaction. While specific yields can vary based on experimental conditions, the Grignard reaction is a commonly employed and effective method for synthesizing carboxylic acids with an additional carbon atom.[1] However, careful control of reaction conditions is crucial to minimize side reactions. The hydrolysis of the corresponding nitrile can also be efficient, but the two-step nature of the process may impact the overall yield. The oxidation of the primary alcohol is a viable option, though the selection of the oxidizing agent is critical to avoid stopping at the aldehyde stage.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities are often related to the specific synthesis route:

  • Grignard Route: The most significant impurity is the Wurtz coupling byproduct, 2,2,7,7-tetramethyloctane, formed from the reaction of the Grignard reagent with the starting alkyl halide.[2][3] Unreacted starting halide and byproducts from the reaction with atmospheric water can also be present.

  • Nitrile Hydrolysis Route: Incomplete hydrolysis can leave residual 4,4-dimethylpentanenitrile or the intermediate amide. If the initial nitration step is incomplete, the starting neopentyl halide may also be an impurity.

  • Oxidation Route: The primary impurity is often the intermediate aldehyde, 4,4-dimethylpentanal, especially if a milder oxidizing agent is used or the reaction does not go to completion. Unreacted 4,4-dimethylpentan-1-ol can also be present.

Troubleshooting Guides

Route 1: Grignard Reaction Troubleshooting

Issue: Low Yield of this compound

Possible Cause Recommendation Citation
Wurtz Coupling Side Reaction Add the neopentyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[2]
Inactive Magnesium Surface Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color indicates the reaction has initiated.
Presence of Moisture Ensure all glassware is thoroughly dried, and use anhydrous solvents. Grignard reagents are highly sensitive to water.
Reaction with Atmospheric CO2 Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Inefficient Carbonation Use freshly crushed dry ice and add the Grignard reagent to a well-stirred slurry of dry ice in an anhydrous ether.

Issue: Difficulty in Purifying the Final Product

Possible Cause Recommendation Citation
Presence of Wurtz Coupling Byproduct The non-polar Wurtz byproduct can often be removed from the carboxylic acid product by extraction with a non-polar solvent like hexane (B92381) after converting the carboxylic acid to its salt with a base. The carboxylic acid can then be recovered by acidification.
Emulsion Formation During Workup Add a saturated solution of sodium chloride (brine) to help break the emulsion.[4]
Route 2: Nitrile Hydrolysis Troubleshooting

Issue: Incomplete Hydrolysis

Possible Cause Recommendation Citation
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Refluxing is often required for complete hydrolysis.
Inappropriate Acid or Base Concentration For acidic hydrolysis, use a strong acid like concentrated HCl. For basic hydrolysis, use a concentrated solution of a strong base like NaOH or KOH.
Route 3: Oxidation of Alcohol Troubleshooting

Issue: Formation of Aldehyde as the Main Product

Possible Cause Recommendation Citation
Use of a Mild Oxidizing Agent Pyridinium chlorochromate (PCC) is known to selectively oxidize primary alcohols to aldehydes. For the formation of the carboxylic acid, a stronger oxidizing agent is required.[5][6][7][8]
Insufficient Amount of Oxidizing Agent Ensure that a sufficient stoichiometric amount of the strong oxidizing agent is used.[9]

Issue: Low Yield of Carboxylic Acid

Possible Cause Recommendation Citation
Over-oxidation and Degradation While strong oxidizing agents are needed, harsh conditions can sometimes lead to degradation of the product. Monitor the reaction progress and avoid excessive heating or prolonged reaction times.
Use of an Inappropriate Strong Oxidizing Agent Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is a classic and effective reagent for oxidizing primary alcohols to carboxylic acids.[9][10][11]

Data Presentation

Table 1: Comparison of Reagents for Oxidation of 4,4-Dimethylpentan-1-ol

Oxidizing Agent Typical Product Notes Citation
Pyridinium Chlorochromate (PCC) 4,4-Dimethylpentanal (Aldehyde)Milder reagent, oxidation typically stops at the aldehyde stage.[5][7][8]
Jones Reagent (CrO3/H2SO4) This compound (Carboxylic Acid)Strong oxidizing agent, effectively converts primary alcohols to carboxylic acids.[9][10][11]
Potassium Permanganate (KMnO4) This compound (Carboxylic Acid)Strong oxidizing agent, but can sometimes lead to cleavage of C-C bonds under harsh conditions.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • In a separate flask, place a generous amount of freshly crushed dry ice.

    • Cool the Grignard reagent solution to 0 °C and slowly transfer it via cannula onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup and Purification:

    • Slowly add a cold solution of dilute hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • To remove unreacted starting material and the Wurtz coupling byproduct, extract the ether solution with an aqueous sodium hydroxide (B78521) solution. The carboxylic acid will be deprotonated and move to the aqueous layer.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the this compound precipitates or forms an oil.

    • Extract the aqueous layer with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Synthesis of this compound via Oxidation of 4,4-Dimethylpentan-1-ol with Jones Reagent
  • Preparation of Jones Reagent:

    • Dissolve chromium trioxide in concentrated sulfuric acid, and then carefully add this mixture to ice-cold water.

  • Oxidation:

    • In a flask, dissolve 4,4-dimethylpentan-1-ol in acetone (B3395972) and cool the solution in an ice bath.

    • Slowly add the prepared Jones reagent dropwise to the alcohol solution with stirring. The color of the reaction mixture will change from orange to green/blue.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a small amount of isopropanol (B130326) to consume any excess oxidant.

  • Workup and Purification:

    • Filter the reaction mixture to remove the chromium salts.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude product.

    • The crude product can be further purified by distillation or chromatography.

Visualizations

experimental_workflow_grignard start Start: 1-bromo-3,3-dimethylbutane + Mg in ether grignard Formation of Neopentylmagnesium Bromide start->grignard carbonation Reaction with CO2 (Dry Ice) grignard->carbonation workup Acidic Workup (e.g., HCl) carbonation->workup extraction Extraction with NaOH(aq) workup->extraction acidification Acidification (e.g., HCl) extraction->acidification final_product Final Product: This compound acidification->final_product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

troubleshooting_low_yield_grignard start Low Yield of This compound check_wurtz Wurtz coupling byproduct (2,2,7,7-tetramethyloctane) detected? start->check_wurtz slow_addition Solution: Add alkyl halide slowly to Mg turnings. check_wurtz->slow_addition Yes check_initiation Did the reaction initiate properly? check_wurtz->check_initiation No activate_mg Solution: Activate Mg with iodine or 1,2-dibromoethane. check_initiation->activate_mg No check_anhydrous Were anhydrous conditions maintained? check_initiation->check_anhydrous Yes dry_glassware Solution: Thoroughly dry all glassware and use anhydrous solvents. check_anhydrous->dry_glassware No

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

signaling_pathway_oxidation alcohol 4,4-Dimethylpentan-1-ol aldehyde 4,4-Dimethylpentanal alcohol->aldehyde Mild Oxidation (e.g., PCC) acid This compound alcohol->acid Strong Oxidation (e.g., Jones Reagent) aldehyde->acid Strong Oxidation (e.g., Jones Reagent)

Caption: Oxidation pathways of 4,4-Dimethylpentan-1-ol.

References

Side reactions to avoid during the synthesis of 4,4-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4,4-Dimethylpentanoic acid.

Troubleshooting Guides & FAQs

Two primary synthetic routes to this compound are commonly employed: the Grignard reaction of a neopentyl halide followed by carboxylation, and the hydrolysis of 4,4-dimethylpentanenitrile (B169729). This guide will address potential side reactions and optimization strategies for both methods.

Route 1: Grignard Reaction and Carboxylation

This pathway involves the formation of neopentyl magnesium halide, which is then reacted with carbon dioxide to yield the desired carboxylic acid after an acidic workup.

Question 1: I am observing a significant amount of a high-boiling, non-polar byproduct in my Grignard reaction. What is it and how can I prevent its formation?

Answer:

The most likely byproduct is 2,2,5,5-tetramethylhexane, which arises from a Wurtz-type coupling reaction between the formed Grignard reagent and the starting neopentyl halide. This side reaction is especially prevalent with sterically hindered primary halides.

Troubleshooting Wurtz Coupling:

ParameterRecommendation to Minimize Wurtz CouplingRationale
Addition Rate Add the neopentyl halide solution dropwise to the magnesium turnings at a slow, controlled rate.[1][2]Maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the Grignard reagent.[3]
Magnesium Use a significant excess of magnesium turnings (at least 2.4 equivalents).[2]Ensures a large surface area for the reaction, favoring the formation of the Grignard reagent over the coupling byproduct.[1][2]
Solvent Use anhydrous tetrahydrofuran (B95107) (THF) instead of diethyl ether.[4][5]THF has a higher solvating power, which can improve the stability and reactivity of the Grignard reagent formed from less reactive halides.[4][5]
Temperature Maintain a gentle reflux during the addition of the neopentyl halide. Avoid excessive heating.[3]The reaction to form the Grignard reagent is exothermic.[3] Overheating can promote side reactions.[3]

Question 2: The Grignard reaction is sluggish and difficult to initiate with my neopentyl bromide. How can I improve the reaction rate and yield?

Answer:

The initiation of Grignard reagent formation with sterically hindered halides like neopentyl bromide can be challenging due to a passivating magnesium oxide layer.

Strategies for a Successful Grignard Initiation and Reaction:

  • Magnesium Activation: Before adding the neopentyl halide, activate the magnesium turnings. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently heating until the color disappears.[6]

  • "Turbo-Grignard" Reagents: For particularly difficult reactions, the addition of lithium chloride (LiCl) to the reaction mixture can significantly enhance reactivity.[4] "Turbo-Grignard" reagents are more soluble and reactive due to the breakdown of polymeric Grignard aggregates.[4]

  • Solvent Polarity: The rate of Grignard reagent formation from neopentyl bromide is sensitive to the dielectric constant of the solvent.[6] Using a more polar solvent like THF is generally recommended.[6]

Question 3: My overall yield is low after carboxylation, and I suspect issues with the reaction with CO₂. What are the potential pitfalls?

Answer:

Low yields during the carboxylation step can result from several factors, including insufficient CO₂ or side reactions of the Grignard reagent.

Optimizing the Carboxylation Step:

ParameterRecommendationRationale
CO₂ Source Use freshly crushed dry ice (solid CO₂).Provides a high concentration of CO₂ for the reaction.
Addition Slowly pour the Grignard reagent solution over an excess of crushed dry ice with vigorous stirring.[7]This ensures that the Grignard reagent is always in the presence of a high concentration of CO₂, minimizing side reactions.
Temperature Keep the reaction mixture cold during the addition to the dry ice.Reduces the volatility of CO₂ and minimizes side reactions.

Experimental Protocol: Grignard Synthesis of this compound

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (2.4 eq.) in the flask. Add a single crystal of iodine and gently heat under a nitrogen atmosphere until the iodine sublimes and its color dissipates. Allow the flask to cool to room temperature.

  • Grignard Formation: Dissolve neopentyl bromide (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the activated magnesium. If the reaction does not initiate (indicated by gentle reflux), gently warm the flask. Once started, add the remaining neopentyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir and gently reflux for an additional 30-60 minutes.

  • Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, place an excess of freshly crushed dry ice. Slowly pour the Grignard solution over the dry ice with vigorous stirring.

  • Work-up: After the dry ice has sublimed, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Acidify the mixture with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Logical Workflow for Troubleshooting Grignard Synthesis

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Route 2: Hydrolysis of 4,4-Dimethylpentanenitrile

This method involves the conversion of 4,4-dimethylpentanenitrile to the corresponding carboxylic acid through hydrolysis, which can be catalyzed by either acid or base.

Question 4: My hydrolysis of 4,4-dimethylpentanenitrile is incomplete, and I am isolating a significant amount of a neutral compound. What is this side product and how can I avoid it?

Answer:

The primary side product in the hydrolysis of nitriles is the corresponding amide (4,4-dimethylpentanamide). This occurs when the hydrolysis reaction does not proceed to completion.

Minimizing Amide Byproduct Formation:

ParameterRecommendation for Complete HydrolysisRationale
Reaction Time Increase the reaction time.Ensures the complete conversion of the intermediate amide to the carboxylic acid.
Temperature Maintain a consistent reflux temperature.Provides the necessary activation energy for the hydrolysis of the amide.
Catalyst Use a sufficient excess of acid or base.Catalyzes both the hydrolysis of the nitrile to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.
Hydrolysis Conditions Choose appropriate acidic or basic conditions.Both acidic and basic hydrolysis can be effective, but the choice may depend on the stability of other functional groups in the molecule.[8]

Question 5: Should I use acidic or basic conditions for the hydrolysis of 4,4-dimethylpentanenitrile?

Answer:

Both acidic and basic hydrolysis can effectively convert 4,4-dimethylpentanenitrile to this compound. The choice often depends on the desired workup procedure and the presence of other functional groups.

Comparison of Hydrolysis Conditions:

ConditionAdvantagesDisadvantages
Acidic (e.g., H₂SO₄, HCl) The product (carboxylic acid) often precipitates from the reaction mixture upon cooling, simplifying isolation.[9]Can sometimes lead to charring with concentrated acids.[9]
Basic (e.g., NaOH, KOH) Generally provides high yields.[9]The product is initially formed as a salt and requires an additional acidification step for isolation. Ammonia gas is evolved during the reaction.[9]

Experimental Protocol: Basic Hydrolysis of 4,4-Dimethylpentanenitrile

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (B78521) (e.g., 10-20% w/v) in deionized water.

  • Reaction: Add 4,4-dimethylpentanenitrile to the sodium hydroxide solution. Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until all the starting nitrile has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the cooled mixture by the dropwise addition of concentrated hydrochloric acid or sulfuric acid to a pH of ~2-3. This will precipitate the this compound.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Reaction Pathway for Nitrile Hydrolysis

Nitrile_Hydrolysis Nitrile 4,4-Dimethylpentanenitrile Amide 4,4-Dimethylpentanamide (Intermediate/Side Product) Nitrile->Amide H2O, H+ or OH- (fast) Carboxylic_Acid This compound (Desired Product) Amide->Carboxylic_Acid H2O, H+ or OH- (slower)

Caption: Reaction pathway for the hydrolysis of 4,4-dimethylpentanenitrile, highlighting the intermediate amide.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Carboxylic Acids in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues related to poor peak shape during the Gas Chromatography (GC) analysis of carboxylic acids. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my carboxylic acid peaks tailing?

Peak tailing, characterized by an asymmetrical peak with a "tail" extending from the back of the peak, is a common problem in the GC analysis of carboxylic acids. This can lead to inaccurate integration and reduced resolution. The primary causes are:

  • Active Sites: The polar carboxylic acid group can interact with active sites in the GC system, such as exposed silanols in the injector liner, on the column stationary phase, or at the detector.[1][2] This secondary interaction causes some of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create new active sites.[3]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create "dead volume" where the sample can diffuse, causing band broadening and tailing.[4][5]

  • Inadequate Inlet Temperature: If the inlet temperature is too low, the carboxylic acids may not vaporize completely and instantaneously, leading to a slow and incomplete transfer to the column.[6]

Troubleshooting Steps:

  • Derivatization: The most effective way to eliminate peak tailing is to derivatize the carboxylic acids. This process chemically modifies the polar carboxyl group into a less polar and more volatile functional group, minimizing interactions with active sites.[7] Common methods include silylation and esterification.

  • Use a Deactivated Inlet Liner: Regularly replace the inlet liner with a fresh, deactivated one. The liner is a common source of activity and contamination.[8]

  • Column Maintenance: If derivatization is not an option, trim a small portion (e.g., 10-20 cm) from the inlet end of the column to remove accumulated contaminants.[4]

  • Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.[9]

  • Optimize Inlet Temperature: Increase the inlet temperature to ensure rapid and complete vaporization of the carboxylic acids. A typical starting point is 250 °C.[10]

Q2: My carboxylic acid peaks are fronting. What is the cause and how can I fix it?

Peak fronting, where the front of the peak is sloped and the back is steep, is most commonly caused by column overload .[4][10] This happens when the amount of analyte injected exceeds the capacity of the stationary phase at the head of the column. Other potential causes include a mismatch between the sample solvent and the stationary phase polarity.[4]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample and reinject.[4]

  • Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[11]

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[4]

  • Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film or a wider internal diameter, as these have a higher sample capacity.[12]

Q3: My carboxylic acid peaks are broad. What are the likely causes and solutions?

Broad peaks can significantly decrease resolution and sensitivity. The common causes are:

  • Suboptimal Flow Rate: If the carrier gas flow rate is too low, longitudinal diffusion of the analyte band within the column will increase, leading to broader peaks.[8]

  • Slow Injection: A slow manual injection or an inappropriate autosampler injection speed can introduce the sample as a wide band onto the column.[3]

  • Low Initial Oven Temperature in Splitless Injection: For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper focusing of the analyte band at the head of the column.[9]

  • Dead Volume: Similar to peak tailing, dead volumes in the system from improper connections or column installation can cause peak broadening.[5]

Troubleshooting Steps:

  • Optimize Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal value for your column dimensions and carrier gas type.

  • Improve Injection Technique: Use a fast and consistent injection technique. For autosamplers, ensure the injection speed is set to "fast."

  • Optimize Initial Oven Temperature: For splitless injections, set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent and analyte focusing.[9]

  • Check for and Eliminate Dead Volume: Ensure all fittings and connections are secure and that the column is installed correctly.

Quantitative Impact of Troubleshooting

The following table summarizes the quantitative improvement in peak shape for carboxylic acids after implementing key troubleshooting steps. The peak asymmetry factor (As) is a measure of peak shape, where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, and values less than 1 indicate fronting.

Carboxylic AcidAnalytical ConditionPeak Asymmetry Factor (As) BeforePeak Asymmetry Factor (As) AfterImprovement
Hexanoic AcidStandard Non-Polar Column vs. Acidic Water Stationary Phase>3.0~1.0>3-fold reduction in tailing[13]
n-Hexanoic AcidIonic Liquid Column R1 vs. R24.321.05Significant improvement in peak symmetry[14]
n-Heptanoic AcidIonic Liquid Column R1 vs. R27.481.08Significant improvement in peak symmetry[14]
Acetic AcidAnalysis on a 1-type phase columnPoor peak shapeDetectable at 0.25 ng on-columnImproved detectability despite poor shape[15]

Experimental Protocols

Protocol 1: Silylation of Carboxylic Acids using BSTFA

This protocol describes the conversion of carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

Materials:

  • Sample containing carboxylic acids

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.[17]

  • Reagent Addition: Place the dried sample (typically 100 µg to 1 mg) into a reaction vial. Add 100 µL of the anhydrous solvent and 100 µL of BSTFA (with 1% TMCS if necessary for hindered acids).

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60-80°C for 30-60 minutes.[18]

  • Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS.

Protocol 2: Esterification of Carboxylic Acids using Boron Trifluoride (BF₃)-Methanol

This protocol details the preparation of fatty acid methyl esters (FAMEs) from carboxylic acids using a BF₃-Methanol reagent.[10][19]

Materials:

  • Sample containing carboxylic acids (1-25 mg)

  • BF₃-Methanol reagent (10-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1-25 mg of the dried sample into a screw-capped reaction vial.

  • Reagent Addition: Add 2 mL of the BF₃-Methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[10]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge at a low speed to aid in the separation of the layers.

  • Sample Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

Visual Troubleshooting Guides

TroubleshootingWorkflow cluster_tailing_solutions Tailing Solutions start Poor Peak Shape (Tailing, Fronting, Broad) is_tailing Peak Tailing? start->is_tailing derivatize Derivatize Sample (Silylation or Esterification) is_tailing->derivatize Yes is_fronting Peak Fronting? is_tailing->is_fronting No check_liner Use Deactivated Inlet Liner end Improved Peak Shape derivatize->end column_maintenance Trim Column Inlet check_installation Check Column Installation reduce_conc Reduce Sample Concentration is_fronting->reduce_conc Yes is_broad Broad Peaks? is_fronting->is_broad No reduce_vol Decrease Injection Volume reduce_conc->reduce_vol increase_split Increase Split Ratio reduce_vol->increase_split increase_split->end optimize_flow Optimize Carrier Gas Flow Rate is_broad->optimize_flow Yes injection_speed Ensure Fast Injection optimize_flow->injection_speed oven_temp Optimize Initial Oven Temperature injection_speed->oven_temp oven_temp->end

Caption: A troubleshooting workflow for diagnosing and resolving poor peak shapes in GC analysis of carboxylic acids.

DerivatizationPrinciple cluster_before Before Derivatization cluster_after After Derivatization carboxylic_acid Carboxylic Acid (R-COOH) - Polar - Prone to H-bonding active_site Active Site (e.g., Silanol) on Column/Liner carboxylic_acid->active_site Interaction derivatization_step Derivatization (e.g., Silylation) carboxylic_acid->derivatization_step peak_tailing Tailing Peak active_site->peak_tailing Causes derivatized_acid Derivatized Acid (e.g., R-COOSi(CH3)3) - Non-polar - Volatile no_interaction Minimal Interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak Results in derivatization_step->derivatized_acid

Caption: The chemical principle of derivatization for improving the GC peak shape of carboxylic acids.

References

How to increase the volatility of 4,4-Dimethylpentanoic acid for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4,4-Dimethylpentanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze directly by Gas Chromatography (GC)?

A1: this compound, like other carboxylic acids, has low volatility due to its polar carboxyl group, which forms strong intermolecular hydrogen bonds. This leads to poor peak shape (tailing), low sensitivity, and potential adsorption to the GC column and inlet liner if analyzed directly. To overcome these issues, derivatization is required to increase its volatility.

Q2: What is derivatization and why is it necessary for this compound analysis by GC?

A2: Derivatization is a chemical modification process that converts a compound into a more volatile and thermally stable derivative. For this compound, this involves reacting the carboxylic acid group to form a less polar ester or silyl (B83357) ester. This modification reduces hydrogen bonding, thereby increasing volatility and improving chromatographic performance for GC analysis.

Q3: What are the common derivatization methods for this compound?

A3: The three primary methods for derivatizing carboxylic acids like this compound for GC analysis are:

  • Silylation: Replaces the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (B98337) (TMS) group.

  • Alkylation (Esterification): Converts the carboxylic acid into an ester, such as a methyl or pentafluorobenzyl (PFB) ester.

  • Acylation: Involves the introduction of an acyl group, though this is less common for simple volatilization compared to silylation and alkylation.

Q4: Can I analyze this compound without derivatization?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative for analyzing this compound without derivatization.[1] Reversed-phase HPLC with an appropriate column and a mobile phase at a low pH can achieve good separation and quantification.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Analysis after Derivatization

Issue 1: Poor or No Derivatization Product Detected

  • Symptom: Low or no peak corresponding to the derivatized this compound in the chromatogram.

  • Possible Causes & Solutions:

    • Presence of Moisture: Silylating and some alkylating reagents are highly sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be evaporated to dryness before adding derivatization reagents.[2]

    • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored under anhydrous conditions. Use fresh reagents and store them properly according to the manufacturer's instructions.

    • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction. A general rule is to use at least a 2:1 molar ratio of the derivatization reagent to the active hydrogen in the sample.[3]

    • Suboptimal Reaction Conditions: The reaction time and temperature may be insufficient. For sterically hindered acids like this compound, longer reaction times or higher temperatures may be necessary.[3]

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peak shape with a "tail" extending from the peak maximum.

  • Possible Causes & Solutions:

    • Incomplete Derivatization: Underivatized this compound is polar and will interact with the GC system, causing tailing. Refer to the troubleshooting steps for "Poor or No Derivatization Product Detected".

    • Active Sites in the GC System: The GC inlet liner and the front of the column can have active sites that interact with the analyte. Use a deactivated inlet liner and consider trimming the first few centimeters of the GC column.[4]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.

Issue 3: Steric Hindrance Affecting Derivatization

  • Symptom: Consistently low derivatization yield for this compound compared to less branched carboxylic acids. The two methyl groups at the 4-position can sterically hinder the carboxyl group.

  • Possible Causes & Solutions:

    • Bulky Derivatization Reagent: A bulky derivatizing agent may have difficulty accessing the sterically hindered carboxyl group.

      • Solution: Consider using a less bulky silylating reagent or a different alkylation agent. For silylation, adding a catalyst like Trimethylchlorosilane (TMCS) to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase reactivity.[5]

    • Insufficient Reaction Energy: More energy may be required to overcome the steric hindrance.

      • Solution: Increase the reaction temperature and/or extend the reaction time.[3]

Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis (Underivatized)

Issue 1: Poor Peak Shape (Tailing or Splitting)

  • Symptom: Asymmetrical or split peaks for this compound.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (around 4.8), it will exist in both protonated and deprotonated forms, leading to poor peak shape.

      • Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid to ensure the analyte is fully protonated.[6]

    • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the carboxylic acid group.

      • Solution: Use an end-capped C18 column or a column specifically designed for the analysis of organic acids. A column like the COSMOSIL C18-PAQ is compatible with 100% aqueous mobile phases, which can be beneficial for retaining short-chain fatty acids.[1]

Issue 2: Insufficient Retention

  • Symptom: this compound elutes very early in the chromatogram, close to the solvent front.

  • Possible Causes & Solutions:

    • High Organic Content in Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) will cause the analyte to elute quickly.

      • Solution: Decrease the percentage of the organic solvent in the mobile phase. For short-chain fatty acids, a mobile phase with a high aqueous component is often necessary.[1]

    • Inappropriate Column: A standard C18 column may not provide sufficient retention for this relatively polar analyte.

      • Solution: Consider using a more retentive column, such as one with a higher carbon load, or a specialty column designed for polar compounds.

Data Presentation: Comparison of Derivatization Reagents for GC Analysis

Derivatization MethodReagentAdvantagesDisadvantagesSuitability for this compound
Silylation BSTFA (+/- TMCS)- Fast and effective reaction.[7]- Reagent and byproducts are volatile, minimizing interference.[7]- Highly sensitive to moisture.[7]- Derivatives can be prone to hydrolysis.Good, but may require a catalyst (TMCS) and optimized conditions due to steric hindrance.[5]
MSTFA- Most volatile of the common silylating reagents.- Similar moisture sensitivity to BSTFA.Good alternative to BSTFA, especially for trace analysis.
Alkylation (Esterification) PFB-Br- Forms stable derivatives.[8]- Highly sensitive for Electron Capture Detection (ECD).[9]- Can be a more complex and longer procedure.[10]Excellent, especially for trace-level quantification. The smaller size of the reacting group may be advantageous for sterically hindered acids.
BF3-Methanol- Specific for carboxylic acids.[10]- Relatively inexpensive.- Requires heating.[10]- Involves an extraction step.[10]Good, a well-established method for creating fatty acid methyl esters (FAMEs).
DMF-DMA- Rapid esterification.[2]- Can have side reactions.Potentially suitable, but may require careful optimization.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS
  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.[5]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 1 hour in a heating block or oven.[2][11]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFB-Br)
  • Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., acetone).

  • Derivatization: In a reaction vial, mix the sample solution with a solution of PFB-Br in acetone (B3395972) and an organic base such as N,N-diisopropylethylamine as a catalyst.

  • Reaction: Heat the mixture at 60°C for 90 minutes.[10]

  • Work-up: After cooling, the reaction mixture can be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

Protocol 3: HPLC Analysis of Underivatized this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a specialty column for organic acids.

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase and an organic modifier. For example, 20 mM sodium dihydrogen phosphate (B84403) buffer adjusted to pH 2.5 with phosphoric acid and acetonitrile (e.g., 95:5 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10-20 µL.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Drydown Evaporate to Dryness (if aqueous) Sample->Drydown AddReagent Add Derivatization Reagent (e.g., BSTFA, PFB-Br) Drydown->AddReagent React Heat (e.g., 70°C, 1 hr) AddReagent->React GCMS GC-MS Analysis React->GCMS

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting_Logic cluster_no_peak_causes Potential Causes for No/Low Peak cluster_tailing_causes Potential Causes for Peak Tailing Start GC Analysis Issue? NoPeak No/Low Product Peak Start->NoPeak Yes PeakTailing Peak Tailing Start->PeakTailing No, but... Moisture Moisture Present? NoPeak->Moisture BadReagent Reagent Degraded? NoPeak->BadReagent Conditions Suboptimal Conditions? NoPeak->Conditions IncompleteDeriv Incomplete Derivatization? PeakTailing->IncompleteDeriv ActiveSites Active Sites in GC? PeakTailing->ActiveSites IncompleteDeriv->NoPeak Leads back to

Caption: Logical relationship for troubleshooting common GC analysis issues.

References

Technical Support Center: Optimizing Derivatization Protocols for Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of BCFAs for analysis by gas chromatography (GC) and liquid chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of branched-chain fatty acids?

A1: Derivatization is a critical step for the analysis of BCFAs, particularly for GC-based methods.[1][2] Free fatty acids are polar and have low volatility, which can lead to poor peak shape, tailing, and long retention times in GC analysis.[3][4] Derivatization converts the carboxylic acid group into a less polar and more volatile ester (e.g., a fatty acid methyl ester or FAME) or silyl (B83357) ester, improving chromatographic separation and detection.[1][2]

Q2: What are the most common derivatization methods for BCFAs?

A2: The two most prevalent derivatization methods for BCFAs are:

  • Esterification (specifically, methylation to form FAMEs): This is the most common approach and involves reacting the BCFA with an alcohol (typically methanol) in the presence of an acid or base catalyst.[2][3] Common reagents include boron trifluoride-methanol (BF3-methanol), methanolic HCl, or acetyl-chloride in methanol.[1][5]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5][6]

Q3: How does the branched structure of BCFAs affect derivatization?

A3: The methyl branches in BCFAs can cause steric hindrance, which may slow down the derivatization reaction compared to their straight-chain counterparts.[7][8][9] This steric hindrance can make it more difficult for the derivatizing reagent to access the carboxylic acid group, potentially leading to incomplete derivatization if reaction conditions are not optimized.

Q4: Can I use the same derivatization protocol for both saturated and unsaturated BCFAs?

A4: While the fundamental principles are the same, you may need to adjust the reaction conditions. For unsaturated BCFAs, milder reaction conditions (e.g., lower temperatures) are often preferred to prevent isomerization or alteration of the double bonds.[1] For saturated BCFAs, higher temperatures can be used to drive the reaction to completion.[1]

Q5: What are the key parameters to optimize for a successful BCFA derivatization?

A5: The key parameters to optimize include:

  • Choice of Reagent: The reactivity of the reagent can influence the reaction efficiency.

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to degradation of unstable compounds.[10]

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, especially with sterically hindered BCFAs.[10]

  • Catalyst Concentration: The concentration of the acid or base catalyst can significantly impact the reaction rate.

  • Solvent: The choice of solvent can affect the solubility of the BCFAs and the reagents.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no product peak in chromatogram Incomplete derivatization due to steric hindrance from BCFA branches.- Increase reaction time and/or temperature.[10]- Use a more reactive derivatization reagent.- Optimize catalyst concentration.
Presence of water in the sample or reagents.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents. Silylation reagents are particularly moisture-sensitive.[4]- Lyophilize samples to remove water before derivatization.[4]
Degradation of the derivatizing reagent.- Store reagents under appropriate conditions (e.g., protected from moisture and light).- Use fresh reagents.
Multiple peaks for a single BCFA Incomplete derivatization leading to the presence of both the derivatized and underivatized BCFA.- Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.
Isomerization of unsaturated BCFAs during derivatization.- Use milder reaction conditions (e.g., lower temperature) for unsaturated BCFAs.[1]
Tautomerization of keto-containing fatty acids.- Consider a two-step derivatization involving methoximation prior to silylation to stabilize keto groups.
Peak tailing in GC analysis Adsorption of underivatized BCFAs to the GC column.- Ensure complete derivatization.- Check the inertness of the GC liner and column.
Contamination in the GC system.- Clean the GC inlet and replace the liner and septum.
Poor reproducibility Inconsistent reaction conditions.- Ensure accurate and consistent measurement of all reagents and sample volumes.- Use a heating block or oven for precise temperature control.
Sample loss during workup.- Be meticulous during extraction and phase separation steps.
Automated sample preparation can improve reproducibility.[3]- If available, utilize an automated sample preparation system.

Experimental Protocols

Protocol 1: Methylation of BCFAs to FAMEs using BF3-Methanol

This protocol is suitable for the derivatization of total BCFAs (free and esterified) from a lipid extract.

Materials:

  • Dried lipid extract containing BCFAs

  • 14% Boron trifluoride-methanol (BF3-methanol) solution

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Begin with a dried lipid extract containing approximately 1-5 mg of total lipids in a reaction vial.

  • Derivatization: Add 1 mL of 14% BF3-methanol solution to the dried sample.[5]

  • Incubation: Tightly cap the vial and heat at 60-100°C for 10-60 minutes. Note: For BCFAs, a longer incubation time and higher end of the temperature range may be necessary to overcome steric hindrance. Optimization is recommended.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[5]

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the phases to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of BCFAs using BSTFA

This protocol is suitable for the derivatization of free BCFAs.

Materials:

  • Dried sample containing free BCFAs

  • Acetonitrile (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Reconstitute the dried sample in 100 µL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the sample solution.[5]

  • Incubation: Tightly cap the vial and heat at 60°C for 60 minutes.[5] Due to potential steric hindrance with BCFAs, extending the reaction time may be necessary.

  • Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS.

Quantitative Data Summary

The following table provides a general comparison of the two main derivatization methods for fatty acids. Note that efficiencies for BCFAs may vary and require optimization.

Derivatization MethodTarget AnalytesTypical ReagentsReaction ConditionsReported Derivatization EfficiencyKey AdvantagesKey DisadvantagesAnalytical Platform
Acid-Catalyzed Esterification (FAMEs) Free Fatty Acids, Total Fatty Acids (after hydrolysis)Boron trifluoride-methanol (BF3-methanol), Methanolic HCl60-100°C, 10-90 minHighRobust and widely used; FAMEs are stable.Can be harsh and may cause degradation of some analytes; two-step process for total fatty acids.GC-MS, LC-MS
Silylation Free Fatty Acids, Hydroxyl groupsBSTFA + 1% TMCS, MSTFA60-80°C, 30-60 minHighOne-step reaction for multiple functional groups; effective for a wide range of fatty acids.Derivatives can be sensitive to moisture; potential for incomplete derivatization with sterically hindered compounds.GC-MS

Visualizations

BCFA Derivatization Workflow

BCFA_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) hydrolysis Hydrolysis (optional, for total BCFAs) lipid_extraction->hydrolysis drying Drying (e.g., under N2 stream or lyophilization) hydrolysis->drying esterification Esterification (FAMEs) (e.g., BF3-Methanol) drying->esterification silylation Silylation (e.g., BSTFA + TMCS) drying->silylation gc_ms GC-MS Analysis esterification->gc_ms lc_ms LC-MS/MS Analysis esterification->lc_ms silylation->gc_ms

Caption: General experimental workflow for the derivatization and analysis of BCFAs.

Troubleshooting Logic for Incomplete BCFA Derivatization

Troubleshooting_Incomplete_Derivatization start Low or multiple peaks for a single BCFA check_water Check for moisture in sample/reagents? start->check_water dry_sample Dry sample/reagents thoroughly check_water->dry_sample Yes check_conditions Are reaction conditions (time, temp) optimal for BCFA steric hindrance? check_water->check_conditions No dry_sample->check_conditions optimize_conditions Increase reaction time and/or temperature check_conditions->optimize_conditions No check_reagent Is derivatization reagent active? check_conditions->check_reagent Yes optimize_conditions->check_reagent fresh_reagent Use fresh reagent check_reagent->fresh_reagent No reanalyze Re-run derivatization and analysis check_reagent->reanalyze Yes fresh_reagent->reanalyze

Caption: A logical workflow for troubleshooting incomplete BCFA derivatization.

Simplified BCFA Biosynthesis Pathway

BCFA_Biosynthesis bcaa Branched-Chain Amino Acids (Val, Leu, Ile) bcka Branched-Chain α-Keto Acids bcaa->bcka BCAT acyl_coa Branched-Chain Acyl-CoA (Primer) bcka->acyl_coa BKD fas Fatty Acid Synthase (FASII) acyl_coa->fas bcfa Branched-Chain Fatty Acids (iso- and anteiso-) fas->bcfa

Caption: Simplified pathway of branched-chain fatty acid synthesis from amino acids.

References

Technical Support Center: Numerical Algorithms for Optimal Reaction Mixture Composition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in applying numerical algorithms for the optimization of reaction mixture compositions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing systematic approaches to diagnose and resolve them.

Guide 1: Algorithm Fails to Converge or Provides Suboptimal Results

Non-convergence or obtaining results that do not meet expectations are common hurdles in computational optimization.

Initial Diagnostic Questions:

  • Problem Formulation: Is the optimization problem well-defined? Ensure that the objective function (e.g., maximizing yield, minimizing impurities) and all constraints (e.g., concentration ranges, temperature limits) are clearly and accurately defined.

  • Algorithm Choice: Is the selected algorithm appropriate for your problem? A highly complex and non-linear reaction space may not be effectively explored by a simple local optimization algorithm.[1]

  • Initial Guess: For algorithms that require an initial starting point, is it within a reasonable region of the parameter space? A poor initial guess can lead the algorithm to a local minimum far from the global optimum.

  • Data Quality: Is the experimental data used to build any underlying models accurate and sufficient? Inaccurate or sparse data can lead to a misleading response surface for the algorithm to navigate.

Troubleshooting Steps:

Symptom Possible Cause Suggested Solution
Algorithm terminates without finding a solution. The problem may be too constrained, or the search space is too large and complex for the algorithm to explore in the given number of iterations.- Relax the constraints to see if a solution can be found.- Increase the maximum number of iterations.- Switch to a global optimization algorithm like a genetic algorithm or simulated annealing, which are better at exploring complex landscapes.[2]
The optimized conditions produce a low yield. The algorithm may have converged to a local optimum. This is a common issue with local optimization methods.[1]- Use a multi-start approach where the local optimization is run from several different starting points.- Employ a global optimization algorithm.- Re-evaluate the experimental data for potential errors or outliers that might be misleading the model.
Results are not reproducible. The reaction may be highly sensitive to small variations in the experimental conditions.- Perform a robustness study around the proposed optimum to understand the sensitivity of the reaction to minor fluctuations in the parameters.[3]
Software-specific error messages. These can range from issues with input syntax to problems with the underlying mathematical solvers.- "Convergence failure" : This common error indicates the algorithm could not find a solution that satisfies the defined criteria within the allotted iterations. Try increasing the number of cycles or using a different convergence algorithm if available in your software.[4]- "Invalid memory access" or "segmentation fault" : This suggests a software bug or an issue with how the program is handling data. Ensure your input files are correctly formatted and consider if the dataset is too large for the available memory.[5]- "ODE error" : If your optimization is based on a kinetic model, this indicates a problem with solving the ordinary differential equations that describe the reaction rates. This could be due to unrealistic parameter values being tested by the optimizer.[6]
Guide 2: Unexpected Experimental Results After Optimization

When the experimental validation of your computationally optimized conditions does not yield the expected outcome, a systematic investigation is required.

Initial Diagnostic Questions:

  • Discrepancy between Model and Reality: How well does the underlying model (e.g., kinetic, statistical) represent the actual chemistry? All models are simplifications and may not capture all relevant interactions.

  • Purity of Reagents: Were the reagents and solvents used in the validation experiments of the same purity as those used in the initial data-gathering experiments? Impurities can act as inhibitors or catalysts for side reactions.[2]

  • Scale-up Effects: Was the validation experiment performed at a larger scale than the initial experiments? Heat and mass transfer effects can change significantly with scale, altering the reaction kinetics and outcome.[7][8][9]

Troubleshooting Steps:

Symptom Possible Cause Suggested Solution
Lower yield than predicted. - The model may not be accurate in the region of the proposed optimum.- Product decomposition under the optimized conditions.[2]- Inaccurate quantification during analysis.- Perform additional experiments around the predicted optimum to refine the model.- Analyze for product degradation and consider if reaction time or temperature needs to be reduced.- Verify the accuracy of your analytical methods.
Formation of unexpected byproducts. - A competing reaction pathway becomes significant under the optimized conditions.[10]- Impurities in the starting materials or solvent.[2]- Use analytical techniques like LC-MS or GC-MS to identify the byproducts and hypothesize their formation pathway.- Adjust the optimization model to include minimizing these specific byproducts.- Ensure the purity of all reagents and solvents.[2]
Reaction does not proceed to completion. - Insufficient reaction time.- Catalyst deactivation.- Monitor the reaction progress over a longer period.- Investigate potential causes of catalyst deactivation, such as impurities or high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the difference between One-Factor-at-a-Time (OFAT) and Design of Experiments (DoE)?

OFAT is a traditional method where one experimental parameter is varied while all others are held constant.[1][3] DoE, on the other hand, is a statistical approach where multiple factors are varied simultaneously in a structured manner.[4] The key advantage of DoE is its ability to identify interactions between factors, which is something OFAT cannot do.[1][3] This often makes DoE a more efficient and effective method for finding a true optimum.[3]

Q2: Which numerical algorithm is best for my reaction optimization?

The choice of algorithm depends on the complexity of your reaction and the nature of your experimental variables.

Algorithm Type Best For Considerations
Design of Experiments (DoE) Initial screening of many factors and optimizing a small number of continuous variables.Requires statistical software and a good understanding of the experimental space to set appropriate ranges.
Local Optimization (e.g., Nelder-Mead) Fine-tuning a reaction when you are already close to the optimal conditions.Can easily get trapped in local optima if the response surface is complex.
Global Optimization (e.g., Genetic Algorithms, Simulated Annealing) Exploring complex, multi-modal search spaces where multiple local optima may exist.Generally requires more computational resources and a larger number of experiments to converge.[2]
Bayesian Optimization When experiments are expensive or time-consuming, as it aims to find the optimum in the fewest possible iterations.Relies on building a probabilistic model of the reaction, and its performance depends on the quality of this model.
Machine Learning (e.g., Neural Networks) Problems with a large amount of existing data from previous reactions, which can be used to train a predictive model.Requires a significant amount of high-quality data and expertise in model training and validation.[11]

Q3: How do I handle both continuous and categorical variables in my optimization?

Many optimization problems involve both continuous variables (e.g., temperature, concentration) and categorical variables (e.g., solvent, catalyst).[1] Some algorithms and software packages are specifically designed to handle this. For example, in DoE, categorical factors can be included in the experimental design. For machine learning approaches, categorical variables can be encoded into a numerical format that the algorithm can process.

Q4: What are the main challenges when scaling up an optimized reaction?

Scaling up a reaction from the lab to a pilot or production scale introduces several challenges:[7][8]

  • Heat and Mass Transfer: The surface-area-to-volume ratio decreases with scale, which can lead to inefficient heat transfer and concentration gradients.[9]

  • Mixing: Achieving uniform mixing in a large reactor can be difficult, potentially leading to localized "hot spots" or areas of low reactant concentration.

  • Safety: The thermal hazards of a reaction are magnified at a larger scale.

  • Reagent Availability: "Green" or specialized solvents and reagents used at the lab scale may be too expensive or unavailable in the quantities needed for large-scale production.[12]

It is crucial to consider these potential scale-up issues during the initial optimization process.[7]

Q5: My algorithm requires a kinetic model, but I don't have one. What should I do?

Developing a detailed kinetic model can be a complex undertaking. If you lack a first-principles kinetic model, you can use a data-driven or statistical approach instead. Methods like DoE and Bayesian optimization build an empirical model of the reaction based on experimental data, without requiring a deep understanding of the underlying reaction mechanism.[4]

Data Presentation

The following tables provide illustrative examples of how quantitative data from reaction optimization studies can be presented.

Table 1: Optimization of a Suzuki-Miyaura Cross-Coupling Reaction

This table shows the initial conditions and the optimized conditions found using a DoE approach, resulting in a significant yield improvement.

Parameter Initial Condition Optimized Condition
Temperature (°C)8097
Residence Time (min)104.7
Catalyst Loading (mol%)1.01.0
BaseK₂CO₃DBU
SolventTolueneTHF/Water
Yield (%) ~45% >90%

(Data derived from a case study on Suzuki-Miyaura cross-coupling optimization)[13]

Table 2: Optimization of an Aza-Michael Addition

This example demonstrates how changing the solvent and reactant concentrations, as suggested by a computational model, can increase reaction conversion.

Parameter Initial Condition Optimized Condition
SolventEthanolDMSO
Reactant 1 Concentration (M)0.62.0
Reactant 2 Concentration (M)0.62.0
Temperature (°C)3030
Reaction Time (h)22
Conversion (%) ~20% ~92%

(Data derived from a case study on aza-Michael addition)[14][15]

Experimental Protocols

Protocol 1: Design of Experiments (DoE) for Reaction Optimization

This protocol outlines the key steps for using DoE to optimize a chemical reaction.[16]

  • Define the Objective: Clearly state the goal of the optimization (e.g., maximize yield, minimize a specific impurity).

  • Identify Factors and Ranges:

    • List all potential experimental factors that could influence the reaction outcome (e.g., temperature, pressure, catalyst concentration, reactant stoichiometry).

    • For each continuous factor, define a high and low value for the experimental range.

    • For categorical factors, list the specific options to be tested (e.g., Solvent A, Solvent B).

  • Select a DoE Design:

    • For initial screening of many factors, a fractional factorial design is often used to reduce the number of required experiments.

    • For optimization of a few key factors, a full factorial or response surface methodology (e.g., Box-Behnken or Central Composite Design) is more appropriate.

  • Execute the Experiments:

    • Use statistical software to generate the randomized experimental run order.

    • Carefully perform each experiment according to the design matrix, ensuring accurate measurement and control of all parameters.

  • Analyze the Results:

    • Input the experimental results (responses) into the statistical software.

    • Use Analysis of Variance (ANOVA) to determine which factors and interactions have a statistically significant effect on the response.

    • Generate a mathematical model that describes the relationship between the significant factors and the response.

  • Model Validation and Optimization:

    • Use the model to generate response surface plots to visualize the relationship between factors and the response.

    • Identify the combination of factor levels that is predicted to achieve the optimal outcome.

    • Perform a confirmation experiment at the predicted optimal conditions to validate the model.

Protocol 2: Automated Self-Optimization in a Flow Reactor

This protocol describes the general setup for an autonomous reaction optimization system using flow chemistry.

  • System Setup:

    • Connect pumps for all reactant and solvent streams to a central mixing point.

    • The output from the mixer is directed into a flow reactor (e.g., a heated or cooled coil). The volume of the reactor and the total flow rate determine the residence time.

    • The output of the reactor is connected to an in-line or on-line analytical instrument (e.g., HPLC, NMR, or IR spectrometer).[17][18]

    • A back-pressure regulator is used to maintain the desired pressure in the system.

  • Software Integration:

    • The pumps and analytical instrument are connected to a central computer running an optimization algorithm (e.g., Bayesian optimization, Nelder-Mead).

    • The software should be able to:

      • Send commands to the pumps to set specific flow rates (which control stoichiometry and concentration).

      • Send commands to the reactor to set the temperature.

      • Receive data from the analytical instrument.

      • Calculate the reaction outcome (e.g., yield) from the analytical data.

  • Defining the Optimization Problem:

    • In the software, define the parameters to be optimized (e.g., temperature, residence time, reactant ratios) and their ranges.

    • Define the objective function (e.g., maximize yield, maximize space-time yield).

  • Running the Optimization:

    • The algorithm suggests an initial set of experimental conditions.

    • The software automatically sets these conditions on the flow chemistry platform.

    • The reaction is allowed to reach a steady state, and the analytical instrument measures the output.

    • The result is fed back to the optimization algorithm, which then suggests the next set of experimental conditions.

    • This closed-loop process continues until a predefined stopping criterion is met (e.g., a certain number of experiments have been run, or the optimum has not improved for several iterations).

Mandatory Visualizations

Experimental_Workflow_DoE A 1. Define Objective (e.g., Maximize Yield) B 2. Identify Factors & Ranges (Temp, Conc., Catalyst) A->B C 3. Select DoE Design (e.g., Factorial, Response Surface) B->C D 4. Execute Experiments (Randomized Order) C->D E 5. Analyze Data (ANOVA) Identify Significant Factors D->E F 6. Build Mathematical Model y = f(Temp, Conc.) E->F G 7. Predict & Verify Optimum Run Confirmation Experiment F->G

Caption: Workflow for Design of Experiments (DoE).

Logical_Relationship_OFAT_vs_DoE cluster_OFAT OFAT (One-Factor-at-a-Time) cluster_DoE DoE (Design of Experiments) A1 Vary Temp A2 Fix Temp, Vary Conc. A1->A2 A3 Fix Temp & Conc., Vary Catalyst A2->A3 A_Conclusion Finds a Local Optimum A3->A_Conclusion B1 Vary Temp, Conc., & Catalyst Simultaneously B_Conclusion Finds Global Optimum & Identifies Factor Interactions B1->B_Conclusion

Caption: Logical comparison of OFAT and DoE approaches.

Glycolysis_Pathway cluster_investment ATP Investment Phase cluster_payoff ATP Payoff Phase Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG PEP Phosphoenolpyruvate DPG->PEP ... ATP3 ATP DPG->ATP3 Pyruvate Pyruvate PEP->Pyruvate ATP4 ATP PEP->ATP4 ATP1 ATP ADP1 ADP ATP1->ADP1 ADP1->G6P ATP2 ATP ADP2 ADP ATP2->ADP2 ADP2->F16BP ADP3 ADP ADP3->ATP3 ADP4 ADP ADP4->ATP4

Caption: Simplified glycolysis pathway for optimization.

References

Strategies for minimizing byproducts in amidation of 4,4-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the amidation of 4,4-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the synthesis of amides from this sterically hindered carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the amidation of this compound.

Issue 1: Low or No Amide Product Yield

  • Question: My amidation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low yields in the amidation of a sterically hindered carboxylic acid like this compound are common and can stem from several factors.[1][2] The bulky t-butyl group adjacent to the carboxyl group can physically obstruct the approach of the amine, slowing down or preventing the reaction.[1][2]

    Troubleshooting Steps:

    • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[2]

      • Solution: Employ a more potent coupling reagent suitable for sterically hindered substrates. Onium-salt-based reagents like HATU, HBTU, or HCTU are generally more effective than standard carbodiimides like DCC or EDC alone for such challenging couplings.[1] The use of coupling additives like HOBt or OxymaPure can also enhance the reaction rate and suppress side reactions.[2][3]

    • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2]

      • Solution: Ensure the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in the reaction mixture to neutralize any acid and keep the amine in its free, nucleophilic form.[1][4]

    • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the outcome.

      • Solution: For sterically hindered substrates, elevated temperatures may be necessary to drive the reaction to completion.[5] However, prolonged heating can also lead to byproduct formation. It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time. Anhydrous solvents such as DMF or DCM are recommended to prevent hydrolysis of the activated intermediate.[2]

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation in my amidation reaction. What are the common side reactions and how can I minimize them?

  • Answer: Several side reactions can occur during the amidation of carboxylic acids, leading to impurities and reduced yields.[6]

    Common Byproducts and Minimization Strategies:

    • N-Acylurea Formation: This is a common byproduct when using carbodiimide (B86325) coupling reagents like DCC or DIC.[4] It arises from the rearrangement of the O-acylisourea intermediate.

      • Minimization Strategy:

        • Add HOBt or OxymaPure to the reaction. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[3]

        • Perform the reaction at lower temperatures to reduce the rate of the rearrangement.[4]

    • Racemization: If the amine or carboxylic acid contains a chiral center, loss of stereochemical integrity can occur.

      • Minimization Strategy:

        • Use coupling reagents known to suppress racemization, such as those combined with HOAt or OxymaPure.[1] Phosphonium-based reagents like PyBOP are also known for lower racemization levels.[1]

        • Avoid excessive use of strong bases and opt for weaker bases like N-methylmorpholine (NMM) or collidine.[1]

        • Keep reaction temperatures as low as feasible.[1]

    • Guanidinylation of the Amine: When using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), the free amine can be guanidinylated, leading to a terminated byproduct.[3][7]

      • Minimization Strategy: Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This involves stirring the carboxylic acid, coupling reagent, and base together for a short period (e.g., 15-30 minutes) before introducing the amine to the reaction mixture.[2][8]

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for the amidation of this compound?

    • A1: For sterically hindered carboxylic acids like this compound, more powerful coupling reagents are generally required.[1] Onium-salt-based reagents such as HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive intermediates.[1][9] COMU is a newer generation reagent with comparable efficiency.[1] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1] The choice may also depend on the nucleophilicity of the amine.

  • Q2: What is the role of additives like HOBt and OxymaPure?

    • A2: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) play a crucial role in suppressing side reactions, particularly racemization, when using coupling reagents like carbodiimides.[2][3] They react with the activated carboxylic acid intermediate to form an active ester that is more stable and less prone to side reactions, while still being reactive enough to form the desired amide.

  • Q3: Can I use an acyl halide of this compound for the amidation?

    • A3: Yes, converting the carboxylic acid to a more reactive acyl halide (e.g., acyl chloride or acyl fluoride) is a viable strategy for coupling with amines, especially for hindered substrates.[10][] Acyl fluorides, in particular, have been shown to be effective for sterically hindered amide couplings as they can be generated in situ under mild conditions and minimize steric hindrance between the coupling partners.[5][12]

  • Q4: What is the recommended solvent for this reaction?

    • A4: Anhydrous polar aprotic solvents are generally preferred for amidation reactions. N,N-Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used.[2] It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[2]

Quantitative Data Summary

The following table summarizes typical coupling efficiencies for different reagent classes with sterically hindered substrates, based on literature for analogous systems. Note that optimal conditions should be determined experimentally for this compound.

Coupling Reagent ClassAdditiveTypical BaseRelative Efficiency for Hindered SubstratesCommon Byproducts
Carbodiimides (DCC, EDC)HOBt, OxymaPureDIPEA, NMMModerate to GoodN-Acylurea, Racemization
Onium Salts (HATU, HBTU)None requiredDIPEA, NMMHigh to ExcellentGuanidinylation, Racemization
Phosphonium Salts (PyBOP)None requiredDIPEA, NMMHigh to ExcellentMinimal Racemization

Experimental Protocols

Protocol 1: General Amidation using HATU [2]

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amidation using an Acyl Fluoride (B91410) Intermediate [2][5]

  • Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.

  • Monitor the reaction for completeness. Reaction times may be longer for hindered couplings.

  • Upon completion, work up the reaction as described in Protocol 1.

Visualizations

Amidation_Pathway CarboxylicAcid 4,4-Dimethylpentanoic Acid ActivatedIntermediate Activated Intermediate (e.g., Active Ester, O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., HATU, DCC) CouplingReagent->ActivatedIntermediate + Base Base (e.g., DIPEA) Base->ActivatedIntermediate AmideProduct Desired Amide Product ActivatedIntermediate->AmideProduct + Amine Byproduct Byproducts (e.g., N-Acylurea, Guanidinylation) ActivatedIntermediate->Byproduct Side Reactions Amine Amine (R-NH2) Amine->AmideProduct

Caption: General reaction pathway for the amidation of this compound.

Troubleshooting_Workflow Start Low Amide Yield CheckActivation Is Carboxylic Acid Activation Complete? Start->CheckActivation CheckAmine Is Amine Nucleophilic? CheckActivation->CheckAmine Yes IncreasePotency Use more potent coupling reagent (HATU, PyBOP) CheckActivation->IncreasePotency No CheckConditions Are Reaction Conditions Optimal? CheckAmine->CheckConditions Yes AddBase Ensure sufficient non-nucleophilic base (DIPEA, NMM) CheckAmine->AddBase No OptimizeConditions Optimize Temperature, Time, and Solvent CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes IncreasePotency->CheckAmine AddBase->CheckConditions OptimizeConditions->Success

Caption: Troubleshooting workflow for low yield in amidation reactions.

References

Technical Support Center: High-Throughput Screening for Optimal 4,4-Dimethylpentanoic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-throughput screening (HTS) of 4,4-Dimethylpentanoic acid reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and implementing effective HTS workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using High-Throughput Screening (HTS) to optimize reaction conditions for this compound?

A1: HTS offers several key advantages for optimizing reactions involving this compound:

  • Speed and Efficiency: HTS allows for the parallel execution of a large number of experiments, significantly accelerating the identification of optimal reaction conditions compared to traditional one-at-a-time methods.[1][2]

  • Miniaturization: Reactions are performed on a microscale, conserving valuable reagents and starting materials, which is particularly beneficial when working with precious or synthesized compounds.[3]

  • Comprehensive Screening: HTS enables the systematic exploration of a wide range of reaction parameters, including catalysts, solvents, bases, and temperatures, in a single run.[1]

  • Data-Rich Output: The large datasets generated from HTS can be used to identify trends, build predictive models, and gain a deeper understanding of the reaction mechanism.[1]

Q2: What are the most critical parameters to screen when optimizing a reaction with this compound?

A2: The critical parameters to screen will depend on the specific transformation being investigated (e.g., amide coupling, esterification). However, a general set of important variables includes:

  • Coupling Reagents/Catalysts: For reactions like amide bond formation, screening a variety of coupling reagents (e.g., HATU, HOBt, EDC) is crucial.[4]

  • Bases: The choice and stoichiometry of the base can significantly impact reaction yield and selectivity.

  • Solvents: The reaction medium can influence solubility, reactivity, and side-product formation.

  • Temperature: Optimizing the reaction temperature is critical for achieving a balance between reaction rate and stability of reactants and products.

  • Concentration: The concentration of reactants can affect the reaction kinetics and overall yield.

Q3: How can I minimize the occurrence of false positives and false negatives in my HTS assay?

A3: Minimizing false results is critical for the success of an HTS campaign. Here are some strategies:

  • Assay Development: Develop a robust assay with a good signal-to-background ratio and a high Z'-factor (ideally > 0.5) to ensure it can reliably distinguish between hits and inactive compounds.[5]

  • Counter-Screens: Perform secondary assays to confirm initial hits and eliminate compounds that interfere with the detection method.

  • Orthogonal Assays: Use a different detection technology to validate hits, ensuring the observed activity is not an artifact of the primary assay format.[6]

  • Dose-Response Curves: Characterize hits by generating dose-response curves to confirm their potency and rule out non-specific effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the high-throughput screening of this compound reaction conditions.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield in Most Wells Inactive reagents (e.g., this compound, coupling agents).Suboptimal reaction conditions (temperature, time).Incorrect reagent dispensing.Verify the quality and activity of all starting materials.Run a broader range of temperatures and extend reaction times.Calibrate and validate the performance of liquid handling robotics.
High Variability Between Replicate Wells Inconsistent dispensing by liquid handlers.Poor mixing of reaction components.Evaporation from wells.Perform regular maintenance and calibration of automated liquid handlers.Optimize shaking or agitation parameters.Use plate seals to minimize evaporation, especially for longer incubation times or volatile solvents.
Inconsistent Results Across Different Plates Plate-to-plate variation in temperature or incubation time.Reagent degradation over the course of the screen.Ensure uniform temperature distribution across the incubator.Prepare fresh reagent stock solutions for each batch of plates.
Formation of Unexpected Side Products Reaction conditions are too harsh (e.g., high temperature).Presence of impurities in starting materials.Competing reaction pathways.Screen a lower range of temperatures.Analyze starting materials for purity and purify if necessary.Consider alternative catalysts or reagents that may offer higher selectivity.

Experimental Protocols

Protocol 1: High-Throughput Screening for Optimal Amide Coupling Conditions for this compound

This protocol outlines a general procedure for screening optimal conditions for the coupling of this compound with a primary amine using a 96-well plate format.

Materials:

  • This compound

  • Primary amine of interest

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM, acetonitrile)

  • 96-well microplates

  • Automated liquid handler

  • Plate shaker/incubator

  • LC-MS system for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of this compound, the primary amine, coupling reagents, and bases in the chosen anhydrous solvent.

  • Reagent Dispensing:

    • Using an automated liquid handler, dispense the stock solution of this compound into all wells of the 96-well plate.

    • Dispense the stock solutions of the primary amine, coupling reagents, and bases according to the experimental design, ensuring each well represents a unique combination of conditions.

  • Reaction Incubation:

    • Seal the plate and incubate at the desired temperature with continuous shaking for a set period (e.g., 2-24 hours).

  • Quenching and Sample Preparation:

    • After incubation, quench the reactions by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

    • Dilute the samples with an appropriate solvent (e.g., acetonitrile) for analysis.

  • Analysis:

    • Analyze the reaction outcomes using LC-MS to determine the yield of the desired amide product in each well.

Data Presentation

The following tables summarize hypothetical quantitative data from an HTS campaign to optimize the amide coupling of this compound with aniline.

Table 1: Effect of Coupling Reagent and Base on Product Yield (%)

Coupling ReagentBaseAverage Yield (%)Standard Deviation
HATUDIPEA853.2
HATUTriethylamine784.1
HOBt/EDCDIPEA655.5
HOBt/EDCTriethylamine586.3

Table 2: Effect of Solvent and Temperature on Product Yield (%) using HATU/DIPEA

SolventTemperature (°C)Average Yield (%)Standard Deviation
DMF25822.8
DMF50882.5
DCM25754.5
DCM50794.2
Acetonitrile25685.1
Acetonitrile50724.8

Mandatory Visualizations

HTS_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis plate_prep Plate & Reagent Preparation stock_sol Stock Solution Preparation dispensing Automated Dispensing stock_sol->dispensing incubation Reaction Incubation dispensing->incubation quenching Quenching incubation->quenching analysis LC-MS Analysis quenching->analysis data_proc Data Processing analysis->data_proc hit_id Hit Identification data_proc->hit_id

Caption: High-Throughput Screening Workflow for Reaction Optimization.

Troubleshooting_Decision_Tree start Low Product Yield? check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents Yes reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes replace_reagents->start Re-run Screen conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Screen Broader Range of Conditions conditions_ok->optimize_conditions No check_dispensing Verify Liquid Handler Performance conditions_ok->check_dispensing Yes optimize_conditions->start Re-run Screen dispensing_ok Dispensing Accurate? check_dispensing->dispensing_ok calibrate_robot Calibrate/Service Liquid Handler dispensing_ok->calibrate_robot No success Yield Improved dispensing_ok->success Yes calibrate_robot->start Re-run Screen

References

Technical Support Center: Overcoming Low Yield in Multi-step Synthesis Involving 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for multi-step syntheses involving the sterically hindered 4,4-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields when using this compound in multi-step syntheses?

The principal cause of low yields is the significant steric hindrance imparted by the tert-butyl group positioned at the α-carbon to the carboxyl group. This bulky substituent impedes the approach of nucleophiles to the carbonyl carbon, which is a common step in many synthetic transformations such as amide and ester bond formation. This steric congestion can lead to sluggish reaction rates, incomplete conversions, and an increased propensity for side reactions, all of which contribute to diminished overall yields.

Q2: How can I improve the yield of amide bond formation with this compound?

To enhance the yield of amide coupling reactions, it is often necessary to employ more potent activating agents that can overcome the steric hindrance. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to be effective for sterically demanding couplings. Another successful strategy is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), prior to the addition of the amine.

Q3: Are there any alternative synthetic strategies to consider when direct coupling methods fail?

When direct coupling proves inefficient, alternative multi-step pathways can be employed. One such strategy involves the Arndt-Eistert homologation, which extends the carbon chain by one methylene (B1212753) unit, thus distancing the bulky tert-butyl group from the reactive center in subsequent steps. For instance, conversion of this compound to the next homologous acid, 5,5-dimethylhexanoic acid, can be a viable strategy to alleviate steric hindrance for subsequent transformations.

Q4: What are the key reaction parameters to optimize for reactions involving this compound?

Careful optimization of reaction conditions is crucial. Key parameters to consider include:

  • Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are generally preferred.

  • Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is often used to minimize side reactions.

  • Temperature: While elevated temperatures can increase reaction rates, they may also promote decomposition or side product formation. Careful temperature control and reaction monitoring are essential.

  • Reagent Stoichiometry: Using a slight excess of the coupling reagent or the amine/alcohol can help drive the reaction to completion.

Troubleshooting Guides

Low Yield in Amide or Ester Formation
Potential CauseTroubleshooting Steps
Insufficient Activation of Carboxylic Acid - Convert this compound to its acid chloride using oxalyl chloride or thionyl chloride. - Employ a more potent coupling reagent such as HATU, HBTU, or COMU.
Steric Hindrance Preventing Nucleophilic Attack - Increase reaction temperature in increments, monitoring for product degradation. - Prolong the reaction time with careful monitoring by TLC or LC-MS.
Sub-optimal Reaction Conditions - Screen different aprotic solvents (e.g., DCM, THF, DMF). - Use a non-nucleophilic base such as DIPEA. - Adjust the stoichiometry of the reagents.
Product Degradation during Workup or Purification - Employ milder workup conditions (e.g., avoid strong acids or bases if the product is labile). - Optimize chromatography conditions to minimize time on the stationary phase.
Stalled Reaction or Incomplete Conversion
Potential CauseTroubleshooting Steps
Deactivation of Reagents - Use freshly opened and anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Unreactive Salt - Ensure the presence of a suitable non-nucleophilic base to neutralize any acid generated and free the nucleophile.
Equilibrium Limitation - Use an excess of one of the reactants to shift the equilibrium towards the product. - If water is a byproduct, consider using a dehydrating agent or a Dean-Stark apparatus.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Conversion to 5,5-Dimethylhexanoic Acid via Arndt-Eistert Homologation

This protocol outlines a two-step process to extend the carbon chain, which can be a strategy to overcome steric hindrance in subsequent steps.

Step 1: Synthesis of 1-Diazo-5,5-dimethyl-2-hexanone

  • To a solution of this compound (1.0 eq) in an inert solvent such as diethyl ether or THF, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4,4-dimethylpentanoyl chloride.

  • In a separate flask, prepare a solution of diazomethane (B1218177) in diethyl ether at 0 °C.

  • Slowly add the crude acid chloride to the diazomethane solution at 0 °C.

  • Stir the reaction mixture for 2-3 hours at 0 °C, and then allow it to warm to room temperature overnight.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude diazoketone, which is typically used in the next step without further purification.

Step 2: Wolff Rearrangement to form Methyl 5,5-Dimethylhexanoate

  • Dissolve the crude 1-diazo-5,5-dimethyl-2-hexanone in methanol.

  • Add a catalyst, such as silver benzoate (B1203000) or silver oxide, in catalytic amounts.

  • Heat the reaction mixture to reflux or expose it to UV light to induce the Wolff rearrangement.

  • Monitor the reaction by TLC for the disappearance of the diazoketone.

  • Once the reaction is complete, filter off the catalyst and concentrate the solution under reduced pressure.

  • The resulting methyl 5,5-dimethylhexanoate can then be hydrolyzed to 5,5-dimethylhexanoic acid using standard procedures (e.g., aqueous NaOH followed by acidification).

Note: The Arndt-Eistert homologation involves hazardous reagents like diazomethane and should be performed with extreme caution in a well-ventilated fume hood by experienced personnel.

Mandatory Visualizations

troubleshooting_workflow cluster_coupling Amide/Ester Coupling Issues cluster_alternative Alternative Strategies start Low Yield with this compound issue Identify Problematic Step (e.g., Amidation, Esterification) start->issue coupling_reagent Optimize Coupling Reagent (HATU, HBTU, COMU) issue->coupling_reagent Coupling Step acid_chloride Convert to Acid Chloride (SOCl₂, (COCl)₂) issue->acid_chloride Coupling Step conditions Optimize Conditions (Solvent, Base, Temp.) issue->conditions Coupling Step homologation Consider Chain Homologation (Arndt-Eistert) issue->homologation Persistent Low Yield end Successful Synthesis coupling_reagent->end Improved Yield acid_chloride->end Improved Yield conditions->end Improved Yield homologation->end Improved Yield

Caption: Troubleshooting workflow for low-yield synthesis with this compound.

signaling_pathway cluster_activation Activation Pathway cluster_coupling Coupling Pathway start 4,4-Dimethylpentanoic Acid activator Coupling Reagent (e.g., HATU) start->activator activated_intermediate Activated Ester activator->activated_intermediate product Amide / Ester activated_intermediate->product nucleophile Amine / Alcohol nucleophile->product

Caption: Simplified signaling pathway for amide/ester formation.

Technical Support Center: Purification of 4,4-Dimethylpentanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,4-Dimethylpentanoic Acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked questions (FAQs)

Q1: What are the primary purification challenges associated with this compound and its derivatives?

A1: The main challenges in purifying this compound and its derivatives stem from its branched structure, which can influence its physical properties like boiling point and solubility. Common issues include the removal of structurally similar impurities from the synthesis, the tendency of the acid to be a liquid or low-melting solid, and the potential for ester and amide derivatives to have varying polarities, requiring different purification strategies.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are fractional distillation under reduced pressure, acid-base extraction, and in some cases, recrystallization from a suitable solvent. The choice of method depends on the nature and quantity of the impurities present.

Q3: How can I remove unreacted starting materials from my crude this compound?

A3: Unreacted starting materials can often be removed by a combination of techniques. For instance, if the synthesis involves a Grignard reagent, an acid-base extraction is highly effective. Dissolving the crude product in an organic solvent and washing with an aqueous base will convert the carboxylic acid to its water-soluble salt, leaving non-acidic organic impurities in the organic layer. The aqueous layer can then be acidified and the purified acid extracted back into an organic solvent.[1][2]

Q4: What are the best methods for purifying ester and amide derivatives of this compound?

A4: For ester derivatives, purification can be achieved by washing the crude product with a mild aqueous base (like sodium bicarbonate) to remove any unreacted carboxylic acid, followed by distillation or column chromatography.[3] For amide derivatives, recrystallization is often the method of choice.[4] If the amide is an oil, column chromatography is a suitable alternative.

Troubleshooting Guides

Troubleshooting Purification of this compound
Problem Possible Cause Recommended Solution(s)
Low recovery after acid-base extraction - Incomplete extraction into the aqueous phase. - Incomplete precipitation upon acidification. - Emulsion formation.- Ensure the pH of the aqueous phase is at least 2 units above the pKa of the acid during basic extraction.[1] - Acidify the aqueous phase to a pH at least 2 units below the pKa to ensure complete precipitation.[1] - To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.
Product is an oil and will not crystallize - Presence of impurities. - The melting point of the pure compound is near or below room temperature.- Attempt purification by vacuum distillation. - Try cooling the oil to a lower temperature (e.g., in a dry ice/acetone bath) to induce solidification, then attempt recrystallization.[5]
Poor separation during fractional distillation - Insufficient column efficiency. - Boiling points of impurities are too close to the product.- Use a longer fractionating column or one with a more efficient packing material.[6] - Adjust the vacuum pressure to alter the boiling points and improve separation.
Troubleshooting Purification of this compound Derivatives (Esters & Amides)
Problem Possible Cause Recommended Solution(s)
Ester derivative is contaminated with carboxylic acid - Incomplete reaction. - Inadequate washing during workup.- Wash the crude ester with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[3] - Perform column chromatography on silica (B1680970) gel.
Amide derivative fails to crystallize - Inappropriate solvent. - Presence of oily impurities.- Screen a variety of recrystallization solvents, including polar solvents like ethanol (B145695) or acetonitrile, or solvent pairs.[4] - Purify a small sample by column chromatography to see if the purer material crystallizes.
Column chromatography gives poor separation - Incorrect solvent system. - Compound is streaking on the column.- For carboxylic acids, add a small amount of a volatile acid (e.g., 0.5% acetic acid) to the eluent to suppress deprotonation and reduce tailing.[1] - For esters and amides, optimize the eluent polarity through TLC experiments.

Data Summary

Due to the specific nature of this compound, extensive quantitative data in the public domain is limited. However, the following table provides some key physical properties to guide purification efforts.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Appearance Solubility
This compoundC₇H₁₄O₂130.18207.8 at 760 mmHgColorless to pale yellow liquidSoluble in organic solvents, limited solubility in water.[7]
Methyl 4,4-dimethylpentanoateC₈H₁₆O₂144.21Not availableNot availableLikely soluble in organic solvents.
N,N-diethyl-3,4-dimethylpentanamideC₁₁H₂₃NO185.31Not availableNot availableLikely soluble in organic solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (approximately 10 mL of solvent per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous base two more times.

  • Back-extraction (optional): Wash the combined aqueous layers with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. The this compound will precipitate or form an oily layer.

  • Extraction: Extract the purified acid from the aqueous layer with three portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

Protocol 2: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is free of cracks. Use a stir bar in the distillation flask.[3]

  • Sample Charging: Place the crude this compound into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at that pressure.

  • Discontinuation: Stop the distillation before the flask goes to dryness.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 3: Purification of a Solid Amide Derivative by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude amide in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5] Common solvents to try for amides include ethanol, acetone, or acetonitrile.[4]

  • Dissolution: Place the crude amide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Decision_Tree start Crude this compound or Derivative is_acid Is the target compound the carboxylic acid? start->is_acid is_solid Is the crude product a solid? is_acid->is_solid No (Derivative) acid_base Perform Acid-Base Extraction is_acid->acid_base Yes recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Liquid) distillation Perform Fractional Vacuum Distillation acid_base->distillation If still impure end_pure Pure Product acid_base->end_pure If pure distillation->end_pure recrystallization->chromatography If fails or impure recrystallization->end_pure If pure chromatography->end_pure

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer (Contains Neutral/Basic Impurities) separate1->organic1 Top Layer aqueous1 Aqueous Layer (Contains Carboxylate Salt) separate1->aqueous1 Bottom Layer acidify Acidify with HCl (to pH ~2) aqueous1->acidify extract_acid Extract with Organic Solvent acidify->extract_acid separate2 Separate Layers extract_acid->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Bottom Layer organic2 Organic Layer (Contains Pure Acid) separate2->organic2 Top Layer dry_evap Dry (MgSO₄) & Evaporate Solvent organic2->dry_evap pure_acid {Pure this compound} dry_evap->pure_acid

Caption: Workflow for acid-base extraction purification.

References

Validation & Comparative

Establishing Linearity and Range for 4,4-Dimethylpentanoic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the linearity and analytical range for the quantification of 4,4-Dimethylpentanoic acid. The focus is on providing objective performance comparisons and detailed experimental data to aid researchers in selecting and validating appropriate analytical methods. The principles outlined are grounded in regulatory expectations for bioanalytical method validation, such as those described in the FDA and ICH M10 guidelines.[1][2]

Introduction to Bioanalytical Method Validation: Linearity and Range

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Linearity and range are critical parameters in this process.

  • Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Establishing a reliable linear range is fundamental for the accurate quantification of this compound in biological matrices. This guide will compare two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analytical Methodologies

The quantification of short-chain fatty acids like this compound typically involves either GC-MS or LC-MS. The choice between these methods often depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase followed by detection based on mass-to-charge ratio.
Derivatization Often required for non-volatile or polar analytes like carboxylic acids to increase volatility and improve chromatographic performance.Can often analyze underivatized carboxylic acids, though derivatization may be used to enhance sensitivity.[4][5]
Sensitivity Can achieve high sensitivity, often in the ng/L range with appropriate derivatization and selective ion monitoring.[6]Generally offers high sensitivity, with the potential for detection down to the ppb level.[7]
Sample Throughput Can be lower due to longer run times and potential need for derivatization steps.Typically offers higher throughput with faster analysis times.
Matrix Effects Can be susceptible to matrix effects, which may impact ionization and quantification.Prone to matrix effects, particularly ion suppression or enhancement in the ESI source.[2]
Instrumentation Widely available in analytical laboratories.Increasingly common in research and regulated environments.

Experimental Protocols for Establishing Linearity and Range

The following protocols are based on general principles of bioanalytical method validation as outlined by regulatory agencies.[8][9][10][11]

General Workflow for Establishing Linearity and Range

The process involves analyzing a series of calibration standards to define the relationship between concentration and instrument response.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of This compound B Prepare Calibration Standards (min. 5 concentrations) A->B C Spike Standards into Representative Blank Matrix B->C D Analyze Samples (e.g., GC-MS or LC-MS) C->D E Plot Response vs. Concentration D->E F Perform Linear Regression Analysis E->F G Determine Correlation Coefficient (r) or Coefficient of Determination (R^2) F->G H Assess Accuracy and Precision at each Concentration Level G->H I Define Analytical Range (LLOQ to ULOQ) H->I

Caption: Workflow for establishing the linearity and range of a bioanalytical method.

Protocol 1: GC-MS Method
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Perform serial dilutions to prepare at least five to eight calibration standards spanning the expected concentration range.

    • Spike the calibration standards into a representative blank biological matrix (e.g., plasma, urine).

  • Sample Preparation (including derivatization):

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the biological matrix.

    • Evaporate the solvent and reconstitute in a suitable derivatization reagent (e.g., a silylating agent like BSTFA).

    • Incubate to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC-MS Analysis:

    • Use a suitable capillary column for the separation of fatty acid derivatives.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis:

    • Plot the peak area of the analyte against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.

    • The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which must demonstrate acceptable accuracy and precision.

Protocol 2: LC-MS Method
  • Preparation of Calibration Standards:

    • Follow the same procedure as for the GC-MS method to prepare spiked calibration standards in the relevant biological matrix.

  • Sample Preparation:

    • Perform a protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Utilize a suitable C18 or other appropriate column for reversed-phase chromatography.

    • Employ a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis:

    • Similar to the GC-MS method, construct a calibration curve by plotting the peak area versus concentration.

    • Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis. For ligand-binding assays, a four- or five-parameter logistic model may be more appropriate.[12]

    • Evaluate the coefficient of determination (R²) and ensure it meets the acceptance criteria (typically ≥ 0.99).

    • Define the LLOQ and ULOQ based on acceptable accuracy and precision.

Data Presentation and Acceptance Criteria

The results of the linearity and range experiments should be summarized in a clear and concise manner.

Table 2: Example Linearity Data for this compound by LC-MS/MS

Nominal Conc. (ng/mL)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.00 (LLOQ)0.981.050.950.9999.05.1
5.005.104.955.055.03100.61.5
25.024.525.524.824.999.62.1
10010298.5101100.5100.51.8
400395405398399.399.81.3
500 (ULOQ)490510495498.399.72.1

Acceptance Criteria for Linearity and Range (based on typical regulatory guidance):

  • Correlation Coefficient (r) or Coefficient of Determination (R²): Should be ≥ 0.99.

  • Accuracy: The mean value should be within ±15% of the nominal value, except at the LLOQ where it should be within ±20%.

  • Precision: The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ where it should not exceed 20%.

  • Calibration Standards: At least 75% of the non-zero calibration standards should meet the accuracy criteria.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. The selection of the most appropriate method will depend on the specific requirements of the study. Regardless of the chosen platform, a thorough validation of the method's linearity and range is essential to ensure the generation of reliable and accurate data. The protocols and acceptance criteria outlined in this guide provide a robust framework for researchers to establish the performance of their analytical assays in line with industry best practices and regulatory expectations.

References

A Comparative Guide to Determining LOD and LOQ for 4,4-Dimethylpentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a critical step in the validation of analytical methods. This guide provides an objective comparison of common analytical methodologies for the analysis of 4,4-Dimethylpentanoic acid, a branched-chain fatty acid. While specific performance data for this compound is limited in publicly available literature, this guide leverages data from the analysis of other short-chain and branched-chain fatty acids (SCFAs and BCFAs) to provide a comparative overview of what can be expected from different analytical platforms.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is for representative SCFAs and BCFAs and should be considered as a baseline for the expected performance for this compound.

ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)LC-MS/MS (with Derivatization)
Linearity Range 0.244 - 1250 µM[1]Not explicitly stated, but generally wide0.1 ng/mL - 10 µg/mL[2]
Limit of Detection (LOD) 0.244 - 0.977 µM[1][3]0.02 - 0.23 µg/mL[1]As low as 0.01 ng/mL[2]
Limit of Quantitation (LOQ) 0.488 - 0.977 µM[1][3]0.08 - 0.78 µg/mL[1]Not explicitly stated, but typically 3x LOD
Accuracy (Recovery) 55.7% - 97.9%[1]54.24% - 140.94%90% - 105%[2]
Precision (%RSD) Not explicitly statedIntra-day: 0.56% - 1.03%CVs ≤ 10%[2]
Sample Preparation Derivatization requiredDerivatization often requiredDerivatization often required

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and improve chromatographic peak shape, derivatization to a more volatile ester form (e.g., pentafluorobenzyl ester) is typically required.

  • Sample Preparation & Derivatization (using Pentafluorobenzyl Bromide - PFBBr):

    • An aliquot of the sample containing this compound is mixed with an internal standard solution (e.g., a deuterated analog).

    • The mixture is subjected to a derivatization reaction with PFBBr in the presence of a catalyst and a suitable solvent.[1]

    • Optimal conditions for this reaction are typically at 60°C for 90 minutes at a pH of 7.[1]

    • After the reaction, the resulting pentafluorobenzyl esters are extracted into an organic solvent like hexane.[3]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

    • A polar capillary column (e.g., DB-225ms) is recommended for the separation of fatty acid isomers.[1][3]

  • GC-MS Conditions (Example): [3]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program: Initial temperature of 80°C, hold for 0.5 min, ramp to 170°C at 10°C/min, hold for 0.5 min, then ramp to 220°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium

    • MS Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.[3]

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

GC-FID is a cost-effective alternative to GC-MS for routine analysis. While less selective than MS detection, it provides good sensitivity for many applications. Derivatization is also commonly employed.

  • Sample Preparation:

    • Acidification of the sample followed by liquid-liquid extraction with a solvent like diethyl ether.

    • For some methods, direct injection of the acidified and extracted sample is possible without derivatization.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • A column suitable for fatty acid analysis, such as a polyethylene (B3416737) glycol nitroterephthalic acid modified capillary column.

  • GC-FID Conditions (Example):

    • Injector Temperature: 300°C

    • Oven Program: Initial temperature of 100°C, ramp to 250°C at 20°C/min.

    • Carrier Gas: Helium

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method with Derivatization

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing compounds in complex biological matrices. Derivatization is often necessary to improve the retention of short-chain fatty acids on reversed-phase columns and to enhance ionization efficiency.

  • Sample Preparation & Derivatization (using Phenylenediamine): [2]

    • Samples are subjected to a derivatization reaction using a reagent like 4-Chloro-o-phenylenediamine (4-Cl-o-PD).

    • This reaction introduces a benzimidazole (B57391) group, which improves ionization efficiency.[2]

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

    • A reversed-phase C18 column is typically used for separation.

  • LC-MS/MS Conditions:

    • The mobile phase composition and gradient will depend on the specific derivatization agent and the column used.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Determination of LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in method validation. The International Council for Harmonisation (ICH) guidelines provide several approaches for their determination.

Methods for Determining LOD and LOQ:
  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of regression lines.

      • S = the slope of the calibration curve.

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

The workflow for determining LOD and LOQ based on the calibration curve method is illustrated below.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification A Prepare a series of calibration standards at low concentrations near the expected LOD and LOQ C Analyze the calibration standards and blank samples using the validated analytical method A->C B Prepare blank samples (matrix without the analyte) B->C D Construct a calibration curve (response vs. concentration) C->D F Calculate the standard deviation of the response (σ) from the blank samples or the y-intercept of the regression line C->F E Determine the slope (S) of the calibration curve D->E G Calculate LOD = 3.3 * (σ / S) E->G H Calculate LOQ = 10 * (σ / S) E->H F->G F->H I Prepare and analyze samples at the calculated LOD and LOQ concentrations G->I H->I J Confirm that the signal at the LOD is distinguishable from the blank and that the precision and accuracy at the LOQ are acceptable I->J

Caption: General workflow for determining LOD and LOQ based on the calibration curve method.

Conclusion

The choice of an analytical method for the quantification of this compound will be dictated by the specific requirements of the study. GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. GC-FID provides a robust and cost-effective alternative for routine analysis where high sensitivity is not the primary concern. LC-MS/MS stands out for its exceptional sensitivity, particularly in biological matrices, though it often requires derivatization. Regardless of the method chosen, a thorough validation, including the experimental determination of LOD and LOQ, is essential to ensure reliable and accurate results.

References

A Comparative Guide to Accuracy and Precision in Analytical Methods for 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4,4-Dimethylpentanoic acid is crucial for reliable study outcomes and product quality. This guide offers an objective comparison of prevalent analytical methodologies, supported by representative experimental data and detailed protocols, to assist in the selection of the most suitable method for your specific research needs.

The primary techniques for the analysis of this compound and similar branched-chain fatty acids include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is often dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and LC-MS for the analysis of short-chain fatty acids like this compound. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.005 - 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.02 - 0.1 µg/mL
Accuracy (Recovery) 90 - 110%95 - 105%
Precision (RSD%) < 10%< 5%
Sample Preparation Derivatization typically requiredDirect injection often possible

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. To enhance the volatility and improve the chromatographic peak shape of this compound, a derivatization step to convert it into a more volatile ester form (e.g., methyl or silyl (B83357) ester) is typically required.

1. Sample Preparation (Derivatization to Methyl Ester):

  • To 100 µL of sample (e.g., plasma, cell culture media), add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour to facilitate the esterification reaction.

  • After cooling, add 200 µL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the methyl ester derivative with 200 µL of hexane (B92381).

  • Transfer the hexane layer to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the direct analysis of this compound in complex biological matrices.

1. Sample Preparation:

  • To 100 µL of sample, add an internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion and optimization.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method to ensure its accuracy and precision for the intended application.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-MS, LC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity and Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 RA1 Sample Analysis V7->RA1 RA2 Quality Control Checks RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: General workflow for analytical method validation.

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound will be dictated by the specific requirements of the study. GC-MS, while often requiring a derivatization step, is a highly robust and reliable technique. LC-MS/MS, on the other hand, provides superior sensitivity and can often be performed with simpler sample preparation. For both methods, thorough validation is essential to ensure the generation of accurate and precise data. This guide provides a foundational understanding to aid in the selection and implementation of the appropriate analytical method for your research.

A Comparative Guide to Branched-Chain Fatty Acids in Metabolic Research: Featuring 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of various branched-chain fatty acids (BCFAs), with a special focus on the synthetic compound 4,4-dimethylpentanoic acid. While direct experimental data on this compound is limited, this guide synthesizes available information on structurally related BCFAs to provide a comprehensive overview for metabolic research.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are a diverse class of fatty acids characterized by the presence of one or more methyl groups along their carbon chain.[1] They are found in various natural sources, including dairy products and the gut microbiome, and are known to play roles in cellular membrane fluidity and signaling pathways.[1][2] Unlike their straight-chain counterparts, the metabolism of BCFAs often involves specialized enzymatic pathways.[1] Emerging research suggests that different BCFAs can have distinct effects on metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation, making them an area of interest for therapeutic development.[2][3]

Comparative Analysis of Metabolic Effects

This section details the known metabolic effects of several BCFAs, providing a basis for understanding the potential role of this compound.

This compound: An Unexplored Candidate

To date, there is a notable lack of direct experimental studies on the metabolic effects of this compound. However, research on structurally related compounds offers some insights. A recent study on 4,4-dimethylsterols, which share the gem-dimethyl group at the 4-position, demonstrated a significant reduction in fat accumulation in both in-vitro and in-vivo models.[4][5][6] This effect was attributed to the inhibition of fatty acid amide hydrolase (FAAH).[4][5][6] While the metabolic actions of a sterol may not be directly comparable to that of a fatty acid, this finding suggests that the 4,4-dimethyl structural motif could be a key determinant of metabolic activity. Further research is imperative to elucidate the specific effects of this compound on metabolic pathways.

Other Branched-Chain Fatty Acids: A Quantitative Comparison

In contrast to this compound, several other BCFAs have been studied for their metabolic impacts. The following tables summarize the quantitative data from these studies.

Table 1: Effects of Branched-Chain Fatty Acids on Gene Expression in Human Hepatocytes (HepG2 cells)

Branched-Chain Fatty AcidConcentrationTarget GeneChange in mRNA Expression (relative to control)Reference
14-methylpentadecanoic acid (iso-BCFA)10 µMFASNLowered[1]
10 µMSREBP1Lowered[1]
10 µMCRPLowered[1]
10 µMIL-6Lowered[1]
12-methyltetradecanoic acid (anteiso-BCFA)10 µMFASNIncreased[1]
10 µMSREBP1No change[1]
10 µMCRPIncreased[1]
10 µMIL-6Increased[1]

Table 2: Effects of Branched-Chain Fatty Acids on Metabolism in Primary Rat Adipocytes

Branched-Chain Fatty AcidConcentrationMetabolic ProcessEffectReference
Isobutyric Acid10 mMIsoproterenol-stimulated lipolysisInhibition[3]
10 mMInsulin-stimulated de novo lipogenesisInhibition[3]
1, 3, and 10 mMInsulin-stimulated glucose uptakePotentiation[3]
Isovaleric Acid10 mMIsoproterenol-stimulated lipolysisInhibition[3]
10 mMInsulin-stimulated de novo lipogenesisInhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Analysis of Gene Expression in HepG2 Hepatocytes
  • Cell Culture and Treatment: HepG2 cells are cultured in a suitable medium until they reach 60-70% confluence. The growth medium is then replaced with a medium containing the specific BCFA (e.g., 10 µM of 14-methylpentadecanoic acid or 12-methyltetradecanoic acid) or a vehicle control. Cells are incubated for 48 hours.

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the collected cells using a suitable kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene (for normalization) are quantified using qRT-PCR with specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the 2-ΔΔCt method.[1]

Metabolic Assays in Primary Rat Adipocytes
  • Isolation and Culture of Primary Adipocytes: Primary adipocytes are isolated from the epididymal fat pads of rats by collagenase digestion. The isolated adipocytes are then cultured in a suitable medium.

  • Lipolysis Assay: Adipocytes are treated with a lipolytic agent (e.g., isoproterenol) in the presence or absence of the test BCFA (e.g., 10 mM isobutyric acid or isovaleric acid). The amount of glycerol (B35011) released into the medium is measured using a colorimetric assay kit as an index of lipolysis.[3]

  • De Novo Lipogenesis Assay: Adipocytes are incubated with [3H]-labeled glucose in the presence or absence of insulin (B600854) and the test BCFA. The incorporation of radioactivity into the total lipid fraction is measured by liquid scintillation counting to determine the rate of de novo lipogenesis.[3]

  • Glucose Uptake Assay: Adipocytes are stimulated with insulin in the presence or absence of the test BCFA. The uptake of radiolabeled 2-deoxy-D-glucose is measured by liquid scintillation counting to assess glucose transport activity.[3]

Signaling Pathways and Molecular Mechanisms

The metabolic effects of BCFAs are often mediated through their interaction with key regulatory proteins and signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[7] Several BCFAs have been identified as PPAR agonists.

PPAR_Activation cluster_ligands Branched-Chain Fatty Acids cluster_receptor Nuclear Receptor cluster_downstream Downstream Effects BCFA BCFAs (e.g., Phytanic Acid, Pristanic Acid) PPARa PPARα BCFA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with Gene_Expression ↑ Gene Expression (Fatty Acid Oxidation Enzymes) RXR->Gene_Expression binds to PPREs Metabolic_Effects ↑ Fatty Acid Catabolism ↓ Lipid Accumulation Gene_Expression->Metabolic_Effects leads to

BCFA Activation of PPARα Signaling
Insulin Signaling Pathway

Some BCFAs can modulate the insulin signaling pathway, thereby influencing glucose uptake and utilization.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake BCFA Certain BCFAs (e.g., Isobutyric Acid) BCFA->Akt potentiates activation

Modulation of Insulin Signaling by BCFAs
Experimental Workflow for Comparative Metabolic Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Select BCFAs for Comparison (e.g., this compound, Isovaleric Acid) cell_culture Cell Culture (Adipocytes, Hepatocytes) start->cell_culture animal_model Animal Model (e.g., Diet-induced Obese Mice) start->animal_model treatment BCFA Treatment cell_culture->treatment assays Metabolic Assays (Glucose Uptake, Lipolysis, Gene Expression) treatment->assays data_analysis Data Analysis and Comparison assays->data_analysis administration BCFA Administration animal_model->administration analysis Metabolic Phenotyping (Glucose Tolerance, Serum Lipids) administration->analysis analysis->data_analysis conclusion Conclusion on Comparative Metabolic Effects data_analysis->conclusion

Workflow for Comparing BCFA Metabolic Effects

Conclusion and Future Directions

The study of branched-chain fatty acids in metabolism is a rapidly evolving field with significant therapeutic potential. While data on some BCFAs like isobutyric acid and isovaleric acid demonstrate their ability to modulate key metabolic processes, the specific effects of many others, including this compound, remain to be elucidated. The structural feature of the gem-dimethyl group in this compound suggests it may possess unique biological activities. Future research should prioritize direct, quantitative comparisons of this compound with other BCFAs to understand its metabolic profile and potential as a therapeutic agent for metabolic disorders. The experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for such investigations.

References

A Comparative Analysis of 4,4-Dimethylpentanoic Acid and Odd-Chain Fatty Acid Standards for Quantitative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of fatty acids, the selection of an appropriate internal standard is critical to ensure accuracy and reliability. This guide provides a detailed comparison of 4,4-dimethylpentanoic acid, a branched-chain fatty acid, with traditional odd-chain fatty acid standards. The information presented is intended to assist researchers in making informed decisions for their analytical workflows, supported by experimental data and detailed protocols.

Introduction to Internal Standards in Fatty Acid Analysis

Internal standards are essential in quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). They are compounds added in a known amount to a sample prior to analysis to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest, be absent in the original sample, and be clearly distinguishable by the analytical instrument.

Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), are frequently used as internal standards because they are naturally present in very low concentrations in most mammalian tissues.[1] Their chemical similarity to the more common even-chain fatty acids allows them to behave similarly during extraction and derivatization processes.[2]

This compound is a branched-chain fatty acid (BCFA) with a unique structure that makes it a potential alternative to OCFAs as an internal standard.[3][4] Its branched nature ensures it is not typically found in significant amounts in biological samples, and its distinct mass spectrum allows for easy identification.

Performance Comparison: this compound vs. Odd-Chain Fatty Acids

The performance of an internal standard is evaluated based on several key metrics, including recovery, linearity, precision, and susceptibility to matrix effects. Below is a summary of representative performance data for this compound compared to a standard odd-chain fatty acid (C17:0) in a typical fatty acid analysis workflow using GC-MS.

Table 1: Performance Characteristics of Internal Standards in Fatty Acid Analysis by GC-MS

Performance MetricThis compound (BCFA)Heptadecanoic Acid (C17:0) (OCFA)Justification
Recovery (%) 92 - 103%88 - 105%Both standards exhibit good recovery, indicating they are efficiently extracted with the analytes of interest.
Linearity (R²) > 0.997> 0.998Both show excellent linearity over a typical concentration range, which is crucial for accurate quantification.[5][6]
Precision (%RSD, n=6) < 4%< 3%Odd-chain fatty acids may show slightly better precision due to their closer structural similarity to endogenous straight-chain fatty acids.
Matrix Effect Low to ModerateLow to ModerateBoth can be subject to matrix effects, but their unique structures and retention times often allow for separation from interfering compounds.[1][7][8]

Note: The data presented in this table is illustrative and based on typical performance characteristics observed in fatty acid analysis. Actual results may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

A robust and validated experimental protocol is fundamental for accurate and reproducible fatty acid quantification. The following is a detailed methodology for the analysis of fatty acids in a biological sample (e.g., plasma) using an internal standard with GC-MS.

Sample Preparation and Lipid Extraction
  • Sample Spiking: To a 100 µL plasma sample, add a known amount of the internal standard (either this compound or an odd-chain fatty acid standard) in a methanol (B129727) solution.

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the phases.[2]

  • Collection: Carefully collect the lower organic layer containing the lipids and transfer it to a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs)
  • Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5 minutes to hydrolyze the lipids into free fatty acids.[2]

  • Methylation: Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5 minutes to convert the free fatty acids to their corresponding methyl esters (FAMEs).[2]

  • FAMEs Extraction: Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Collection: The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[2]

GC-MS Analysis
  • Gas Chromatograph (GC) System: Agilent 6890N or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min and hold for 5 min.[2]

  • Mass Spectrometer (MS) Detector: Agilent 5973N or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 50-550.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the biological context of these fatty acids, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or OCFA) Sample->Spike Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract Dry Evaporate Solvent Extract->Dry Saponify Saponification (NaOH in Methanol) Dry->Saponify Methylate Methylation to FAMEs (BF3 in Methanol) Saponify->Methylate Extract_FAMEs Extract FAMEs (Hexane) Methylate->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data Data Processing & Quantification GCMS->Data

Experimental workflow for fatty acid analysis using an internal standard.

The metabolic fates of branched-chain fatty acids and odd-chain fatty acids differ, which is an important consideration in metabolic studies.

G cluster_beta_ox Beta-Oxidation BCFA Branched-Chain Fatty Acid (e.g., this compound) Beta_Ox_BCFA Modified Beta-Oxidation (may involve alpha-oxidation) BCFA->Beta_Ox_BCFA OCFA Odd-Chain Fatty Acid (e.g., C17:0) Beta_Ox_OCFA Standard Beta-Oxidation OCFA->Beta_Ox_OCFA Propionyl_CoA Propionyl-CoA Beta_Ox_BCFA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox_BCFA->Acetyl_CoA Beta_Ox_OCFA->Propionyl_CoA Beta_Ox_OCFA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA 3 steps (carboxylation, isomerization, rearrangement) TCA Citric Acid Cycle (TCA Cycle) Acetyl_CoA->TCA Succinyl_CoA->TCA

Simplified metabolic pathways of branched-chain and odd-chain fatty acids.

Conclusion

Both this compound and odd-chain fatty acids serve as effective internal standards for the quantitative analysis of fatty acids. The choice between them may depend on the specific biological matrix, the potential for endogenous presence of odd-chain fatty acids, and cost considerations. This compound offers a structurally unique alternative that is less likely to be present in biological samples. Ultimately, the validation of the chosen internal standard within the specific analytical method is crucial for ensuring the accuracy and reliability of the quantitative results.

References

A Comparative Guide to Methylation Methods for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of branched-chain fatty acids (BCFAs) is crucial for understanding their roles in various biological systems and for their potential as biomarkers in disease. Gas chromatography (GC) is a powerful technique for BCFA analysis, but it requires a derivatization step to convert these non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). The choice of methylation method can significantly impact the accuracy, precision, and overall reliability of the results. This guide provides a comparative analysis of common methylation methods for BCFAs, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Methylation Methods

Several methods are available for the methylation of fatty acids, each with its own set of advantages and disadvantages. The most common approaches include acid-catalyzed, base-catalyzed, and diazomethane-based methods.

Method Typical Reagents Reaction Conditions Advantages Disadvantages Quantitative Performance
Acid-Catalyzed Methylation Boron Trifluoride (BF₃) in Methanol, Methanolic HCl, Sulfuric Acid in Methanol60-100°C for 10-90 minutesVersatile; methylates both free fatty acids (FFAs) and esterified fatty acids (transesterification).[1][2] Effective for a broad range of lipid classes.[1]Harsher conditions can lead to the formation of artifacts and degradation of certain fatty acids.[3][4] BF₃ is toxic and moisture-sensitive.[5] Can cause isomerization of some unsaturated fatty acids.[3]Derivatization rates can exceed 80% for FFAs and other lipids.[1] Recovery values can be lower and show higher variation for unsaturated fatty acids compared to other methods.[6]
Base-Catalyzed Transesterification Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) in Methanol50-70°C for 2-30 minutesRapid and efficient for transesterifying glycerolipids.[5] Milder conditions reduce the risk of artifact formation with some fatty acids.[4]Does not methylate free fatty acids.[1][5] Incomplete methylation can occur.[7]Can yield comparable results to acid-catalyzed methods for major fatty acids in samples with low FFA content.[7]
Trimethylsilyldiazomethane (TMSD) Trimethylsilyldiazomethane in a suitable solventRoom temperature or slightly elevated (e.g., 50°C) for 10-30 minutesMild reaction conditions. Safe and easy to use compared to diazomethane.[8] Good for FFAs.[8]Can be expensive. May not be suitable for all types of esterified fatty acids. Can lead to the formation of trimethylsilyl (B98337) artifacts.[6]Shows higher recovery values and less variation compared to the KOCH₃/HCl method for many fatty acids.[6] Provides good linearity in calibration curves.[8]

Experimental Protocols

Detailed methodologies for the key methylation techniques are provided below.

Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol

This method is suitable for the methylation of both free fatty acids and the transesterification of esterified fatty acids.

Materials:

  • Dried lipid extract or fatty acid sample

  • 14% Boron Trifluoride (BF₃) in Methanol

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Place the dried lipid extract (containing BCFAs) into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the tube.[5]

  • Reaction: Tightly cap the tube and heat at 100°C for 30-60 minutes in a heating block or water bath.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to facilitate phase separation.

  • Collection:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous Na₂SO₄ to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This method is rapid and effective for the transesterification of glycerolipids.

Materials:

  • Lipid extract containing esterified BCFAs

  • 0.5 M Potassium Hydroxide (KOH) in Methanol

  • Hexane

  • Deionized Water

  • Screw-cap glass tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Place the lipid extract into a screw-cap glass tube.

  • Reagent Addition: Add 1 mL of 0.5 M methanolic KOH to the tube.

  • Reaction: Tightly cap the tube and heat at 50°C for 20 minutes in a water bath.[7]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex the tube for 1 minute.

    • Centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Analysis: The sample is ready for GC or GC-MS analysis.

Protocol 3: Methylation using Trimethylsilyldiazomethane (TMSD)

This method is suitable for the methylation of free fatty acids under mild conditions.

Materials:

  • Dried free fatty acid sample

  • Trimethylsilyldiazomethane (TMSD) solution (e.g., 2 M in hexane)

  • Methanol

  • Toluene (or other suitable solvent)

  • Glacial Acetic Acid

  • 0.5% Sodium Chloride (NaCl) solution

  • Hexane

  • Screw-cap glass vials

Procedure:

  • Sample Preparation: Place the dried fatty acid sample in a screw-cap vial.

  • Dissolution: Dissolve the sample in 1 mL of a methanol:toluene (2:1, v/v) mixture.[6]

  • Reagent Addition: Add 100 µL of 2 M TMSD in hexane to the vial.[6]

  • Reaction: Incubate at 50°C for 10 minutes. A yellow color indicates an excess of TMSD.[6]

  • Quenching: Add a few drops of glacial acetic acid until the yellow color disappears to quench the excess TMSD.

  • Extraction:

    • Add 1 mL of 0.5% NaCl solution and 1 mL of hexane.

    • Vortex for 30 seconds.

    • Allow the layers to separate.

  • Collection: Transfer the upper hexane layer to a clean vial for GC analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described methylation methods.

Acid_Catalyzed_Methylation start Dried Lipid/Fatty Acid Sample reagent Add BF3-Methanol start->reagent heat Heat (60-100°C) reagent->heat extract Add Hexane & Saturated NaCl heat->extract vortex Vortex & Centrifuge extract->vortex collect Collect Hexane Layer vortex->collect dry Dry with Na2SO4 collect->dry end FAMEs for GC Analysis dry->end

Caption: Workflow for Acid-Catalyzed Methylation.

Base_Catalyzed_Transesterification start Lipid Extract reagent Add Methanolic KOH start->reagent heat Heat (50°C) reagent->heat extract Add Hexane & Water heat->extract vortex Vortex & Centrifuge extract->vortex collect Collect Hexane Layer vortex->collect end FAMEs for GC Analysis collect->end

Caption: Workflow for Base-Catalyzed Transesterification.

TMSD_Methylation start Dried Free Fatty Acid Sample dissolve Dissolve in Methanol/Toluene start->dissolve reagent Add TMSD dissolve->reagent react Incubate (50°C) reagent->react quench Quench with Acetic Acid react->quench extract Add Hexane & NaCl Solution quench->extract vortex Vortex extract->vortex collect Collect Hexane Layer vortex->collect end FAMEs for GC Analysis collect->end

Caption: Workflow for TMS-Diazomethane Methylation.

References

Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of 4,4-Dimethylpentanoic acid, a branched-chain fatty acid, is critical in various research and development settings. The selection of an appropriate analytical methodology is paramount to ensure reliable data for decision-making. This guide provides an objective comparison of two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by experimental data derived from methodologies validated for structurally similar analytes, offering a robust framework for method selection and cross-validation.

Quantitative Performance Comparison

A key aspect of analytical method validation is the assessment of quantitative performance parameters. The following table summarizes typical performance characteristics for HPLC and GC-MS methods in the analysis of short-chain fatty acids, providing a benchmark for the expected performance for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) > 0.995> 0.99Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 90-110%85-115%Comparable accuracy can be achieved with optimized sample preparation.
Precision (%RSD) < 10%< 10%Both methods demonstrate good precision.[1]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeGC-MS, particularly with selective derivatization, often provides lower detection limits.[1]
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeConsistent with LOD, GC-MS generally offers superior sensitivity.
Selectivity Moderate to High (dependent on detector)High to Very HighMass spectrometric detection in both methods provides high selectivity.
Matrix Effect Can be significant, may require matrix-matched standards or stable isotope-labeled internal standards.Can be present, but often mitigated by sample cleanup and derivatization.Both techniques can be susceptible to matrix effects depending on the sample complexity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase chromatography, which is a common technique for the analysis of organic acids.

Sample Preparation: A simple protein precipitation followed by dilution is often sufficient for biological matrices.

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or Mass Spectrometry (LC-MS) in negative ion mode for enhanced sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of carboxylic acids, a derivatization step is mandatory for GC-MS analysis.[2] This protocol is adapted from a method for analyzing structural isomers of this compound.[1]

Sample Preparation and Derivatization:

  • Perform a liquid-liquid or solid-phase extraction to isolate the acidic fraction from the sample matrix.

  • Evaporate the extract to dryness.

  • To the dried residue, add 50 µL of a derivatization agent such as a solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile and a catalyst (e.g., diisopropylethylamine).

  • Heat the mixture at 60°C for 30 minutes.[1]

  • After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent like hexane (B92381) for injection.

GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Mandatory Visualizations

To further elucidate the methodologies and their comparative aspects, the following diagrams illustrate the experimental workflows and the logical process for method selection.

experimental_workflows Comparative Experimental Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample h_prep Protein Precipitation & Dilution h_start->h_prep h_analysis HPLC-UV/MS Analysis h_prep->h_analysis h_end Quantitative Result h_analysis->h_end g_start Sample g_extract Extraction g_start->g_extract g_deriv Derivatization g_extract->g_deriv g_analysis GC-MS Analysis g_deriv->g_analysis g_end Quantitative Result g_analysis->g_end

Caption: A comparison of the experimental workflows for HPLC and GC-MS analysis of this compound.

cross_validation_workflow Cross-Validation Logical Workflow start Define Analytical Requirement (e.g., Quantify this compound) method_dev Develop/Optimize HPLC and GC-MS Methods start->method_dev validation Validate Both Methods (Linearity, Accuracy, Precision, etc.) method_dev->validation analysis Analyze a Set of Samples (e.g., 20+ samples) by Both Methods validation->analysis comparison Compare the Results (e.g., Bland-Altman plot, correlation) analysis->comparison agreement Do the methods provide equivalent results within pre-defined acceptance criteria? comparison->agreement success Cross-Validation Successful Methods are interchangeable agreement->success Yes fail Investigate Discrepancies (e.g., matrix effects, selectivity issues) agreement->fail No

Caption: A logical workflow for the cross-validation of HPLC and GC-MS methods.

References

4,4-Dimethylpentanoic Acid as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a comprehensive comparison of 4,4-dimethylpentanoic acid as a potential internal standard, evaluating its theoretical advantages and disadvantages against commonly employed alternatives, supported by general principles of analytical chemistry.

Physicochemical Properties of this compound

Before delving into its application as an internal standard, it is crucial to understand the fundamental properties of this compound.

PropertyValue
Chemical Formula C7H14O2[1]
Molecular Weight 130.18 g/mol [1]
Structure Methyl-branched fatty acid[1]
Synonyms 4,4-Dimethylvaleric acid[1]

Theoretical Advantages and Disadvantages

Potential Advantages:
  • Structural Similarity to certain analytes: As a branched-chain carboxylic acid, it may be a suitable internal standard for the analysis of other branched-chain fatty acids or structurally related compounds. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis.

  • Commercial Availability: The compound is commercially available from various chemical suppliers, making it accessible for laboratory use.

  • Distinct Mass: Its molecular weight of 130.18 is distinct from many common, short-chain fatty acids, which could allow for clear differentiation in mass spectrometry-based analyses.

Potential Disadvantages:
  • Not an Isotope-Labeled Standard: The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[2] SIL standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects, leading to the most accurate correction. This compound is not an isotopically labeled analog of a common analyte.

  • Potential for Differential Extraction Recovery: Due to its specific branched structure, its extraction efficiency from a complex matrix may differ from that of straight-chain or other types of carboxylic acids being analyzed.

  • Possible Chromatographic Separation from Analytes: While its retention time might be in a suitable range, it is unlikely to co-elute perfectly with structurally different carboxylic acid analytes, which is a key characteristic of an ideal internal standard.

  • Potential for Ionization Suppression/Enhancement Differences: In mass spectrometry, the ionization efficiency of this compound might differ significantly from the analytes of interest, leading to inaccurate quantification if not properly validated.

Comparison with Alternative Internal Standards

For the quantitative analysis of carboxylic acids, particularly short-chain fatty acids (SCFAs), several other compounds are more commonly and effectively used as internal standards. The following table compares the theoretical attributes of this compound with established alternatives.

FeatureThis compoundStable Isotope-Labeled (SIL) Standards (e.g., Acetic-13C2-acid)Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid)
Structural Similarity Moderate (for branched-chain acids)Excellent (identical to analyte)Good (similar to even-chain fatty acids)
Co-elution with Analyte Unlikely to be perfectExcellentClose, but can vary
Correction for Matrix Effects Potentially IncompleteExcellentGood
Correction for Extraction Variability Potentially IncompleteExcellentGood
Endogenous Presence Unlikely in most biological samplesAbsent (distinguishable by mass)Typically low or absent in many biological systems
Cost Generally lowHighModerate
Recommendation Not a primary choice; requires extensive validationGold Standard for mass spectrometryGood alternative, especially for GC-FID

Experimental Protocols: A General Framework

While a specific protocol for this compound as an IS is not available, a general workflow for using an internal standard in the analysis of short-chain fatty acids by gas chromatography-mass spectrometry (GC-MS) is presented below. This protocol would require rigorous validation if this compound were to be used.

Sample Preparation and Derivatization for SCFA Analysis
  • Sample Collection: Collect biological samples (e.g., plasma, fecal water, cell culture media).

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., a solution of this compound in a suitable solvent) to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.

  • Acidification: Acidify the samples to protonate the carboxylic acids, making them more amenable to extraction.

  • Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether, methyl-tert-butyl ether).

  • Derivatization: Convert the carboxylic acids to their more volatile ester derivatives (e.g., methyl or ethyl esters) using a suitable derivatizing agent (e.g., BF3-methanol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)). This step is crucial for good chromatographic performance in GC.

  • Analysis by GC-MS: Inject the derivatized extract into the GC-MS system.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization to Volatile Esters Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Injection Data Data Acquisition (Peak Area of Analyte and IS) GCMS->Data Quant Quantification (Ratio of Analyte to IS) Data->Quant

Caption: General workflow for SCFA analysis using an internal standard.

Logical Flow for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard is critical for method development and validation.

G start Start: Need to Quantify a Carboxylic Acid is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard of the Analyte Available? start->is_sil_available use_sil Use the SIL Internal Standard (Gold Standard) is_sil_available->use_sil Yes is_odd_chain_suitable Is an Odd-Chain Fatty Acid Suitable and Not Endogenously Present? is_sil_available->is_odd_chain_suitable No end Proceed with Validated Method use_sil->end use_odd_chain Use an Odd-Chain Fatty Acid (e.g., Heptadecanoic Acid) is_odd_chain_suitable->use_odd_chain Yes consider_analog Consider a Structural Analog (e.g., this compound) is_odd_chain_suitable->consider_analog No use_odd_chain->end validate Extensive Method Validation Required: - Assess Recovery - Evaluate Matrix Effects - Check for Interferences consider_analog->validate validate->end

Caption: Decision tree for selecting an internal standard for carboxylic acid analysis.

Conclusion and Recommendations

Based on the principles of analytical chemistry and the available literature, this compound is not a primary candidate for use as an internal standard in most applications involving the quantification of carboxylic acids. Its main drawback is that it is not a stable isotope-labeled analog of common analytes, which is the universally accepted best practice for mass spectrometry-based quantification.

For researchers requiring the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard that corresponds to the analyte of interest is strongly recommended. When a SIL standard is not feasible, an odd-chain fatty acid often represents a more suitable and better-characterized alternative than a branched-chain structural analog like this compound.

Should a researcher choose to employ this compound as an internal standard, extensive and rigorous method validation is imperative. This validation must demonstrate consistent recovery, absence of matrix effects, and a linear response ratio relative to the analyte across the entire calibration range in the specific matrix being investigated. Without such comprehensive validation, the reliability of the quantitative data would be questionable.

References

A Comparative Guide to the Reactivity of 4,4-Dimethylpentanoic Acid and Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4,4-Dimethylpentanoic acid, a branched-chain fatty acid, with that of its straight-chain counterparts, such as hexanoic acid. The primary difference in their reactivity profiles stems from the significant steric hindrance imparted by the tert-butyl group in this compound. This structural feature has profound implications for reactions involving the carboxylic acid functional group and the adjacent α-carbon.

Executive Summary of Reactivity Comparison

The bulky tert-butyl group at the γ-position of this compound sterically hinders the approach of reagents to the carboxylic acid head group. This steric impediment is the dominant factor influencing its reactivity compared to a linear fatty acid like hexanoic acid, where the carboxyl group is more accessible.

Reaction TypeThis compoundStraight-Chain Fatty Acid (e.g., Hexanoic Acid)Primary Reason for Difference
Fischer Esterification SlowerFasterSteric hindrance from the tert-butyl group impedes nucleophilic attack by the alcohol on the carbonyl carbon.
Oxidation (e.g., with KMnO₄) Similar (at the carboxyl end)Similar (at the carboxyl end)The primary site of oxidation for saturated fatty acids is typically the carboxyl group or complete degradation under harsh conditions, which is less affected by remote steric hindrance.
α-Halogenation (Hell-Volhard-Zelinsky) SlowerFasterSteric hindrance from the tert-butyl group can hinder the formation of the intermediate acyl halide and subsequent enolization required for α-halogenation.

In-Depth Reactivity Analysis

Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction proceeds through a tetrahedral intermediate, and its formation is the rate-determining step.

  • This compound: The large tert-butyl group creates a sterically crowded environment around the carboxylic acid. This bulkiness physically obstructs the incoming alcohol molecule, making the nucleophilic attack on the protonated carbonyl carbon more difficult and slowing down the reaction rate.

  • Straight-Chain Fatty Acids: In contrast, the linear alkyl chain of acids like hexanoic acid presents minimal steric hindrance at the reaction center, allowing for easier access by the alcohol and a consequently faster rate of esterification.

Oxidation

The oxidation of saturated fatty acids typically requires strong oxidizing agents and harsh conditions.

  • This compound vs. Straight-Chain Fatty Acids: For oxidation reactions that lead to the cleavage of the carbon chain, the reactivity is expected to be broadly similar as these reactions are generally not highly sensitive to steric hindrance distant from the reaction site. However, it's worth noting that the tert-butyl group itself is relatively stable towards oxidation due to the absence of tertiary hydrogens.

α-Halogenation (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction involves the halogenation of the α-carbon of a carboxylic acid. The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes to allow for electrophilic attack by the halogen.

  • This compound: The steric bulk of the tert-butyl group, although at the γ-position, can influence the conformation of the molecule and may slightly hinder the initial formation of the acyl halide with reagents like PBr₃. This can lead to a slower overall reaction rate compared to a straight-chain acid.

  • Straight-Chain Fatty Acids: With less steric congestion, straight-chain fatty acids can more readily form the necessary intermediates, leading to a faster rate of α-halogenation.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of this compound and a straight-chain fatty acid (e.g., hexanoic acid).

Protocol 1: Comparative Fischer Esterification

Objective: To compare the rate of esterification of this compound and hexanoic acid with ethanol (B145695).

Materials:

  • This compound

  • Hexanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Round-bottom flasks, condensers, heating mantles, separatory funnels

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two parallel reactions. In one round-bottom flask, place 10 mmol of this compound, and in the other, place 10 mmol of hexanoic acid.

  • To each flask, add 50 mL of absolute ethanol and 0.5 mL of concentrated sulfuric acid.

  • Reflux both reaction mixtures at the same temperature (e.g., 80°C) for a set period (e.g., 2 hours).

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.

  • Quench the aliquot with 1 mL of saturated sodium bicarbonate solution and extract with 1 mL of diethyl ether containing an internal standard (e.g., dodecane).

  • Analyze the organic layer by GC-MS to determine the concentration of the formed ethyl ester.

  • Plot the concentration of the ester versus time for both reactions to compare their rates.

Protocol 2: Comparative α-Bromination (Hell-Volhard-Zelinsky Reaction)

Objective: To compare the rate of α-bromination of this compound and hexanoic acid.

Materials:

  • This compound

  • Hexanoic acid

  • Red phosphorus

  • Bromine

  • Water

  • Round-bottom flasks, condensers, dropping funnels, heating mantles

  • Nuclear Magnetic Resonance (NMR) spectrometer or Gas Chromatograph (GC)

Procedure:

  • Set up two parallel reactions in well-ventilated fume hoods. In each round-bottom flask, place 10 mmol of the respective fatty acid and a catalytic amount of red phosphorus (e.g., 0.1 g).

  • Slowly add 11 mmol of bromine to each flask via a dropping funnel while stirring.

  • Heat the reaction mixtures to a gentle reflux for a specified time (e.g., 1 hour).

  • At regular intervals, carefully withdraw a small aliquot from each reaction.

  • Quench the aliquot with water and extract with a suitable solvent.

  • Analyze the extent of α-bromination by ¹H NMR spectroscopy (monitoring the disappearance of the α-protons and the appearance of the α-bromo methine proton) or by GC after derivatization.

  • Compare the rate of formation of the α-bromo acid for both substrates.

Visualizations

The following diagrams illustrate a typical experimental workflow for comparing reaction kinetics and a key metabolic pathway for straight-chain fatty acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Analysis cluster_results Data Interpretation ReactantA This compound Reagents Add Alcohol & Catalyst to Both ReactantA->Reagents ReactantB Hexanoic Acid ReactantB->Reagents Reflux Reflux at Constant Temp. Reagents->Reflux Sampling Take Aliquots at Time Intervals (t0, t1, t2...) Reflux->Sampling Quench Quench Reaction Sampling->Quench Extract Extract with Solvent & Internal Standard Quench->Extract GCMS GC-MS Analysis Extract->GCMS Plot Plot [Product] vs. Time GCMS->Plot Compare Compare Reaction Rates Plot->Compare

Caption: Experimental workflow for comparing reaction kinetics.

Beta_Oxidation_Pathway cluster_activation Activation (Cytosol) cluster_transport Mitochondrial Transport cluster_beta_oxidation β-Oxidation Spiral (Mitochondrial Matrix) FattyAcid Straight-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Carnitine Carnitine Shuttle AcylCoA->Carnitine Oxidation1 Oxidation (FAD → FADH₂) Carnitine->Oxidation1 Enters Mitochondria Hydration Hydration Oxidation1->Hydration Oxidation2 Oxidation (NAD⁺ → NADH) Hydration->Oxidation2 Thiolysis Thiolysis (CoA-SH) Oxidation2->Thiolysis AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA To Krebs Cycle ShortenedAcylCoA Shortened Fatty Acyl-CoA (Enters next cycle) Thiolysis->ShortenedAcylCoA ShortenedAcylCoA->Oxidation1

Caption: Beta-oxidation pathway for straight-chain fatty acids.

A Researcher's Guide to Interlaboratory Comparison of Fatty Acid Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of fatty acids in serum is paramount for understanding metabolic diseases, identifying biomarkers, and evaluating the efficacy of therapeutic interventions. This guide provides an objective comparison of the primary analytical methods for serum fatty acid analysis, supported by data from interlaboratory comparison studies and detailed experimental protocols.

The accurate measurement of fatty acids in serum presents a significant analytical challenge due to the complexity of the biological matrix and the diversity of fatty acid species. To address this, organizations like the National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health (NIH) Office of Dietary Supplements (ODS) and the Centers for Disease Control and Prevention (CDC), have established programs such as the Fatty Acid Quality Assurance Program (FAQAP).[1][2] These programs conduct interlaboratory comparison studies to assess and improve the comparability of fatty acid measurements across different laboratories and methods.[1][2]

A key component of these studies is the use of Standard Reference Materials (SRMs), such as SRM 2378 and SRM 1950, which are human serum and plasma with certified concentrations of various fatty acids.[1][3][4] These SRMs serve as a benchmark for laboratories to validate their methods and ensure the accuracy of their results.[1][4]

Comparison of Analytical Methods

The two most prevalent techniques for the analysis of fatty acids in serum are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on several factors, including the specific fatty acids of interest, required sensitivity, sample throughput, and the availability of instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity, followed by mass analysis.[5]Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[5]
Derivatization Required (conversion to FAMEs).[5]Generally not required, simplifying sample preparation.[5]
Sensitivity High, with Limits of Detection (LOD) in the low ng/mL range.[6]Very high, with LODs in the low ng/mL range.[6]
Throughput Moderate, with typical run times of 20-30 minutes per sample.[7]Can be higher, with run times as short as 10 minutes.[8]
Compound Coverage Excellent for a broad range of fatty acids.Particularly advantageous for polyunsaturated fatty acids that can be sensitive to GC conditions.[5]
Inter-laboratory Performance Generally good, with relative standard deviations typically below 20% in proficiency testing.[9]Performance is also good and improving with standardized protocols.

Performance in Interlaboratory Studies

Interlaboratory studies conducted by NIST's FAQAP provide valuable insights into the real-world performance of fatty acid analysis methods. These studies involve distributing samples of SRMs to participating laboratories and comparing their reported values to the certified values.

The results from these exercises have highlighted the need for improved within-lab repeatability and between-lab reproducibility to enhance confidence in the comparability of fatty acid measurements.[1][3] While specific quantitative data from all participating labs is extensive and detailed in the full NIST reports, the certified values for the standard reference materials provide a benchmark for accuracy.

Standard Reference Material 2378 (Fatty Acids in Frozen Human Serum)

SRM 2378 consists of three different serum pools with varying levels of fatty acids, including those from individuals who consumed fish oil or flaxseed oil supplements.[1][10] The certified values for selected fatty acids in one of the serum levels are presented below.

Fatty AcidCertified Mass Fraction (µg/g)Certified Concentration (µmol/L)
C14:0 (Myristic acid) 27.3 ± 1.2123 ± 5
C16:0 (Palmitic acid) 553 ± 112157 ± 43
C16:1n-7 (Palmitoleic acid) 48.5 ± 2.2191 ± 9
C18:0 (Stearic acid) 224 ± 7787 ± 25
C18:1n-9 (Oleic acid) 472 ± 91672 ± 32
C18:2n-6 (Linoleic acid) 843 ± 203006 ± 71
C18:3n-3 (α-Linolenic acid) 5.9 ± 0.521.4 ± 1.8
C20:4n-6 (Arachidonic acid) 206 ± 10676 ± 33
C20:5n-3 (Eicosapentaenoic acid) 19.8 ± 0.865.5 ± 2.6
C22:6n-3 (Docosahexaenoic acid) 46.8 ± 1.6142 ± 5

Data from the Certificate of Analysis for SRM 2378. The uncertainty represents the expanded uncertainty with a coverage factor of 2.

Standard Reference Material 1950 (Metabolites in Frozen Human Plasma)

SRM 1950 is a human plasma material with certified values for a wide range of metabolites, including fatty acids.[4][11] It is often used as a control material in interlaboratory studies.[3]

Fatty AcidCertified Mass Fraction (mg/g)
C16:0 (Palmitic acid) 0.358 ± 0.011
C18:0 (Stearic acid) 0.141 ± 0.005
C18:1 (Oleic acid) 0.301 ± 0.010
C18:2 (Linoleic acid) 0.638 ± 0.019

Data from the Certificate of Analysis for SRM 1950. The uncertainty represents the expanded uncertainty.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results in fatty acid analysis. Below are representative protocols for the two primary methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acids

This protocol involves the hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[5][7]

  • Lipid Extraction:

    • To 100-200 µL of serum, add a known amount of an internal standard (e.g., a fatty acid not naturally present in the sample).

    • Extract total lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (Folch method).[5]

    • Vortex the mixture and centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a methanolic solution of potassium hydroxide (B78521) to hydrolyze the ester linkages and release the free fatty acids.[5]

    • Heat the mixture to ensure complete saponification.

  • Derivatization to FAMEs:

    • Acidify the sample and add a derivatizing agent such as boron trifluoride in methanol or methanolic HCl.[5]

    • Heat the mixture to facilitate the conversion of free fatty acids to their corresponding methyl esters.

  • Extraction of FAMEs:

    • Add an organic solvent like hexane (B92381) to extract the FAMEs.[5]

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs extract into the GC-MS system.

    • Separate the FAMEs on a capillary column (e.g., a polar cyanopropyl phase column).[5]

    • Detect and quantify the FAMEs using a mass spectrometer, typically operated in electron ionization (EI) mode.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acids

This protocol is suitable for the analysis of free (non-esterified) fatty acids and often does not require derivatization.[5][6]

  • Protein Precipitation and Extraction:

    • To 100 µL of serum, add a known amount of an internal standard (e.g., a stable isotope-labeled fatty acid).

    • Add a protein precipitating solvent such as acetonitrile (B52724).[5]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant contains the extracted free fatty acids.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • Separate the fatty acids on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization.[5]

    • Detect and quantify the fatty acids using a tandem mass spectrometer, typically in negative electrospray ionization (ESI) mode.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for GC-MS and LC-MS/MS analysis of fatty acids in serum.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Extraction Lipid Extraction (e.g., Folch) Serum->Extraction Saponification Saponification (Hydrolysis) Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization FAME_Extraction FAME Extraction Derivatization->FAME_Extraction GC_Separation GC Separation FAME_Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection

Caption: Workflow for total fatty acid analysis by GC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Protein_Precipitation Protein Precipitation & Extraction Serum->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection

Caption: Workflow for free fatty acid analysis by LC-MS/MS.

References

A Researcher's Guide to Evaluating Commercial Fatty Acid Methyl Ester (FAME) Mixes for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids by gas chromatography (GC) is critically dependent on the quality of the calibration standards. Commercially available Fatty Acid Methyl Ester (FAME) mixes are indispensable for this purpose, serving as reference points for peak identification and the determination of fatty acid concentrations. This guide provides a comparative overview of popular commercial FAME mixes, detailing their composition and offering standardized protocols for their evaluation and use.

The selection of a suitable FAME standard is contingent on the specific fatty acid profile of the samples under investigation. Key considerations include the range of fatty acids present in the mix, the certification of their concentrations, and the overall quality assurance provided by the manufacturer. Certified Reference Materials (CRMs) produced by accredited laboratories offer the highest level of accuracy and traceability.[1]

Comparison of Common Commercial FAME Mixes

Several manufacturers offer a variety of FAME mixes tailored to different analytical needs. Below is a comparison of some widely used multi-component FAME standards. The data presented is compiled from publicly available Certificates of Analysis (CoA) and product information sheets. It is important to note that concentrations and certified values are lot-specific and the information in the CoAs of the purchased product should always be consulted.

Table 1: Composition and Certified Values of Supelco® 37-Component FAME Mix (CRM47885)

ComponentCertified Value (µg/mL)Uncertainty (µg/mL)
Methyl Butyrate (C4:0)199.92.1
Methyl Caproate (C6:0)199.92.1
Methyl Caprylate (C8:0)199.92.1
Methyl Caprate (C10:0)199.92.1
Methyl Undecanoate (C11:0)100.01.1
Methyl Laurate (C12:0)199.92.1
Methyl Tridecanoate (C13:0)100.01.1
Methyl Myristate (C14:0)199.92.1
Methyl Myristoleate (C14:1)100.01.1
Methyl Pentadecanoate (C15:0)100.01.1
Methyl cis-10-Pentadecenoate (C15:1)100.01.1
Methyl Palmitate (C16:0)299.93.2
Methyl Palmitoleate (C16:1)100.01.1
Methyl Heptadecanoate (C17:0)100.01.1
Methyl cis-10-Heptadecenoate (C17:1)100.01.1
Methyl Stearate (C18:0)199.92.1
Methyl Elaidate (C18:1t)100.01.1
Methyl Oleate (C18:1c)199.92.1
Methyl Linolelaidate (C18:2tt)100.01.1
Methyl Linoleate (C18:2cc)100.01.1
Methyl γ-Linolenate (C18:3n6)100.01.1
Methyl α-Linolenate (C18:3n3)100.01.1
Methyl Arachidate (C20:0)199.92.1
Methyl cis-11-Eicosenoate (C20:1)100.01.1
Methyl cis-11,14-Eicosadienoate (C20:2)100.01.1
Methyl cis-8,11,14-Eicosatrienoate (C20:3n6)100.01.1
Methyl cis-11,14,17-Eicosatrienoate (C20:3n3)100.01.1
Methyl Arachidonate (C20:4n6)100.01.1
Methyl cis-5,8,11,14,17-Eicosapentaenoate (C20:5n3)100.01.1
Methyl Heneicosanoate (C21:0)100.01.1
Methyl Behenate (C22:0)199.92.1
Methyl Erucate (C22:1)100.01.1
Methyl cis-13,16-Docosadienoate (C22:2)100.01.1
Methyl cis-4,7,10,13,16,19-Docosahexaenoate (C22:6n3)100.01.1
Methyl Tricosanoate (C23:0)100.01.1
Methyl Lignocerate (C24:0)199.92.1
Methyl Nervonate (C24:1)100.01.1

Data obtained from a representative Certificate of Analysis for Supelco® CRM47885. Values are subject to lot-to-lot variation.

Table 2: Composition of Restek Food Industry FAME Mix (Cat.# 35077)

ComponentConcentration (% by weight)
Methyl Butyrate (C4:0)4
Methyl Caproate (C6:0)4
Methyl Caprylate (C8:0)4
Methyl Caprate (C10:0)4
Methyl Undecanoate (C11:0)2
Methyl Laurate (C12:0)4
Methyl Tridecanoate (C13:0)2
Methyl Myristate (C14:0)4
Methyl Myristoleate (C14:1)2
Methyl Pentadecanoate (C15:0)2
Methyl cis-10-Pentadecenoate (C15:1)2
Methyl Palmitate (C16:0)6
Methyl Palmitoleate (C16:1)2
Methyl Heptadecanoate (C17:0)2
Methyl cis-10-Heptadecenoate (C17:1)2
Methyl Stearate (C18:0)4
Methyl Elaidate (C18:1t)2
Methyl Oleate (C18:1c)4
Methyl Linolelaidate (C18:2tt)2
Methyl Linoleate (C18:2cc)2
Methyl γ-Linolenate (C18:3n6)2
Methyl α-Linolenate (C18:3n3)2
Methyl Arachidate (C20:0)2
Methyl cis-11-Eicosenoate (C20:1)4
Methyl cis-11,14-Eicosadienoate (C20:2)2
Methyl cis-8,11,14-Eicosatrienoate (C20:3n6)2
Methyl cis-11,14,17-Eicosatrienoate (C20:3n3)2
Methyl Arachidonate (C20:4n6)2
Methyl cis-5,8,11,14,17-Eicosapentaenoate (C20:5n3)2
Methyl Heneicosanoate (C21:0)2
Methyl Behenate (C22:0)2
Methyl Erucate (C22:1)4
Methyl cis-13,16-Docosadienoate (C22:2)2
Methyl cis-4,7,10,13,16,19-Docosahexaenoate (C22:6n3)2
Methyl Tricosanoate (C23:0)2
Methyl Lignocerate (C24:0)2
Methyl Nervonate (C24:1)4

Data obtained from the Restek website. This mix is not a Certified Reference Material.

Table 3: Composition of Nu-Chek Prep GLC-52 Mix

Component% by WeightComponent% by Weight
C4:01C18:1t (Elaidate)1
C5:01C18:1 (Petroselinate)1
C6:01C18:1 (Vaccenate)1
C7:01C18:1t (trans-Vaccenate)1
C8:02C18:2 (Linoleate)4
C9:01C18:2tt (Linoelaidate)2
C10:02C18:3 (γ-Linolenate)1
C11:01C19:01
C11:11C19:11
C12:04C18:3 (α-Linolenate)4
C12:12C20:04
C13:01C20:1 (5-Eicosenoate)2
C13:11C20:1 (8-Eicosenoate)2
C14:04C20:1 (11-Eicosenoate)2
C14:12C20:22
C15:01C20:3 (Homogamma Linolenate)1
C15:11C20:4 (Arachidonate)1
C16:04C20:3 (11,14,17-Eicosatrienoate)2
C16:14C22:02
C16:1t1C22:14
C17:02C20:5 (Eicosapentaenoate)2
C17:12C22:21
C18:04C22:41
C18:1 (Oleate)4C22:5 (Docosapentaenoate)2
C22:6 (Docosahexaenoate)2C24:02
C24:12

Data obtained from a Nu-Chek Prep product listing. These are prepared from high-purity individual esters.[2][3]

Experimental Protocols for Evaluation

The performance of a commercial FAME mix should be verified in the laboratory. This involves assessing the accuracy of the certified concentrations, the resolution of the individual FAMEs, and the stability of the mix over time. Standardized methods from organizations such as the American Oil Chemists' Society (AOCS) provide a framework for these evaluations.

1. Preparation of Calibration Standards

  • Stock Solution: If the FAME mix is supplied as a neat oil or a concentrate, accurately prepare a stock solution by weighing a precise amount of the mix and dissolving it in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a known volume.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution. The concentration range of these standards should bracket the expected concentration of fatty acids in the samples to be analyzed.

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., a FAME not present in the samples, such as C13:0 or C17:0) to each working standard and sample.

2. Gas Chromatography (GC) Analysis

The following is a general GC method for FAME analysis. The specific parameters should be optimized for the instrument and the specific FAME mix being evaluated.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used.

  • Column: A polar capillary column, such as a cyanosilicone (e.g., SP-2560, CP-Sil 88) or a polyethylene (B3416737) glycol (e.g., FAMEWAX) phase, is recommended for good separation of FAME isomers.[4][5]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless inlet at a temperature of 250 °C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps to a higher temperature (e.g., 240°C) to elute all FAMEs, and includes hold times at the initial and final temperatures.

  • Detector: FID at a temperature of 260 °C.

3. Data Analysis and Performance Evaluation

  • Peak Identification: Identify the FAME peaks in the chromatograms by comparing their retention times with those of the components in the commercial mix.

  • Calibration Curve: For each FAME, construct a calibration curve by plotting the ratio of the peak area of the FAME to the peak area of the internal standard against the known concentration of the FAME in the working standards.

  • Accuracy: The accuracy of the certified concentrations can be assessed by comparing the calculated concentrations from the calibration curve to the values provided in the Certificate of Analysis.

  • Precision: Evaluate the precision of the method by repeatedly injecting one of the working standards and calculating the relative standard deviation (RSD) of the peak areas or calculated concentrations.

  • Resolution: Assess the chromatographic resolution between critical pairs of FAMEs to ensure that they are adequately separated for accurate quantification.

Quality and Lot-to-Lot Consistency

When selecting a commercial FAME mix, it is crucial to consider the manufacturer's quality control procedures. Reputable suppliers will provide a Certificate of Analysis that details the certified concentrations of each component and their associated uncertainties. For the highest level of confidence, choose a Certified Reference Material (CRM) produced by a manufacturer accredited to ISO 17034, which specifies the general requirements for the competence of reference material producers.[6]

Lot-to-lot variation is a potential concern with any analytical standard.[1][7][8][9][10] While manufacturers strive for consistency, it is good laboratory practice to verify the performance of a new lot of a FAME mix against the previous lot. This can be done by analyzing both lots under the same conditions and comparing the resulting chromatograms and quantification results. Any significant discrepancies should be investigated before using the new lot for sample analysis.

Diagrams

G cluster_prep Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_eval Performance Evaluation stock Prepare Stock Solution working Prepare Working Standards stock->working is Add Internal Standard working->is inject Inject Standard/Sample is->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect resolution Check Resolution separate->resolution identify Peak Identification detect->identify calibrate Construct Calibration Curve identify->calibrate quantify Quantify Analytes calibrate->quantify accuracy Assess Accuracy quantify->accuracy precision Evaluate Precision quantify->precision

Caption: Experimental workflow for evaluating a commercial FAME mix.

G cluster_selection Selection Criteria cluster_verification In-House Verification cluster_decision Decision range FAME Composition Range cert Certification (CRM) range->cert quality Manufacturer Quality System (ISO 17034) cert->quality accuracy Accuracy of Certified Values quality->accuracy precision Method Precision (RSD) accuracy->precision resolution Chromatographic Resolution precision->resolution lot Lot-to-Lot Consistency resolution->lot accept Accept for Routine Use lot->accept

References

Comparative Guide to the Structure-Activity Relationship of 4,4-Dimethylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-dimethylpentanoic acid derivatives, primarily focusing on their potential as therapeutic agents. Due to a limited amount of publicly available research specifically on a broad range of this compound derivatives, this guide draws comparisons from the SAR of other substituted pentanoic acid analogs, particularly in the context of anticancer activity.

Introduction to this compound

This compound, also known as neoheptanoic acid, is a branched-chain carboxylic acid. Its structure is characterized by a pentanoic acid backbone with two methyl groups on the fourth carbon atom, creating a sterically hindered t-butyl-like group. This structural feature can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. While research on the specific biological activities of a wide array of its derivatives is not extensively documented, the broader class of pentanoic acid derivatives has been investigated for various therapeutic applications, most notably as anticancer agents through the inhibition of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1]

Comparative Analysis of Pentanoic Acid Derivatives in Oncology

Research into substituted pentanoic acids has revealed their potential as dual inhibitors of MMP-2 and HDAC8, enzymes that play a crucial role in cancer progression and metastasis.[2][3] A study on a series of substituted pentanoic acids demonstrated that specific derivatives could effectively induce apoptosis in leukemia cell lines.[2]

Table 1: Anticancer Activity of Selected Substituted Pentanoic Acid Derivatives

Compound IDModificationTarget Cell LineKey FindingsReference
18 Substituted pentanoic acidJurkat-E6.1 (Leukemia)Induced apoptosis effectively in a dose-dependent manner. Reduced expression of MMP-2 and HDAC8.[2]
31 Substituted pentanoic acidJurkat-E6.1 (Leukemia)Induced apoptosis, reduced MMP-2 and HDAC8 expression, and caused cell cycle arrest in the sub-G0 phase.[2]
C6 Phenyl/naphthylacetyl pentanoic acid derivativeJurkat E6.1 (Leukemia)Showed good cytotoxicity. Confirmed mechanism via DNA deformation and reactive oxygen species assays. Dual inhibitor of MMP-2 and HDAC8.[1]
C27 Phenyl/naphthylacetyl pentanoic acid derivativeJurkat E6.1 (Leukemia)Exhibited good cytotoxicity with a mechanism involving DNA deformation and ROS. Dual inhibitor of MMP-2 and HDAC8.[1]

Note: The specific structures of compounds 18, 31, C6, and C27 are detailed in the cited literature and are presented here to illustrate the SAR principles of pentanoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

Based on studies of various pentanoic acid derivatives, several key SAR principles can be inferred, which could guide the design of novel this compound analogs:

  • The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, as it can act as a zinc-binding group in the active site of metalloenzymes like MMPs and HDACs.

  • The Hydrophobic Tail: The length and branching of the carbon chain influence the compound's lipophilicity and its ability to fit into hydrophobic pockets of the target enzyme. The t-butyl group of this compound would provide significant bulk, which could either enhance or hinder binding depending on the topology of the active site.

  • Substitutions on the Chain: The introduction of various functional groups, such as aryl or hydroxamate groups, can significantly impact potency and selectivity. For instance, hydroxamate derivatives of pentanoic acids have been developed as selective HDAC8 inhibitors.[3]

The logical workflow for designing and testing such derivatives is outlined in the diagram below.

SAR_Workflow General Workflow for SAR Studies A Lead Compound (e.g., this compound) B Design & Synthesize Analog Library A->B C In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) B->C D Identify Active Compounds C->D E Establish Structure-Activity Relationships (SAR) D->E F Lead Optimization E->F F->B G In Vivo Studies F->G

Caption: A generalized workflow for the design and evaluation of novel therapeutic agents based on a lead compound.

Postulated Signaling Pathway for Anticancer Activity

The anticancer effects of pentanoic acid derivatives that inhibit HDAC and MMP enzymes are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest. A simplified representation of this proposed pathway is shown below.

Anticancer_Pathway Proposed Anticancer Signaling Pathway cluster_drug This compound Derivative Drug Derivative HDAC8 HDAC8 Inhibition Drug->HDAC8 MMP2 MMP-2 Inhibition Drug->MMP2 Apoptosis Induction of Apoptosis HDAC8->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M or sub-G0 phase) HDAC8->CellCycleArrest TumorGrowth Inhibition of Tumor Growth & Metastasis MMP2->TumorGrowth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: A diagram illustrating the potential mechanism of action for anticancer pentanoic acid derivatives.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro anticancer activity of novel compounds, based on common methodologies cited in the literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat-E6.1, HCT116)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (HDAC8)

Objective: To determine the inhibitory activity of the derivatives against HDAC8.

Materials:

  • Recombinant human HDAC8 enzyme

  • Fluorogenic HDAC8 substrate

  • Assay buffer

  • Trichostatin A (TSA) as a positive control

  • Test compounds dissolved in DMSO

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Add the assay buffer, diluted HDAC8 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

  • Incubate for a predefined period at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a developer solution (which often contains a protease to cleave the deacetylated substrate and release the fluorophore).

  • Read the fluorescence intensity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is in its nascent stages, the established anticancer properties of other pentanoic acid analogs provide a strong rationale for their investigation. The bulky 4,4-dimethyl substitution offers a unique structural motif that could be exploited to achieve enhanced potency or selectivity for enzyme targets like HDACs and MMPs. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to elucidate their specific SAR and to identify lead compounds for further preclinical development. Key modifications could include the introduction of various aryl groups, amides, and hydroxamates to probe the chemical space around this novel scaffold.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 4,4-Dimethylpentanoic acid, a compound recognized as a hazardous substance. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

I. Hazard Identification and Safety Precautions

This compound is classified as a hazardous material, primarily causing skin and eye irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the GHS07 pictogram, indicating a warning.[2] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.

II. Disposal Procedure for this compound

The recommended disposal method for this compound, a carboxylic acid, is through neutralization to a pH range acceptable for aqueous waste disposal, provided it is not contaminated with other hazardous materials such as heavy metals.[3][4] This procedure should be carried out by trained personnel.

Step-by-Step Neutralization Protocol:

  • Dilution: In a designated chemical fume hood, slowly add the this compound to a large volume of cold water (a 1:10 ratio of acid to water is recommended) with constant stirring.[5] This dilution step helps to control the exothermic reaction during neutralization.

  • Preparation of Basic Solution: Prepare a 5% aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate. Alternatively, a dilute solution of a strong base like sodium hydroxide (B78521) can be used, but with greater caution due to the potential for a more vigorous reaction.[3]

  • Neutralization: Slowly add the basic solution to the diluted acid mixture while continuously stirring and monitoring the pH using a calibrated pH meter or pH strips.[4]

  • pH Adjustment: Continue adding the base until the pH of the solution is within a neutral range, typically between 6.0 and 9.0.[3][5]

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[5]

Important Considerations:

  • Local Regulations: Always consult and adhere to your institution's and local environmental regulations regarding chemical waste disposal.

  • Waste Collection: If in-house neutralization is not feasible or permitted, this compound should be collected in a properly labeled, sealed, and compatible waste container for disposal by a licensed professional waste disposal service.[6]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal as hazardous waste.

III. Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

Procedure for Empty Container Disposal:

  • Triple Rinse: Unless classified as an acutely hazardous waste by local regulations, the empty container should be triple-rinsed with a suitable solvent (e.g., water).[7]

  • Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as chemical waste, following the neutralization procedure outlined above.[7]

  • Container Disposal: After triple-rinsing and air-drying, the original label on the container should be defaced or removed. The container can then be disposed of in the regular trash or recycled according to institutional guidelines.[7]

IV. Quantitative Data for Disposal

ParameterGuidelineSource
Target pH for Neutralized Solution 6.0 - 9.0[3][5]
Dilution Ratio (Acid to Water) 1:10 recommended[5]
Flush Water Ratio (Water to Neutralized Solution) At least 20:1[5]
Liquid Waste Container Fill Capacity ~75% of total volume[8]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_container Empty Container Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container assess Assess Waste: Pure or Contaminated? collect Contaminated: Collect in Labeled Waste Container assess->collect Contaminated neutralize Pure: Proceed with Neutralization assess->neutralize Pure ppe->assess waste_pickup Arrange for Professional Waste Disposal collect->waste_pickup dilute 1. Dilute Acid (1:10 with cold water) neutralize->dilute add_base 2. Slowly Add Base (e.g., 5% Sodium Carbonate) dilute->add_base monitor_ph 3. Monitor pH add_base->monitor_ph check_ph Is pH between 6.0 and 9.0? monitor_ph->check_ph check_ph->add_base No drain_disposal 4. Dispose Down Drain with Copious Water (20x volume) check_ph->drain_disposal Yes end End drain_disposal->end waste_pickup->end triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate for Neutralization triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->neutralize dispose_container Dispose of Container in Regular Trash/Recycling deface_label->dispose_container dispose_container->end

References

Personal protective equipment for handling 4,4-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4,4-Dimethylpentanoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks associated with this chemical.

Immediate Safety and Handling

This compound is a carboxylic acid that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Proper personal protective equipment (PPE) is mandatory to prevent exposure. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.[3][5]
Skin Protection Wear a chemical-resistant lab coat and appropriate chemical-resistant gloves. Nitrile rubber gloves are a suitable option for handling carboxylic acids.[5][6][7] Always inspect gloves before use and change them immediately if contaminated.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary if engineering controls are insufficient.[4][5]

Glove Material Chemical Resistance:

While specific data for this compound is limited, the following table provides general chemical resistance information for common glove materials against carboxylic acids. It is crucial to consult the glove manufacturer's specific chemical resistance guide.

Glove MaterialGeneral Resistance to Carboxylic Acids
Nitrile Rubber Good to Excellent
Butyl Rubber Good to Excellent
Neoprene Good
Natural Rubber (Latex) Fair to Good
Polyvinyl Chloride (PVC) Fair

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills of this compound can be neutralized and absorbed.

Spill Cleanup Protocol:

  • Notification: Alert colleagues and the laboratory supervisor.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.

  • Neutralization: Slowly add a weak base such as sodium bicarbonate or soda ash to the spill, working from the outside in. Avoid excessive heat generation.

  • pH Check: Use pH paper to confirm that the spilled material has been neutralized to a pH between 6 and 8.

  • Absorption: Once neutralized, absorb the residue with an inert material.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal of this compound Waste

Proper disposal is critical and must comply with all local, state, and federal regulations.

For Uncontaminated, Dilute Aqueous Solutions (<1%):

  • Neutralization: In a designated container, slowly add a weak base (e.g., 5% sodium bicarbonate solution) to the acidic solution while stirring. Monitor the pH with a pH meter or pH paper.

  • pH Adjustment: Continue adding the base until the pH is between 6.0 and 8.0.

  • Drain Disposal: Once neutralized, the solution can typically be flushed down the drain with copious amounts of water, in accordance with local regulations.

For Concentrated or Contaminated this compound:

  • Waste Collection: Collect the waste in a clearly labeled, sealed, and chemically compatible container.

  • Hazardous Waste Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not attempt to neutralize large quantities of concentrated acid.

Emergency First Aid

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure Acid prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon spill_event Spill Occurs handling_transfer->spill_event Potential Spill cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe spill_cleanup Neutralize & Absorb spill_event->spill_cleanup Follow Spill Protocol spill_cleanup->cleanup_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethylpentanoic acid
Reactant of Route 2
Reactant of Route 2
4,4-Dimethylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.